2-Methyl-1,3-benzoxazole-7-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOFQJHFWJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344148 | |
| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52395-92-3 | |
| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid from 2-Aminophenol Derivatives
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-methyl-1,3-benzoxazole-7-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the practical limitations of starting from unsubstituted 2-aminophenol, this guide focuses on a chemically sound and strategic approach commencing with 2-amino-3-hydroxybenzoic acid. We will delve into the rationale behind the chosen synthetic pathway, provide detailed experimental protocols, explore the underlying reaction mechanism, and discuss the characterization and potential applications of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important benzoxazole derivative.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The inherent versatility and drug-like properties of the benzoxazole core make it a focal point of extensive research in the pursuit of novel therapeutic agents.
The target molecule of this guide, this compound, combines the key benzoxazole framework with a carboxylic acid moiety, a common functional group used to modulate solubility, metabolic stability, and target binding in drug candidates. The 2-methyl substituent is a simple yet important feature that can influence the molecule's steric and electronic properties.
Strategic Synthesis Design: From 2-Aminophenol to this compound
A direct synthesis of this compound from unsubstituted 2-aminophenol would necessitate a challenging multi-step sequence to introduce a carboxylic acid group at the 7-position of the benzoxazole ring. A more convergent and efficient strategy, and the one detailed in this guide, begins with a commercially available and appropriately substituted precursor: 2-amino-3-hydroxybenzoic acid . This starting material possesses the requisite arrangement of amino, hydroxyl, and carboxyl groups on the aromatic ring, streamlining the synthesis to a single, high-yielding cyclization step.
The overall synthetic transformation is depicted below:
This approach leverages the classical method of benzoxazole formation through the condensation of a 2-aminophenol derivative with a carboxylic acid equivalent.[5] In this case, acetic anhydride serves as both the acetylating agent to provide the 2-methyl group and as a dehydrating agent to facilitate the final cyclization.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a self-validating system, designed for reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-hydroxybenzoic acid | ≥98% | Commercially available |
| Acetic Anhydride | Reagent Grade | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Sodium Sulfate (Anhydrous) | ACS Grade | Commercially available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available |
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol).
-
Addition of Reagents: Add acetic anhydride (25 mL, 261 mmol) to the flask.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 140 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm; methyl protons as a singlet around δ 2.6 ppm; carboxylic acid proton as a broad singlet > δ 10 ppm.[6] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid between δ 165-185 ppm; aromatic and benzoxazole carbons between δ 110-160 ppm. |
| IR (KBr) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹); C=O stretch from the carboxylic acid (~1700 cm⁻¹); C=N stretch of the oxazole ring (~1650 cm⁻¹).[7] |
| Mass Spec. | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (177.16 g/mol ). |
Mechanistic Insights: The Pathway to Benzoxazole Formation
The synthesis of this compound from 2-amino-3-hydroxybenzoic acid and acetic anhydride proceeds through a well-established two-step mechanism: N-acylation followed by intramolecular cyclization and dehydration.
Step 1: N-Acylation The reaction initiates with the nucleophilic attack of the amino group of 2-amino-3-hydroxybenzoic acid on one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate, N-(2-hydroxy-3-carboxyphenyl)acetamide, with the concomitant release of a molecule of acetic acid.
Step 2: Intramolecular Cyclization and Dehydration Under thermal conditions, the hydroxyl group of the N-acetylated intermediate acts as a nucleophile and attacks the amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the aromatic benzoxazole ring system. The high temperature of the reaction facilitates this dehydration step.
Applications and Future Directions
While specific biological activities for this compound are not extensively reported in the public domain, the broader class of benzoxazole derivatives are known to exhibit a wide range of pharmacological properties.[1][2] These include:
-
Antimicrobial Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[3]
-
Anticancer Properties: The benzoxazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Benzoxazoles have been investigated as inhibitors for a variety of enzymes, indicating their potential in treating a range of diseases.
The presence of the carboxylic acid group in this compound makes it an ideal candidate for further synthetic elaboration. For example, it can be converted to esters or amides to generate libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This technical guide has outlined a strategic and efficient synthesis of this compound starting from 2-amino-3-hydroxybenzoic acid. By providing a detailed experimental protocol, mechanistic insights, and a discussion of the compound's significance, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The presented methodology is robust, scalable, and provides a solid foundation for the synthesis of this and related benzoxazole derivatives for further investigation as potential therapeutic agents.
References
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 2019.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 2008.
- 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. Sigma-Aldrich.
- 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. ChemSynthesis.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry, 2015.
- How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?
- Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbon
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- 2-methyl-1,3-benzoxazole-6-carboxylic acid. ChemScene.
- Polyphosphoric Acid in Organic Synthesis.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Semantic Scholar, 2008.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, 2025.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI, 2022.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. connectsci.au [connectsci.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Physicochemical properties of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2][3] Compounds incorporating this structure exhibit a wide array of pharmacological activities, positioning them as key building blocks in the development of novel therapeutics.[2] this compound is a member of this important class. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for any meaningful application, from designing a synthetic route to formulating a drug candidate or developing new materials.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical characteristics of this compound. We will delve into its structural and electronic properties, predict its behavior in various environments, and outline robust, field-proven experimental protocols for their empirical determination. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with both the "what" and the "why" necessary for effective application.
Chemical Identity and Structure
Accurate identification and structural confirmation are the bedrock of all subsequent analysis.
Nomenclature and Chemical Identifiers
Molecular Structure
The molecule consists of a bicyclic benzoxazole core, which is a fusion of a benzene ring and an oxazole ring. A methyl group is attached at the 2-position of the oxazole ring, and a carboxylic acid group is substituted at the 7-position of the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical Properties Summary
Quantitative data for this specific isomer is scarce in the literature. Therefore, this table combines predicted values with experimental data from closely related isomers to provide a scientifically grounded estimation. This highlights the necessity for empirical validation for any research-grade application.
| Property | Value | Source / Method | Rationale and Scientific Insight |
| Molecular Weight | 177.16 g/mol | Calculated | Based on the molecular formula C₉H₇NO₃.[5][6] |
| Appearance | Light brown to off-white solid | Predicted | Based on the 5-carboxylic acid isomer.[7] |
| Melting Point | Data not available | N/A | Expected to be a high-melting solid due to crystallinity, hydrogen bonding, and aromatic stacking. The related 5-isomer melts at 186-188 °C.[7] |
| Boiling Point | ~350 °C (Predicted) | Prediction | High boiling point is expected due to molecular weight and polarity. The 5-isomer has a predicted boiling point of 353.5 °C.[7] |
| pKa | ~3.3 - 3.8 (Predicted) | Prediction | The electron-withdrawing nature of the benzoxazole ring should increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The 5-isomer has a predicted pKa of 3.53.[7] |
| LogP (o/w) | ~1.8 - 2.2 (Predicted) | Prediction | Represents a balance between the lipophilic benzoxazole core and the hydrophilic carboxylic acid. The 6-isomer has a predicted LogP of 1.83.[6] |
Acid-Base Properties and Solubility
For any compound intended for biological or formulation studies, pKa and solubility are paramount properties as they govern absorption, distribution, metabolism, and excretion (ADME).
pKa Analysis
The pKa is a measure of the acidity of the carboxylic acid proton. The value is critically influenced by the electronic effects of the benzoxazole ring system. The nitrogen and oxygen atoms in the ring are electron-withdrawing, which stabilizes the conjugate base (carboxylate anion) through induction, thereby increasing the acidity (lowering the pKa) relative to simple benzoic acid. Determining the precise pKa is essential for:
-
Formulation Development: Selecting appropriate salts and buffer systems.
-
Predicting In Vivo Behavior: The charge state of the molecule at physiological pH (7.4) dictates its ability to cross biological membranes.
Solubility Profile
The molecule's solubility is dictated by the interplay between its crystalline solid-state (which must be overcome) and its interactions with the solvent.
-
Aqueous Solubility: Expected to be low in pure water but will increase significantly at pH values above its pKa, as the ionized carboxylate form is much more polar.
-
Organic Solubility: Likely soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol, which can disrupt crystal packing and engage in hydrogen bonding.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for pKa measurement, offering high precision.
Rationale: This protocol relies on titrating a solution of the compound with a strong base (or acid) and monitoring the pH. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.
Methodology:
-
Preparation: Accurately weigh ~1-3 mg of this compound and dissolve in a known volume (e.g., 20 mL) of deionized water. Scientist's Note: If aqueous solubility is insufficient, a co-solvent like methanol or DMSO may be used, but the result will be an apparent pKa (pKaapp) that must be corrected back to aqueous conditions.
-
Inert Atmosphere: Sparge the solution with an inert gas (argon or nitrogen) for 10-15 minutes before and during the titration. Rationale: This is critical to remove dissolved CO₂, which is acidic and will interfere with the titration curve, creating a false endpoint.
-
Titration: Calibrate a pH electrode and place it in the solution. Titrate with a standardized, carbonate-free solution of 0.01 M NaOH in small, precise increments (e.g., 5-10 µL).
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the first derivative of the titration curve.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific isomer are not published, a robust prediction can be made based on established principles for benzoxazole carboxylic acids.[1][8]
-
Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
-COOH Proton: A very broad singlet, δ ≈ 12-13 ppm. Often exchanges with trace water in the solvent.
-
Aromatic Protons: Three protons on the benzene ring, likely appearing as doublets or triplets in the δ ≈ 7.5-8.2 ppm range. The exact coupling patterns will depend on their relative positions.
-
-CH₃ Protons: A sharp singlet, δ ≈ 2.6-2.8 ppm.
-
-
Expected ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
-
-COOH Carbonyl: δ ≈ 165-170 ppm.
-
C2 (Oxazole): δ ≈ 160-165 ppm.
-
Aromatic Carbons: Multiple signals in the δ ≈ 110-155 ppm range. Quaternary carbons will have lower intensity.[1]
-
-CH₃ Carbon: δ ≈ 14-16 ppm.
-
Caption: Standard experimental workflow for NMR-based structural elucidation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[9]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹. Conjugation with the aromatic ring typically shifts this to a lower wavenumber.[9]
-
C=N Stretch (Oxazole): A medium to strong band around 1650-1600 cm⁻¹.
-
C-O Stretch (Carboxylic Acid & Oxazole): Strong bands in the 1300-1100 cm⁻¹ region.
-
Aromatic C-H Bending: Sharp peaks in the 900-690 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues. Using electrospray ionization (ESI) is standard for such a molecule.
-
Predicted Fragmentation Pathway (Positive Ion Mode, ESI+):
-
Parent Ion: The protonated molecule [M+H]⁺ is expected at m/z 178.1.
-
Loss of Water: A common initial fragmentation for carboxylic acids is the loss of H₂O (18 Da), leading to a fragment at m/z 160.1.[10]
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the acylium ion can lead to a fragment at m/z 132.1.
-
Loss of CO₂H: Direct cleavage of the carboxylic acid group (45 Da) can also occur, yielding a fragment corresponding to the 2-methylbenzoxazole cation at m/z 133.1.
-
Caption: Predicted ESI+ mass spectrometry fragmentation pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related benzoxazoles and general chemical safety principles should be strictly followed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation and contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] Keep away from strong oxidizing agents, acids, and bases.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[12]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Applications in Research and Drug Discovery
The true value of understanding these physicochemical properties lies in their application.
-
Structure-Activity Relationship (SAR) Studies: The carboxylic acid group is a common feature in pharmacophores, often acting as a hydrogen bond donor/acceptor or a key interaction point with a biological target. Modifying its position (e.g., from the 5- to the 7-position) and understanding the resulting changes in pKa and LogP are central to optimizing a compound's efficacy and ADME profile.
-
Lead Optimization: Low aqueous solubility is a frequent cause of failure in drug development. The protocols outlined here for measuring solubility and pKa are the first steps in identifying liabilities and designing strategies to mitigate them, such as salt formation or prodrug approaches.
-
Materials Science: Benzoxazole derivatives are used as fluorescent brighteners and laser dyes.[2] Their solubility and thermal properties are critical for processing and ensuring the stability and performance of the final material.
By systematically characterizing this compound, researchers can unlock its full potential, making informed decisions that accelerate the discovery and development process.
References
-
methyl benzoxole, 95-21-6 - The Good Scents Company. [Link]
-
2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid - ChemSynthesis. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci. [Link]
-
Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC - PubMed Central. [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chemicalbook.com]
- 5. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID CAS#: 90322-32-0 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-Methyl-1,3-benzoxazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer a detailed narrative on the strategic integration of synthesis, purification, and advanced analytical techniques. We will explore the causal reasoning behind experimental choices, from the selection of precursors to the fine-tuning of spectroscopic parameters. The protocols herein are designed as self-validating systems, ensuring a high degree of confidence in the final structural assignment. This guide is grounded in established chemical principles and supported by references to authoritative literature, providing a robust resource for professionals in the field.
Introduction: The Imperative for Rigorous Structural Verification
Benzoxazole derivatives form the backbone of numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[1] The precise arrangement of substituents on the benzoxazole core is critical to a compound's function and safety profile. Therefore, unambiguous structural elucidation is not merely a procedural step but a foundational pillar of any research and development program involving these scaffolds.
This compound (Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) presents a specific analytical challenge.[2] The substitution pattern—a methyl group at the 2-position and a carboxylic acid at the 7-position—requires a multi-faceted analytical approach to definitively confirm the isomeric purity and connectivity. This guide will detail a logical workflow, from synthesis to final structural confirmation, designed to provide an unassailable body of evidence for the molecule's identity.
Strategic Synthesis and Purification
The most logical and widely practiced approach for the synthesis of 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[3] This established methodology provides a reliable pathway to the target compound.
Rationale for Precursor Selection
The synthesis of this compound logically commences with the selection of 2-amino-3-hydroxybenzoic acid as the starting material. The ortho-disposition of the amine and hydroxyl groups is essential for the formation of the oxazole ring, while the carboxylic acid at the adjacent position (what will become the 7-position of the benzoxazole) is carried through to the final product. Acetic anhydride is selected as the source of the 2-methyl group due to its reactivity and efficiency in acylating the amino group, which is a key step in the cyclization process.
Detailed Synthetic Protocol
Reaction: Condensation and cyclization of 2-amino-3-hydroxybenzoic acid with acetic anhydride.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-hydroxybenzoic acid (1.0 equivalent) in an excess of acetic anhydride (3-5 equivalents). The use of excess acetic anhydride serves as both the reactant and the solvent.
-
Reaction Execution: Heat the mixture to reflux (approximately 140°C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water to quench the excess acetic anhydride. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold water and then recrystallized from an appropriate solvent system, such as ethanol/water, to yield the purified this compound.
Logical Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to definitive structural confirmation.
Spectroscopic and Analytical Characterization
The following sections detail the expected outcomes from a comprehensive suite of analytical techniques. While experimentally obtained spectra for this specific molecule are not widely available in the public domain, the data presented below is based on established principles of spectroscopy and analysis of closely related benzoxazole derivatives.[1][4]
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight with high precision.
Expected Results:
| Parameter | Expected Value |
| Ionization Mode | Electrospray (ESI+/-) |
| Molecular Formula | C₉H₇NO₃ |
| Exact Mass | 177.0426 |
| [M+H]⁺ (Positive Mode) | 178.0504 |
| [M-H]⁻ (Negative Mode) | 176.0348 |
Interpretation: The observation of the molecular ion with a mass-to-charge ratio that corresponds to the calculated exact mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental composition of the synthesized compound.
Predicted Fragmentation Pathway:
In tandem MS (MS/MS) experiments, the fragmentation pattern provides further structural confirmation. Key predicted fragmentation pathways include:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of benzoic acid derivatives.
-
Loss of 'CH₃CN' (41 Da): Cleavage of the oxazole ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Grind 1-2 mg of the dried sample with ~100 mg of dry, spectroscopic grade KBr.
-
Compress the mixture in a die to form a transparent pellet.
-
Acquire the spectrum using an FTIR spectrometer.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding.[5] |
| ~1710-1680 | C=O (Carboxylic Acid) | Strong absorption, conjugated.[5] |
| ~1620 & ~1580 | C=N & C=C | Benzoxazole ring stretching vibrations. |
| ~1320-1210 | C-O (Carboxylic Acid) | Stretching vibration.[5] |
Interpretation: The presence of a very broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid functionality. The characteristic C=N and C=C stretches confirm the presence of the benzoxazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a detailed map of the proton and carbon environments, confirming the precise connectivity of the atoms.
Solvent: DMSO-d₆ is a suitable solvent due to its ability to dissolve carboxylic acids and to allow for the observation of the acidic proton.[6]
3.3.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three distinct aromatic protons, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically found in this downfield region.[4] |
| ~7.9 | Doublet (d) | 1H | H-6 | ortho to the electron-withdrawing COOH group, expected to be the most downfield aromatic proton. |
| ~7.7 | Doublet (d) | 1H | H-4 | ortho to the oxazole oxygen, also deshielded. |
| ~7.4 | Triplet (t) | 1H | H-5 | Coupled to both H-4 and H-6. |
| ~2.6 | Singlet (s) | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring.[1] |
3.3.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | Carbonyl carbon of the carboxylic acid.[4] |
| ~164 | C-2 | Carbon bearing the methyl group in the oxazole ring. |
| ~151 | C-7a | Quaternary carbon of the benzoxazole ring fusion. |
| ~142 | C-3a | Quaternary carbon of the benzoxazole ring fusion. |
| ~128 | C-6 | Aromatic CH. |
| ~126 | C-5 | Aromatic CH. |
| ~120 | C-7 | Quaternary carbon bearing the carboxylic acid. |
| ~112 | C-4 | Aromatic CH. |
| ~15 | -CH₃ | Methyl carbon. |
3.3.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): Will confirm the coupling between the aromatic protons H-4, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall structure. Key expected correlations include:
-
The methyl protons (~2.6 ppm) to the C-2 carbon (~164 ppm).
-
The H-6 proton (~7.9 ppm) to the carboxylic acid carbonyl carbon (~168 ppm).
-
The H-6 proton to the C-7a quaternary carbon.
-
The H-4 proton to the C-7a and C-5 carbons.
-
HMBC Correlation Diagram
Caption: Predicted key long-range correlations in the HMBC spectrum.
Crystallographic Analysis (Optional but Definitive)
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Protocol:
-
Grow single crystals of the purified compound by slow evaporation from a suitable solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure.
Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, offering irrefutable proof of the connectivity and isomeric form of this compound. While no public crystal structure data currently exists for this specific molecule, analysis of related structures, such as methyl 1,3-benzoxazole-2-carboxylate, shows an almost planar molecular geometry.[7]
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. By integrating a logical synthetic strategy with high-resolution mass spectrometry, FTIR, and a comprehensive suite of NMR experiments, a self-validating dataset can be generated. This guide provides the theoretical framework and practical protocols necessary to achieve an unambiguous structural assignment, ensuring the scientific integrity of research and development efforts that utilize this important heterocyclic scaffold.
References
-
Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 21, 2026, from [Link]
- Claramunt, R. M., et al. (2007). Calculated and experimental 1H and 13C chemical shifts of the benzene part. Magnetic Resonance in Chemistry, 45(7), 595-600.
-
University of California, Davis. (n.d.). Mass Spectra Interpretation: Carboxylic Acids. Retrieved January 21, 2026, from [Link]
-
ChemSynthesis. (2025). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129212. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Methyl-1,3-benzoxazole-4-carboxylic acid methyl ester. Retrieved January 21, 2026, from [Link]
-
Martinez-Alvarez, R., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(19), 3564. [Link]
-
Ebead, Y., et al. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1179, 628-636. [Link]
-
Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]
-
LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. Retrieved January 21, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Al-Dhmani, S. A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1240, 130575. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Biological Activity Screening of Novel Benzoxazole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzoxazole nucleus, an aromatic entity formed by the fusion of a benzene and an oxazole ring, stands as a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to natural nucleic acid bases like adenine and guanine allows for facile interaction with biological macromolecules, making it a "privileged scaffold" for drug design.[2][3] Derivatives of this versatile core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6]
This guide eschews a conventional, linear presentation of protocols. Instead, it is structured as an integrated decision-making framework, mirroring the logical progression of a real-world drug discovery campaign. We will first establish the foundational assays for determining primary bioactivity—cytotoxicity, antimicrobial potency, and enzyme inhibition. Subsequently, we will delve into sophisticated mechanistic assays designed to elucidate the how and why behind the observed effects. Each protocol is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles and authoritative standards.
Section 1: Anticancer Activity Screening - From Viability to Mechanism
The evaluation of novel benzoxazole derivatives as potential anticancer agents is a multi-step process that begins with a broad assessment of cytotoxicity and progressively narrows to identify specific molecular targets.[7]
Pillar 1: Foundational Cytotoxicity Assessment
The initial and most critical step is to determine whether a novel compound exhibits cytotoxic effects against cancer cell lines. The MTT assay is a robust, colorimetric method that serves as the gold standard for this purpose.[8][9]
Causality Behind the Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell, which in most healthy cell populations, correlates directly with cell viability.[10][11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The intensity of the resulting color, once solubilized, is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay [8][9][10][12]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13][14] Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the benzoxazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 1N HCl) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation: Representative Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole-Benzamide Conjugate (11b) | MCF-7 (Breast) | 4.30 | [15] |
| Benzoxazole-Benzamide Conjugate (11b) | A549 (Lung) | 6.68 | [15] |
| Benzoxazole-Benzamide Conjugate (1) | HCT-116 (Colon) | 12.3 | [13] |
| Piperazine-substituted Benzoxazole (3n) | HT-29 (Colon) | 0.96 | [14] |
| Piperazine-substituted Benzoxazole (3m) | MCF7 (Breast) | 1.12 | [14] |
Pillar 2: Mechanistic Elucidation
Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many benzoxazole derivatives exert their anticancer effects by targeting key cellular machinery involved in proliferation and cell division, such as protein kinases and microtubules.[7][16]
Causality Behind the Choice: Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival.[17] Receptor Tyrosine Kinases (RTKs) like VEGFR-2 are often overexpressed or dysregulated in tumors, promoting angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis.[18] Therefore, inhibiting VEGFR-2 is a validated and highly effective anticancer strategy.[13][15]
Caption: The catalytic cycle of bacterial DNA gyrase and its inhibition.
Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
1[19][20]. Reagents: Obtain purified E. coli DNA gyrase enzyme, relaxed circular plasmid DNA (e.g., pBR322), and ATP. 2. Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing assay buffer, relaxed plasmid DNA, and the benzoxazole derivative at various concentrations. 3. Enzyme Addition: Add DNA gyrase to the tubes and mix gently. 4. Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for 1 hour. 5. Stop Reaction: Terminate the reaction by adding a stop solution containing a protein denaturant (like SDS) and a DNA loading dye. 6. Analysis by Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA. 7. Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing compound concentration.
Section 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is of high therapeutic interest. Benzoxazoles have been identified as potent inhibitors of key inflammatory mediators.
#[21][22]### Pillar 1: Target-Based Screening via Cyclooxygenase (COX) Inhibition
Causality Behind the Choice: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain and inflammation. Wh[23]ile COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Se[23]lective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug to minimize gastrointestinal side effects associated with COX-1 inhibition. An in vitro assay allows for the direct measurement of a compound's inhibitory activity against both isoforms.
Caption: The cyclooxygenase (COX) pathway leading to inflammation and homeostasis.
Detailed Protocol: In Vitro COX Inhibition Assay (ELISA-based)
1[24][25][26]. Reagents: Use purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate, arachidonic acid, and co-factors like hematin are also required. An ELISA kit for prostaglandin E₂ (PGE₂) detection will be used for quantification. 2. Reaction Setup: In separate tubes or a 96-well plate, prepare reaction mixtures for COX-1 and COX-2. Each mixture should contain reaction buffer, a co-factor (hematin), and the respective enzyme (COX-1 or COX-2). 3.[24] Inhibitor Addition: Add the benzoxazole derivative at various concentrations to the enzyme solutions. Include a no-inhibitor control and a known standard inhibitor (e.g., ibuprofen, celecoxib). Pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind. 4.[24] Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a short period (e.g., 2 minutes) at 37°C. 5. Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl). 6. Quantification of PGE₂: The amount of prostaglandin produced is proportional to the enzyme activity. Dilute the reaction mixtures and quantify the amount of PGE₂ using a competitive ELISA kit according to the manufacturer's instructions. 7. Analysis: The absorbance from the ELISA is inversely proportional to the amount of PGE₂ produced. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and isoform selectivity.
Conclusion
The systematic screening of novel benzoxazole derivatives requires an integrated, multi-faceted approach. This guide outlines a logical progression from broad, foundational assays that establish primary biological activity to more complex, mechanistic studies that elucidate the specific molecular targets and pathways involved. By understanding the causality behind each experimental choice—from measuring cell viability as an indicator of cytotoxicity to inhibiting DNA supercoiling as a marker of antibacterial action—researchers can efficiently and effectively characterize the therapeutic potential of this privileged chemical scaffold. The protocols and frameworks presented herein serve as a robust starting point for any drug discovery program focused on advancing new benzoxazole derivatives from the bench to potential clinical application.
References
-
Maxwell, A. (1993). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
-
Naveen, K., Sai, K., & Chandana, K. (n.d.). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
-
Gootz, T. D., & Osheroff, N. (1993). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed. [Link]
-
Sattar, M. A., et al. (2020). Synthetic transformations and biological screening of benzoxazole derivatives: A review. Chemistry & Biodiversity. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
P-A. L., et al. (1995). An assay for the detection of bacterial DNA gyrase inhibitors. PubMed. [Link]
-
Whyte, B. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS AG. [Link]
-
Turman, M. V., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
-
LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
FIU. (n.d.). Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase. Florida International University. [Link]
-
Ali, O. M., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
-
Kumar, R., & Singh, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
-
Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Sattar, M. A., et al. (2020). Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. [Link]
-
Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]
-
Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
-
Sharma, R., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
-
Wilson, L., & Jordan, M. A. (2012). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]
-
Singh, A., & Parle, A. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]
-
Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Patil, P. B., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Abuelizz, H. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Marzouk, A. A., et al. (2022). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics. [Link]
-
Janke, C. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed Central. [Link]
-
Hassan, M. Z., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthetic transformations and biological screening of benzoxazole derivatives: A review [ouci.dntb.gov.ua]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.ijresm.com [journal.ijresm.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to 2-Methyl-1,3-benzoxazole-7-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzoxazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of data for this specific isomer, this document synthesizes information from closely related analogues and established principles of benzoxazole chemistry to offer a robust framework for its synthesis and potential applications.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole motif is a privileged heterocyclic system in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This bicyclic, planar molecule is a structural isostere of naturally occurring nucleic acid bases, which may contribute to its ability to interact with biological macromolecules.[1] The benzoxazole scaffold is associated with a diverse range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities.[1][2] The incorporation of a carboxylic acid functional group, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets through hydrogen bonding.
While the 6-carboxylic acid isomer of 2-methyl-1,3-benzoxazole is well-documented with the CAS number 13452-14-7, the 7-carboxylic acid isomer is less common, and a specific CAS number is not readily found in major chemical databases.[3][4] This guide will, therefore, leverage established synthetic routes and characterization data from analogous compounds to provide a predictive and practical resource.
Synthesis of this compound: A Proposed Pathway
The most common and direct route to synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or one of its derivatives.[5] This process typically involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[5]
For the synthesis of this compound, the logical starting materials would be 3-amino-2-hydroxybenzoic acid and an acetylating agent.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for benzoxazole synthesis, such as those employing methanesulfonic acid (MSA) as a catalyst for the reaction of in-situ generated acid chlorides with 2-aminophenols.[6]
-
Activation of Acetic Acid (Optional but Recommended): In a flame-dried round-bottom flask, treat acetic acid (1.0 eq) with a chlorinating agent like thionyl chloride (1.2 eq) at a moderately elevated temperature (e.g., 80°C) for 1 hour. Remove the excess thionyl chloride under reduced pressure. This step converts the carboxylic acid to the more reactive acetyl chloride.
-
Condensation Reaction: To the flask containing the activated acetylating agent, add 3-amino-2-hydroxybenzoic acid (1.0 eq) and a suitable solvent such as dioxane.
-
Catalysis and Cyclization: Add a strong acid catalyst, for example, methanesulfonic acid (3.0 eq), to the mixture.[6] Heat the reaction mixture at 100°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Acid Activation: The conversion of a carboxylic acid to an acid chloride increases the electrophilicity of the carbonyl carbon, facilitating the initial acylation of the less nucleophilic amino group of the 2-aminophenol derivative.
-
Acid Catalyst: A strong acid like methanesulfonic acid protonates the hydroxyl group of the intermediate 2-hydroxyanilide, converting it into a good leaving group (water) and promoting the cyclodehydration step.[6]
-
Solvent: Dioxane is a common solvent for this type of reaction due to its relatively high boiling point and ability to dissolve a wide range of organic compounds.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is scarce, the following table provides predicted and analogous data based on its structure and data from similar compounds.
| Property | Predicted/Analogous Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. |
| ¹H NMR (in DMSO-d₆) | - -COOH proton: A broad singlet expected in the downfield region (δ 10-13 ppm).[7]- Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).- -CH₃ protons: A singlet around δ 2.5-2.7 ppm. |
| ¹³C NMR (in DMSO-d₆) | - Carbonyl carbon (-COOH): Expected around δ 165-185 ppm.[7]- Benzoxazole carbons: Aromatic and heterocyclic carbons in the range of δ 110-160 ppm.[7]- Methyl carbon (-CH₃): Expected around δ 15-20 ppm. |
| IR Spectroscopy | - O-H stretch (acid): A broad absorption from 2500-3500 cm⁻¹.[8]- C=O stretch (acid): A strong band around 1710 cm⁻¹.[8]- C=N stretch (oxazole): A characteristic band around 1600-1650 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 177. |
Applications in Drug Development and Research
The benzoxazole-carboxylic acid scaffold is a key pharmacophore in modern drug discovery. The carboxylic acid moiety is particularly important for forming critical hydrogen bond interactions with amino acid residues in the hinge region of protein kinases.[9]
Potential as a Kinase Inhibitor
Many benzoxazole derivatives are being investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, derivatives of benzo[d]oxazole-4-carboxylic acid have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9] It is plausible that this compound could serve as a valuable building block or a starting point for the design of novel kinase inhibitors.
The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the kinase domain, thereby blocking autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[9]
The following diagram illustrates the general role of kinase inhibitors in signaling pathways.
Caption: Generalized mechanism of a kinase inhibitor blocking a signaling pathway.
Conclusion
This compound represents a potentially valuable, albeit under-explored, scaffold for the development of novel therapeutic agents. While direct experimental data for this specific isomer is limited, established synthetic methodologies for the benzoxazole core provide a clear and reliable path for its preparation. The known biological significance of the benzoxazole-carboxylic acid pharmacophore, particularly in the realm of kinase inhibition, underscores the potential of this compound as a valuable tool for researchers and drug development professionals. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.
References
- This reference is not available.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health. Available at: [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Scribd. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
- This reference is not available.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]
- This reference is not available.
-
Market-available drugs with a benzoxazole moiety. ResearchGate. Available at: [Link]
- This reference is not available.
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and formula of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract : This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will explore its core physicochemical properties, detail a robust synthetic protocol, outline methods for analytical characterization, and discuss its applications as a privileged scaffold in modern drug discovery. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and confirm the identity and purity of this versatile building block.
Introduction: The Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This rigid, bicyclic system serves as a valuable pharmacophore in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of functional groups, such as a methyl group at the 2-position and a carboxylic acid at the 7-position, provides key vectors for molecular elaboration and interaction with biological targets. This compound, in particular, represents a key intermediate for creating diverse chemical libraries aimed at targets like protein kinases and receptors.[3]
Core Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This compound is a stable, solid organic compound under standard conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇NO₃ | [4][5][6] |
| Molecular Weight | 177.16 g/mol | [4][5][6][7] |
| CAS Number | 52395-92-3 | [6] |
| Appearance | Solid (Typical) | |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis and Purification
The most reliable and common route to synthesizing 2-substituted benzoxazoles is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[1][8] For the target molecule, this involves the reaction of 3-Amino-4-hydroxybenzoic acid with an acetylating agent, followed by intramolecular cyclization.
Causality of the Synthetic Approach
The chosen one-pot synthesis, catalyzed by methanesulfonic acid, is highly efficient.[9] The reaction proceeds through two key stages:
-
N-Acylation : The amino group of 3-amino-4-hydroxybenzoic acid is more nucleophilic than the phenolic hydroxyl group and selectively attacks the acetyl source (acetic anhydride or acetyl chloride) to form an intermediate amide.
-
Intramolecular Cyclization & Dehydration : Under acidic conditions and heat, the phenolic hydroxyl group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic oxazole ring. Methanesulfonic acid is an excellent catalyst as it is a strong, non-oxidizing acid that facilitates both steps without promoting side reactions.[9]
Detailed Experimental Protocol: Synthesis
Reactants:
-
3-Amino-4-hydroxybenzoic acid (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Methanesulfonic Acid (cat., ~0.1 eq)
-
Toluene or Xylene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-4-hydroxybenzoic acid (1.0 eq) and the solvent (e.g., Toluene).
-
Slowly add methanesulfonic acid (0.1 eq) to the suspension while stirring.
-
Add acetic anhydride (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude solid product and wash it with a cold, non-polar solvent (e.g., hexane) to remove residual high-boiling solvent and impurities.
Purification Protocol
The primary method for purifying the crude product is recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.
-
If the solution has color, a small amount of activated charcoal can be added and the mixture heated for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis & Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the required standards for research.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals. The carboxylic acid proton will appear as a broad singlet far downfield, typically between δ 10-13 ppm.[10] The aromatic protons on the benzoxazole core will appear in the δ 7-8.5 ppm region, with their specific shifts and coupling patterns determined by their positions. The methyl protons at the 2-position will be a sharp singlet around δ 2.5-2.7 ppm.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the δ 165-180 ppm range.[10] The carbons of the aromatic benzoxazole core typically resonate between δ 110-160 ppm.[10]
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the [M+H]⁺ ion should be observed at approximately m/z 178.05. In negative ion mode, the [M-H]⁻ ion should be observed at m/z 176.04.
| Expected Analytical Data | |
| ¹H NMR | Carboxylic Acid (O-H): δ 10-13 ppm (broad s, 1H)Aromatic (Ar-H): δ 7.0-8.5 ppm (m, 3H)Methyl (CH₃): δ 2.5-2.7 ppm (s, 3H) |
| ¹³C NMR | Carbonyl (C=O): δ 165-180 ppmAromatic/Heterocyclic (C): δ 110-160 ppmMethyl (CH₃): δ 14-20 ppm |
| Mass Spec (ESI) | [M+H]⁺: ~178.05 m/z[M-H]⁻: ~176.04 m/z |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) : Purity should be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). The compound should appear as a single, sharp peak, and purity should ideally be >95% by peak area integration for use in drug discovery applications.
Applications in Research and Drug Development
The benzoxazole scaffold is a cornerstone in medicinal chemistry.[3][8] The title compound is a valuable building block for several reasons:
-
Kinase Inhibition : The carboxylic acid moiety is crucial for forming key hydrogen bond interactions with amino acid residues in the hinge region of many protein kinases.[3] This makes this compound an excellent starting point for developing inhibitors of targets like VEGFR-2, which is implicated in tumor angiogenesis.[3]
-
Receptor Antagonism : By converting the carboxylic acid to various amides, researchers can synthesize libraries of compounds to screen against G-protein coupled receptors (GPCRs) or ion channels. For example, related 2-substituted benzoxazole carboxamides have been identified as potent 5-HT₃ receptor antagonists.[11]
-
Antimicrobial Agents : The benzoxazole core is present in numerous compounds with antimicrobial and antifungal activity.[2][8] The carboxylic acid provides a handle for modification to optimize potency and pharmacokinetic properties.
Caption: Logical workflow from the core compound to lead identification.
References
-
This compound - Amerigo Scientific. [Link]
-
2-methyl-1,3-benzoxazole - The Good Scents Company. [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed. [Link]
-
2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid - ChemSynthesis. [Link]
-
Market-available drugs with a benzoxazole moiety - ResearchGate. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry - ConnectSci. [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - ResearchGate. [Link]
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound [chemicalbook.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-1,3-benzoxazole-7-carboxylic acid Interactions
Abstract
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 2-Methyl-1,3-benzoxazole-7-carboxylic acid using state-of-the-art in silico modeling techniques. Benzoxazole derivatives are a well-established class of heterocyclic compounds known for their wide range of pharmacological activities, making them scaffolds of significant interest in drug discovery.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends methodological rigor with practical, field-proven insights. We will traverse the complete computational workflow, from initial target identification and system preparation to advanced simulation and analysis, emphasizing the rationale behind each procedural choice to ensure a self-validating and reproducible scientific process.
Introduction: The Rationale for Modeling this compound
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, this compound, combines this active core with a carboxylic acid group, a common feature for engaging with biological targets through ionic interactions and hydrogen bonds.
In silico modeling, or computer-aided drug design (CADD), provides an indispensable toolkit for accelerating drug discovery by predicting molecular behavior at an atomic level.[3][4] It allows for the rapid, cost-effective screening of potential biological targets, elucidation of binding mechanisms, and optimization of lead compounds before committing to resource-intensive experimental validation.[4][5] This guide will delineate a robust, multi-stage computational strategy to probe the potential therapeutic applications of this specific molecule.
Part 1: Target Identification and System Preparation
The journey of a thousand simulations begins with a single, well-chosen target. The selection of a biologically relevant protein target is the most critical step, dictating the entire downstream workflow.
Hypothesis-Driven Target Selection
Given the known activities of benzoxazole derivatives, potential protein targets can be hypothesized.[1] For instance, their reported anti-inflammatory effects suggest targets like cyclooxygenase (PGHS) enzymes, while anticancer properties point towards receptor tyrosine kinases (e.g., VEGFR-2) or enzymes critical to cancer cell proliferation like thymidylate synthase.[1][6]
Workflow for Target Identification:
-
Literature Review: Systematically search databases like PubMed and Google Scholar for studies on benzoxazole derivatives to identify experimentally validated targets.
-
Database Mining: Utilize chemical databases such as PubChem and ChEMBL to find structurally similar compounds and their associated bioactivity data.
-
Target Prediction Servers: Employ servers that predict protein targets based on ligand structure (a ligand-based approach).
Receptor Structure Acquisition and Preparation
Once a target is selected, a high-resolution 3D structure is required. The Worldwide Protein Data Bank (wwPDB) is the primary repository for these structures, which are typically determined by X-ray crystallography or NMR spectroscopy.[7][8][9]
Protocol 1: Receptor Preparation
-
Download Structure: Access the RCSB PDB database and download the structure of the chosen target (e.g., PDB ID: 2A91 for an anticancer target).[10][11] Ensure the chosen structure has a high resolution (ideally < 2.5 Å) and, if possible, contains a co-crystallized ligand in the binding site of interest.
-
Initial Cleaning (Using PyMOL, Chimera, or similar software):
-
Remove all non-essential components: water molecules, ions, and co-solvents not critical to binding.
-
Inspect the structure for missing residues or atoms. If significant portions are missing, consider a different PDB entry or homology modeling.
-
Separate protein chains if the biological unit is a multimer but only one chain is required for docking.
-
-
Prepare for Docking (Using AutoDock Tools or similar software):
-
Add Hydrogens: Add polar hydrogens, as they are crucial for hydrogen bonding interactions but are often not resolved in crystal structures.[12]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.
-
Save in Required Format: Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.[12]
-
Causality: Each preparation step is designed to transform a raw experimental model into a chemically correct and computationally tractable representation. Removing water molecules simplifies the calculation, while adding hydrogens and charges ensures the force field can accurately model the electrostatic and hydrogen-bonding potential of the protein.[12]
Ligand Preparation
The ligand, this compound, must also be converted into a 3D structure with appropriate chemical properties.
Protocol 2: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical editor or obtain its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the features within AutoDock Tools to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field to obtain a low-energy, stable conformation.
-
Define Torsions: Identify and set the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site.
-
Save in PDBQT Format: Save the final prepared ligand structure in .pdbqt format.[12]
Part 2: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[13] This technique is central to virtual screening and understanding binding mechanisms.[13] We will use AutoDock Vina, a widely used and validated docking program.[14]
Defining the Binding Site (Grid Box)
The docking simulation must be focused on a specific region of the protein.
Protocol 3: Grid Box Definition
-
Identify the Active Site: If the PDB structure contains a co-crystallized ligand, the active site is known. Use the coordinates of this ligand to define the center of your search space.[15]
-
Blind vs. Site-Specific Docking:
-
Site-Specific (Recommended): If the binding site is known, define a small grid box (e.g., 26x26x26 Å) that encompasses the entire site. This increases accuracy and speed.[16]
-
Blind Docking: If the binding site is unknown, the grid box must cover the entire protein surface. This is computationally expensive and less precise but can be useful for identifying novel binding pockets.
-
-
Determine Coordinates: In AutoDock Tools, load the prepared receptor and use the "Grid Box" option to visually place and size the box. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[14][15]
Running the Docking Simulation
Protocol 4: Executing AutoDock Vina
-
Create Configuration File: Create a text file (e.g., conf.txt) containing the paths to the receptor and ligand files, the grid box parameters, and the output file name.[14]
-
Run Vina from Command Line: Execute Vina using the configuration file. vina --config conf.txt --log log.txt
-
Output Files: The simulation will generate two key files:
-
out.pdbqt: Contains the coordinates of the predicted binding poses for the ligand.
-
log.txt: Contains the binding affinity scores for each pose in kcal/mol.[12]
-
Interpreting Docking Results
This step requires careful scientific judgment. A good docking score alone is not sufficient proof of interaction.[17]
-
Binding Affinity (Score): The score is an estimation of the binding free energy (ΔG).[18] More negative values indicate stronger predicted binding.[19][20]
-
Pose Visualization: Use software like PyMOL or Discovery Studio to visualize the top-scoring poses within the protein's active site.[18]
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and protein residues.[21] Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Major contributors to binding energy.
-
Ionic Interactions: The carboxylic acid group of our ligand is likely to form these with charged residues like Lysine or Arginine.
-
-
Self-Validation (Trustworthiness): If a co-crystallized ligand was present, re-dock it into the active site. A reliable docking protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[18] This validates the chosen parameters.
| Metric | Interpretation | Considerations |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative is better. | It's a prediction; relative rankings are more reliable than absolute values. |
| RMSD | (For re-docking) Deviation from a known crystal pose. < 2.0 Å is considered a success. | Validates the docking protocol's ability to find the correct pose. |
| Key Interactions | Hydrogen bonds, hydrophobic contacts, ionic bonds with active site residues. | The pose must be plausible from a biochemical perspective. |
Part 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[13] This is crucial for assessing the stability of the docked pose.[22][23] GROMACS is a powerful and widely used engine for these simulations.[24][25]
System Preparation for MD
Protocol 5: GROMACS System Setup
-
Generate Ligand Topology: This is a non-trivial step. Standard protein force fields (like CHARMM36) do not include parameters for drug-like molecules.[26] A server like CGenFF must be used to generate the topology and parameter files for this compound.[26]
-
Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting an appropriate force field (e.g., CHARMM36).[27]
-
Combine and Solvate: Merge the protein and ligand coordinate files.[26] Create a simulation box and fill it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.[26]
Causality: Each step builds a physically realistic model. The force field provides the parameters to describe atomic interactions. Solvation mimics the aqueous cellular environment, and neutralization ensures the system is electrostatically balanced.[26]
Simulation and Analysis
Protocol 6: Equilibration and Production MD
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.[26]
-
NVT Equilibration: Run a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the solute while the protein and ligand are position-restrained.[26]
-
NPT Equilibration: Run a subsequent simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's pressure and density to realistic values.[26]
-
Production MD: Run the main simulation (e.g., 100-200 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[22]
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it remains bound in a stable conformation.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions and see how ligand binding affects local dynamics.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation.
-
| MD Analysis Metric | Interpretation | Indication of a Stable Complex |
| Ligand RMSD | Measures the deviation of the ligand's atoms from its initial docked pose. | A low, stable plateau (e.g., < 3 Å) after initial fluctuation. |
| Protein Backbone RMSD | Measures the overall structural stability of the protein during the simulation. | A stable plateau indicates the protein is not unfolding. |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Consistent formation of key hydrogen bonds seen in the docking pose. |
Part 4: Advanced Modeling and Data Synthesis
To build a more comprehensive profile of the molecule, further in silico techniques can be employed.
-
Pharmacophore Modeling: This method defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[28][29][30] A pharmacophore model can be generated from the stable protein-ligand complex derived from MD and used to screen large databases for structurally diverse compounds with similar interaction patterns.[31][32]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a molecule's drug-likeness.[33] Computational models can predict properties like solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes, helping to identify potential liabilities early in the discovery process.[34][35][36][37]
Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the molecular interactions of this compound. By systematically progressing from target identification through molecular docking and molecular dynamics, researchers can generate robust, testable hypotheses about the molecule's mechanism of action and binding stability. The key to success lies not in the blind application of these tools, but in a deep understanding of the causality behind each step and a commitment to self-validating protocols. The computational data generated through this framework provides a powerful foundation for guiding subsequent experimental validation, ultimately accelerating the path from a promising molecule to a potential therapeutic agent.
References
-
Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved January 21, 2026, from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. Retrieved January 21, 2026, from [Link]
-
RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved January 21, 2026, from [Link]
-
Okazaki, K. I., et al. (2018). Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. Journal of Chemical Theory and Computation. Retrieved January 21, 2026, from [Link]
-
What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
van Gunsteren, W. F., & Berendsen, H. J. C. (1995). Validation of molecular dynamics simulation. The Journal of Chemical Physics. Retrieved January 21, 2026, from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. Retrieved January 21, 2026, from [Link]
-
Okazaki, K. I., et al. (2018). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. PubMed. Retrieved January 21, 2026, from [Link]
-
IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences. Retrieved January 21, 2026, from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved January 21, 2026, from [Link]
-
GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 19). YouTube. Retrieved January 21, 2026, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved January 21, 2026, from [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 21, 2026, from [Link]
-
PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. (n.d.). BABRONE. Retrieved January 21, 2026, from [Link]
-
How to interpret and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 21, 2026, from [Link]
-
Protein Data Bank. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Protein Data Bank. (2024, August 18). Proteopedia. Retrieved January 21, 2026, from [Link]
-
Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
-
van de Waterbeemd, H., & Gifford, E. (2002). Progress in computational methods for the prediction of ADMET properties. Current Opinion in Drug Discovery & Development. Retrieved January 21, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 21, 2026, from [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved January 21, 2026, from [Link]
-
Progress in computational methods for the prediction of ADMET properties. (2002). Current Opinion in Drug Discovery & Development. Retrieved January 21, 2026, from [Link]
-
Okazaki, K. I., et al. (2018). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Interpretation of Molecular docking results? (2023, December 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved January 21, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 21, 2026, from [Link]
-
Molecular Modeling Techniques and In-Silico Drug Discovery. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 21, 2026, from [Link]
-
Home - Protein - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Validation of Molecular Simulation: An Overview of Issues. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 21, 2026, from [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved January 21, 2026, from [Link]
-
Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved January 21, 2026, from [Link]
-
A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). Read the Docs. Retrieved January 21, 2026, from [Link]
-
Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]
-
In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes. Retrieved January 21, 2026, from [Link]
-
In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon pharma services. Retrieved January 21, 2026, from [Link]
-
In silico molecular docking studies of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023, November 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 21, 2026, from [Link]
-
Benzoxazole Derivatives: Qsar and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022, December 19). Biosciences Biotechnology Research Asia. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 5. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 9. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]
- 10. rcsb.org [rcsb.org]
- 11. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. youtube.com [youtube.com]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GROMACS Tutorials [mdtutorials.com]
- 25. youtube.com [youtube.com]
- 26. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 27. youtube.com [youtube.com]
- 28. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 29. rasalifesciences.com [rasalifesciences.com]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. babrone.edu.in [babrone.edu.in]
- 32. Pharmacophore modeling | PDF [slideshare.net]
- 33. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 34. Progress in computational methods for the prediction of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. semanticscholar.org [semanticscholar.org]
- 36. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 37. elearning.uniroma1.it [elearning.uniroma1.it]
Introduction: The Benzoxazole Scaffold - A Privileged Motif in Drug Discovery
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Synthesis and different biological activities of novel benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the One-Pot Synthesis of 2-Substituted Benzoxazoles: An Application Note for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and efficient one-pot methodologies for the synthesis of 2-substituted benzoxazoles. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Moving beyond traditional, often cumbersome, multi-step syntheses, the protocols detailed herein emphasize atom economy, procedural simplicity, and the use of environmentally benign catalysts.
Introduction: The Rationale for One-Pot Synthesis
Classical methods for synthesizing benzoxazoles often involve harsh reaction conditions, the use of hazardous reagents, and laborious purification steps, leading to significant chemical waste.[3] One-pot syntheses have emerged as a superior alternative, offering a streamlined approach where multiple reaction steps are carried out in a single reaction vessel.[4] This not only enhances efficiency and reduces waste but also simplifies the overall synthetic procedure, making it a highly attractive strategy in modern organic synthesis. The core of these one-pot approaches typically involves the condensation of a 2-aminophenol with a carbonyl-containing compound, followed by an intramolecular cyclization and aromatization sequence.
Mechanistic Overview: The Pathway to Benzoxazole Formation
The predominant mechanism for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes involves two key stages. Initially, the amino group of the 2-aminophenol undergoes a condensation reaction with the aldehyde's carbonyl group to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The resulting benzoxazoline intermediate then undergoes oxidation to yield the final, stable 2-substituted benzoxazole.[5][6] The choice of catalyst is crucial in promoting one or more steps in this pathway, particularly the initial condensation and the final oxidative aromatization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 2-Methyl-1,3-benzoxazole-7-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and versatile electronic properties make it a privileged pharmacophore for engaging with a diverse array of biological targets. This guide focuses on a specific, yet highly strategic, building block: 2-Methyl-1,3-benzoxazole-7-carboxylic acid . The strategic placement of the carboxylic acid at the 7-position, coupled with the methyl group at the 2-position, offers a unique vector for chemical modification, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis, characterization, and derivatization of this key intermediate, grounded in established chemical principles and supported by authoritative literature.
I. The Architectural Logic: Why this compound?
The utility of this molecule lies in its distinct trifecta of functional groups, each playing a critical role in its application as a medicinal chemistry scaffold.
-
The Benzoxazole Core : This heterocyclic system is a known bioisostere for various functional groups and is prevalent in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Its aromatic nature allows for π-π stacking interactions with biological targets.
-
The 2-Methyl Group : This small alkyl group can serve multiple purposes. It can act as a simple space-filling moiety, provide a lipophilic contact point within a binding pocket, or be a site for further functionalization through advanced synthetic methods.
-
The 7-Carboxylic Acid : This is arguably the most critical feature for medicinal chemists. The carboxylic acid is a versatile handle for derivatization, most commonly through amide bond formation. This allows for the systematic introduction of a wide variety of substituents to probe structure-activity relationships (SAR). Furthermore, the carboxylic acid itself, or a bioisostere, can act as a key hydrogen bond donor or acceptor, or mimic the side chain of acidic amino acids to engage with biological targets.
II. Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is logically approached in two main stages: the preparation of the key precursor, 3-amino-4-hydroxybenzoic acid, followed by the cyclization to form the benzoxazole ring.
Step 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid
The regiochemistry of the final product is dictated by the starting material. 3-Amino-4-hydroxybenzoic acid provides the necessary arrangement of functional groups for the formation of the 7-carboxy benzoxazole. This intermediate is typically synthesized from 4-hydroxy-3-nitrobenzoic acid via reduction of the nitro group.[4][5]
Protocol 1: Reduction of 4-Hydroxy-3-nitrobenzoic Acid
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-3-nitrobenzoic acid (1.0 eq) in distilled water.
-
Addition of Reducing Agent : To this suspension, add tin(II) chloride (SnCl₂) (5.0 eq) and concentrated hydrochloric acid (HCl).
-
Reaction : Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, adjust the pH of the reaction mixture to approximately 1 with a 2N sodium hydroxide (NaOH) solution.
-
Isolation : The resulting precipitate, 3-amino-4-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.[4]
Step 2: Cyclization to this compound
The formation of the benzoxazole ring is typically achieved through the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[6][7] For the synthesis of a 2-methyl substituted benzoxazole, acetic acid or a reactive derivative is used. Microwave-assisted synthesis offers a rapid and efficient method for this cyclization.[8]
Protocol 2: Microwave-Assisted Cyclization
-
Reactant Preparation : In a microwave process vial, combine 3-amino-4-hydroxybenzoic acid (1.0 eq) and acetic acid (1.2 eq).
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 180-200 °C for 15-30 minutes. The reaction should be monitored for completion by TLC.
-
Work-up : Upon completion, allow the reaction vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. data.epo.org [data.epo.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating Benzoxazole Derivatives as Potent VEGFR-2 Inhibitors for Anti-Angiogenic Therapy
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the screening and characterization of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for advancing novel anti-angiogenic agents from bench to preclinical studies.
Introduction: The Rationale for Targeting VEGFR-2 with Benzoxazole Derivatives
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the disruption of angiogenesis a cornerstone of modern cancer therapy.[2] The primary mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its high-affinity receptor, VEGFR-2 (also known as KDR).[2][3][4]
Upon binding of its ligand (VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[5][6] Consequently, inhibiting the kinase activity of VEGFR-2 is a validated and highly attractive strategy for cancer treatment.[7]
The benzoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[8][9][10][11] Its rigid, planar structure and versatile chemistry allow for targeted modifications to fit the ATP-binding pocket of various kinases.[9] Recent research has demonstrated that novel benzoxazole derivatives can be designed to potently and selectively inhibit VEGFR-2, leading to significant anti-proliferative and anti-angiogenic effects in vitro and in vivo.[3][12] These compounds typically function as Type I or Type II kinase inhibitors, competing with ATP to block the phosphotransferase activity of the receptor and halt the downstream signaling cascade.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and point of inhibition.
Experimental Design: A Hierarchical Screening Workflow
A robust evaluation of novel chemical entities requires a multi-tiered approach, moving from high-throughput biochemical assays to more complex cell-based and in vivo models. This workflow ensures that resources are focused on compounds with the most promising pharmacological profiles.
Caption: Hierarchical workflow for inhibitor screening.
PART 1: IN VITRO EVALUATION PROTOCOLS
Protocol 1.1: VEGFR-2 Kinase Inhibition Assay (Biochemical)
Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2. An ELISA-based format is common, where a peptide substrate is immobilized on a plate. Active VEGFR-2 phosphorylates the substrate in the presence of ATP. A phospho-specific antibody conjugated to horseradish peroxidase (HRP) is then used to detect the level of phosphorylation, which is quantified by a colorimetric readout.
Materials:
-
Recombinant Human VEGFR-2 Kinase Domain
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP Solution (prepare fresh in kinase buffer)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well microplates (high-binding)
-
Anti-phosphotyrosine antibody-HRP conjugate (e.g., PY20-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test Compounds (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Sorafenib, Sunitinib)
Procedure:
-
Substrate Coating: Coat a 96-well plate with 100 µL/well of Poly(Glu, Tyr) substrate (100 µg/mL in PBS). Incubate overnight at 4°C. The next day, wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Compound Preparation: Perform serial dilutions of the benzoxazole derivatives in DMSO, then dilute further into kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup:
-
Add 50 µL of diluted test compound or control (positive control, no-inhibitor control, no-enzyme control) to each well.
-
Add 25 µL of recombinant VEGFR-2 enzyme (e.g., 10 ng/well) to all wells except the no-enzyme control.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of ATP solution (final concentration typically 10-50 µM) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Stop the reaction by washing the plate 5 times with Wash Buffer.
-
Add 100 µL of anti-phosphotyrosine-HRP antibody (diluted in blocking buffer) to each well. Incubate for 60 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control (0% inhibition) and the positive control (100% inhibition).
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality and Trustworthiness: This assay provides a direct measure of target engagement. The use of a known inhibitor like Sorafenib validates the assay's performance. Running a no-enzyme control is critical to establish the background signal, ensuring that any measured activity is due to enzymatic phosphorylation.
Protocol 1.2: Cellular Anti-Proliferation Assay (MTT Assay)
Principle: This assay assesses the cytotoxic or cytostatic effect of the inhibitors on relevant cell lines. Human Umbilical Vein Endothelial Cells (HUVECs) are ideal for studying anti-angiogenic effects. Cancer cell lines known to be sensitive to VEGFR-2 inhibition, such as MCF-7 (breast) and HepG2 (liver), are also commonly used.[1][12] The MTT assay measures the metabolic activity of viable cells, which is proportional to cell number.
Procedure:
-
Cell Seeding: Seed HUVECs or cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of benzoxazole derivatives (100 µL/well, for a final volume of 200 µL). Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described previously. A significant correlation between VEGFR-2 kinase inhibition and cytotoxicity suggests the compound's anti-proliferative effect is likely mediated through this target.[3]
Protocol 1.3: Endothelial Cell Migration Assay (Wound Healing)
Principle: Cell migration is a key step in angiogenesis. The wound healing or "scratch" assay is a straightforward method to measure the effect of an inhibitor on endothelial cell migration.[1][12]
Procedure:
-
Create Monolayer: Seed HUVECs in a 6-well plate and grow them to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" in the cell monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Replace with fresh medium containing the test compound at a non-toxic concentration (e.g., at or below its IC₅₀ from the proliferation assay) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and after 12-24 hours using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure. A significant reduction in closure compared to the vehicle control indicates inhibition of cell migration.
Quantitative Data Summary
The inhibitory potential of benzoxazole derivatives is highly dependent on their substitution patterns. The following table summarizes representative data from published studies.
| Compound ID | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 12l | VEGFR-2 | 97.38 | HepG2 | 10.50 | [3][13] |
| 12l | VEGFR-2 | 97.38 | MCF-7 | 15.21 | [3][13] |
| 11b | VEGFR-2 | 145 | MCF-7 | ~5-10* | [14] |
| 14o | VEGFR-2 | N/A | HepG2 | 4.61 | [1][12] |
| 14i | VEGFR-2 | N/A | HepG2 | 3.22 | [7] |
| Sorafenib | VEGFR-2 | 48.16 | HepG2 | 3.90 | [3] |
*Approximate value inferred from graphical data. **Activity was measured by reduction in VEGFR-2 protein concentration, not direct kinase inhibition IC₅₀.[1][12]
PART 2: IN VIVO EVALUATION PROTOCOL
Protocol 2.1: Human Tumor Xenograft Model
Principle: After a compound demonstrates potent in vitro activity, its efficacy must be validated in a living system. The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to assess anti-tumor activity.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice, 6-8 weeks old)
-
Human cancer cell line (e.g., HepG2, A549)
-
Matrigel
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline)
-
Calipers, syringes, animal scales
Procedure:
-
Cell Preparation: Culture cancer cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).
-
Drug Administration: Administer the formulated compound daily via the appropriate route (e.g., oral gavage, intraperitoneal injection). Dose levels should be determined from prior toxicology/MDT studies.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length × Width²)/2.
-
Observe animals for any signs of toxicity.
-
-
Endpoint: Continue treatment for 2-4 weeks or until tumors in the control group reach the maximum allowed size. Euthanize the animals, excise the tumors, and measure their final weight.
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze body weight data to assess the general toxicity of the treatment.
In Vivo Experimental Workflow
Caption: Workflow for a typical xenograft efficacy study.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Benzoxazole derivatives can be hydrophobic. Poor aqueous solubility can lead to inaccurate IC₅₀ values and poor bioavailability. Ensure compounds are fully dissolved in DMSO for stock solutions and do not precipitate in aqueous assay buffers.
-
Off-Target Effects: While designed for VEGFR-2, compounds may inhibit other kinases. A kinase panel screening (kinome scan) is recommended for lead compounds to assess selectivity.
-
Resistance Mechanisms: Tumors can develop resistance to VEGFR-2 inhibitors, often by upregulating alternative pro-angiogenic pathways like c-Met.[14] Investigating combination therapies may be a valuable future direction.
-
Mechanism of Cell Death: Potent compounds should be further investigated to confirm their mechanism of action. Assays for apoptosis (e.g., Annexin V/PI staining, caspase-3 activation) and cell cycle analysis (flow cytometry) can reveal if the compounds induce programmed cell death or cell cycle arrest, as has been shown for several benzoxazole derivatives.[1][12][13][14]
References
-
Al-Ostoot, F. H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5488. [Link]
-
Al-Ostoot, F. H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Semantic Scholar. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]
-
Hussain, W., et al. (2021). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Current Pharmaceutical Design, 27(4), 517-530. [Link]
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-16. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. ResearchGate. [Link]
-
Srivastava, K., et al. (2021). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 257. [Link]
-
Kumar, V., et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(6), 334-338. [Link]
-
Chatterjee, S., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation, 123(4), 1732-1740. [Link]
-
Ghalehbandi, G., et al. (2023). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Receptors and Signal Transduction, 43(6), 575-591. [Link]
-
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
-
Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]
-
Li, D., et al. (2014). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 19(10), 16558-16571. [Link]
-
Jayaanand, P., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2050-2057. [Link]
-
Al-Ostoot, F. H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]
-
Berta, D., et al. (2010). Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journal.ijresm.com [journal.ijresm.com]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Benzoxazole Compound Libraries
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of novel therapeutic agents from benzoxazole compound libraries. The benzoxazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide emphasizes the technical nuances and scientific rationale behind assay selection, development, and validation to ensure the generation of robust and reproducible data.
The versatility of the benzoxazole core allows for its exploration against a multitude of biological targets.[5][6] Consequently, the selection of an appropriate HTS assay is paramount and must be tailored to the specific therapeutic area and molecular target of interest.[7] This document will detail two distinct, yet widely applicable, HTS protocols: a biochemical assay targeting kinase inhibition and a cell-based reporter assay for monitoring transcription factor activity.
Section 1: Foundational Principles of HTS for Benzoxazole Libraries
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[8][9] For benzoxazole libraries, which can be synthetically diversified to explore a vast chemical space, HTS provides an efficient means to uncover structure-activity relationships (SAR).[10]
A successful HTS campaign is underpinned by a robust and validated assay.[] Key to this is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls, thereby indicating the quality and reliability of the assay.[12][13][14] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[13]
Causality in Experimental Design
The choice of assay format is dictated by the biological question being addressed. For instance, to identify direct inhibitors of a specific enzyme, a biochemical assay is often preferred due to its simplicity and direct measure of target engagement.[] Conversely, to assess the impact of a compound on a cellular pathway or phenotype, a cell-based assay provides a more physiologically relevant context.[15] The protocols detailed below exemplify these two complementary approaches.
Section 2: Biochemical HTS Assay for Kinase Inhibitors
Many benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and established drug targets, particularly in oncology.[7][16] One such key target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase integral to tumor angiogenesis.[7][10] The following protocol describes a fluorescence polarization (FP) assay for identifying benzoxazole-based inhibitors of a generic serine/threonine kinase.
Rationale for Fluorescence Polarization
Fluorescence polarization is a homogenous assay format well-suited for HTS due to its simplicity, sensitivity, and lack of a separation step.[17][18] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this assay, a fluorescently labeled peptide substrate (tracer) binds to an antibody that recognizes the phosphorylated form of the peptide. When the kinase phosphorylates an unlabeled substrate, it competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.[17]
Experimental Workflow: Kinase Inhibition FP Assay
Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.
Detailed Protocol: Fluorescence Polarization Kinase Assay
Materials:
-
384-well, low volume, non-treated, black polystyrene microplates
-
Recombinant kinase
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Fluorescently labeled phospho-peptide tracer
-
Phospho-specific antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Multilabel plate reader with FP capabilities
Protocol Steps:
-
Compound Plating: Prepare serial dilutions of the benzoxazole library compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate. Also, include wells with staurosporine (positive control) and DMSO only (negative control).
-
Kinase/Substrate Addition: Prepare a solution of the kinase and unlabeled substrate peptide in assay buffer. Dispense 10 µL of this solution into each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Prepare the detection mix containing the phospho-specific antibody and the fluorescently labeled tracer in assay buffer. Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the competitive binding.
-
Equilibration: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for a fluorescein-based tracer).[19]
Data Analysis and Quality Control
| Parameter | Formula | Description | Acceptance Criteria |
| Percent Inhibition | 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos)) | Normalizes the activity of a test compound relative to controls. | N/A |
| Z'-Factor | 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| | A measure of assay quality and robustness.[14] | Z' > 0.5 |
-
mP_sample : Millipolarization value of the test compound well.
-
mP_pos : Mean millipolarization of the positive control (e.g., staurosporine).
-
mP_neg : Mean millipolarization of the negative control (DMSO).
-
SD : Standard Deviation.
Compounds exhibiting significant inhibition can then be selected for dose-response studies to determine their IC₅₀ values.
Section 3: Cell-Based HTS Assay for Transcription Factor Modulation
Cell-based assays are invaluable for identifying compounds that modulate cellular signaling pathways in a more physiologically relevant context.[] Luciferase reporter assays are a widely used method to monitor the activity of specific transcription factors, which are often dysregulated in disease.[20][21][22] This protocol describes a dual-luciferase reporter assay to screen for benzoxazole compounds that modulate the activity of a hypothetical transcription factor 'X' (TF-X).
Rationale for Dual-Luciferase Reporter Assay
This assay utilizes two different luciferase enzymes, Firefly and Renilla.[20] The expression of Firefly luciferase is driven by a promoter containing response elements for TF-X. Thus, its activity is a direct measure of TF-X transcriptional activity. The Renilla luciferase is expressed from a separate plasmid under the control of a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency.[23]
Signaling Pathway and Assay Principle
Caption: Modulation of a transcription factor (TF-X) pathway by a benzoxazole compound, leading to changes in luciferase reporter expression.
Detailed Protocol: Dual-Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Firefly luciferase reporter plasmid with TF-X response elements
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
White, opaque 96-well or 384-well cell culture plates
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol Steps:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Remove the medium and add fresh medium containing the benzoxazole compounds at the desired final concentrations. Include appropriate positive and negative controls (e.g., a known activator/inhibitor of the pathway and DMSO vehicle control).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells once with phosphate-buffered saline (PBS). Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminometry:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to obtain a normalized response.
-
Calculate the fold change in activity relative to the DMSO-treated control wells.
-
Assess assay quality using the Z'-factor calculation as described previously.
-
Section 4: Concluding Remarks
The benzoxazole scaffold remains a highly productive starting point for the discovery of novel therapeutic agents.[1][5] The successful identification of promising lead candidates from benzoxazole libraries is critically dependent on the strategic selection and rigorous implementation of high-throughput screening assays. The biochemical and cell-based protocols detailed in these application notes provide robust frameworks for screening campaigns targeting distinct biological mechanisms. By adhering to the principles of careful assay development, validation, and quality control, researchers can confidently identify and advance novel benzoxazole-based therapeutics.
References
- Top Curr Chem (Cham). 2024 Oct 21;382(4):33.
- BenchChem. Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries.
- Semantic Scholar.
- Review on benzoxazole chemistry and pharmacological potential. (2024-12-22).
- International Journal of Research and Review.
- BIT 479/579 High-throughput Discovery. Z-factors.
- ResearchGate.
- On HTS. (2023-12-12). Z-factor.
- Wikipedia. Z-factor.
- Medicinal Chemistry Research. (2024-02-18). Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- Technology Networks. (2025-09-25). High-Throughput Screening in Drug Discovery Explained.
- BenchChem. The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals.
- BOC Sciences. HTS Assay Development.
- Springer Nature Experiments. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays.
- Signosis. TF Luciferase Reporter Vectors.
- PubMed. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
- GoldBio.
- PMC - NIH. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT.
- PMC - NIH. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- PMC - NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- nanomicronspheres.
- ResearchGate. few of the potent benzoxazole derivatives with the respective diseases and target enzymes.
- PubMed. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors.
- Target Discovery Institute. High Throughput Screening - An Introduction.
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. signosisinc.com [signosisinc.com]
Analytical methods for the quantification of carboxylic acids in biological samples
Introduction: The Central Role of Carboxylic Acids in Biological Systems
Carboxylic acids are a cornerstone of biochemistry, acting as critical intermediates in a vast array of metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2][3] Their concentrations in biological fluids and tissues are dynamic indicators of physiological and pathological states, making their accurate quantification essential for disease diagnosis, understanding disease mechanisms, and for the development of novel therapeutics.[2][4] For instance, shifts in short-chain fatty acid (SCFA) profiles in the gut are linked to host-microbiome interactions and immune function, while elevated levels of specific organic acids in urine can signify inborn errors of metabolism.[5][6][7]
However, the quantitative analysis of these molecules in complex biological samples like plasma, urine, or tissue presents significant analytical hurdles. Their inherent polarity, high water solubility, and often low volatility make them challenging to extract efficiently and analyze directly, particularly with gas chromatography.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical methods for the quantification of carboxylic acids. We will delve into the rationale behind sample preparation strategies, provide detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and discuss the critical aspects of method validation based on international guidelines.
Part 1: Foundational Strategies for Sample Preparation
The journey to accurate quantification begins with meticulous sample preparation. The primary objectives are to isolate the carboxylic acids of interest from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analytes to a level suitable for instrumental analysis.[11] The choice of method is dictated by the specific carboxylic acids, the biological matrix, and the downstream analytical technique.
Protein Precipitation: The First Line of Defense
For biofluids like plasma and serum, the high abundance of proteins can interfere with analysis by fouling analytical columns and ion sources. Protein precipitation is a straightforward and effective initial clean-up step.
Causality: The addition of a cold organic solvent, such as acetonitrile or methanol, disrupts the solvation shell around proteins, causing them to denature and precipitate out of solution.[10] The carboxylic acids, being small molecules, remain in the supernatant.
Protocol: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (a 4:1 ratio is common).
-
Add an internal standard solution at this stage to correct for variability in extraction and analysis. The choice of internal standard is critical; ideally, a stable isotope-labeled version of the analyte of interest should be used.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the carboxylic acids, and transfer it to a new tube for subsequent steps (e.g., evaporation, derivatization, or direct injection for LC-MS).
Liquid-Liquid Extraction (LLE): Selectivity through Partitioning
LLE is a powerful technique for selectively extracting carboxylic acids based on their solubility characteristics. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.
Causality: The extraction efficiency is highly dependent on the pH of the aqueous sample. By acidifying the sample to a pH at least two units below the pKa of the target carboxylic acids, they become protonated (R-COOH). This neutral form is significantly more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE) than its charged carboxylate form (R-COO-), enabling efficient extraction from the aqueous matrix.[6][10]
Protocol: LLE for Short-Chain Fatty Acids (SCFAs) in Plasma
-
Following protein precipitation and supernatant collection, acidify the sample. For example, add 10 µL of 5M HCl to 500 µL of the supernatant.[6]
-
Add 1 mL of an immiscible organic solvent, such as MTBE.[6]
-
Vortex vigorously for 2 minutes to maximize the surface area for extraction.
-
Centrifuge at 3,000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer, containing the SCFAs, to a clean tube.
-
Repeat the extraction (steps 2-5) with a fresh aliquot of the organic solvent to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen before derivatization or reconstitution.
Solid-Phase Extraction (SPE): Chromatographic Cleanup
SPE offers a more controlled and often more efficient cleanup than LLE by utilizing a solid sorbent packed in a cartridge. For carboxylic acids, anion exchange SPE is a common choice.
Causality: At a pH above their pKa, carboxylic acids exist as negatively charged anions. These anions are retained on a positively charged strong anion exchange (SAX) sorbent. Interfering neutral and basic compounds are washed away. The retained carboxylic acids can then be selectively eluted by decreasing the pH, which neutralizes them and disrupts the ionic interaction with the sorbent.[3]
Part 2: Core Analytical Methodologies
The choice between GC-MS and LC-MS is a critical decision point in method development, each offering distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a highly robust and sensitive technique that provides excellent chromatographic separation and definitive mass spectral identification.[6][10] However, a significant prerequisite for GC analysis is that the analytes must be volatile and thermally stable.[8][9] Carboxylic acids, due to their polar carboxyl group, are generally non-volatile and prone to thermal degradation. Therefore, derivatization is a mandatory step .[8][9][10]
The "Why" of Derivatization for GC-MS:
-
Increases Volatility: Derivatization replaces the active acidic proton of the carboxyl group with a non-polar group (e.g., a silyl or alkyl group), which significantly lowers the boiling point of the analyte.[8][12]
-
Improves Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis.[8]
-
Enhances Peak Shape: By reducing hydrogen bonding, derivatization leads to sharper, more symmetrical chromatographic peaks, improving resolution and quantification.
| Derivatization Method | Reagent Examples | Derivative Formed | Key Advantages & Considerations |
| Silylation | BSTFA, MSTFA, MTBSTFA | Trimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) esters | Highly reactive, produces stable derivatives. Reagents are moisture-sensitive. TBDMS derivatives are more stable to hydrolysis than TMS.[8][9] |
| Alkylation (Esterification) | Methanolic HCl, BF3-Methanol, Alkylchloroformates | Methyl, Ethyl, or other alkyl esters | Produces very stable derivatives. Can be performed under acidic or basic conditions. Some reagents can be harsh.[3][9][12] |
Workflow for GC-MS Analysis of Carboxylic Acids
Caption: General workflow for carboxylic acid analysis by GC-MS.
Detailed Protocol: GC-MS Quantification of SCFAs in Plasma (Silylation)
This protocol assumes the sample has undergone protein precipitation and LLE as described previously.
-
Derivatization:
-
Ensure the dried extract is completely free of moisture.
-
To the dry residue, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions for each SCFA derivative and the internal standard.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Quantification:
-
Create a calibration curve using standards prepared in a surrogate matrix (e.g., stripped serum or water) and subjected to the same extraction and derivatization procedure.
-
Calculate the concentration of each SCFA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Polarity
LC-MS has emerged as the preferred platform for metabolomics and the analysis of polar compounds like carboxylic acids.[4] It analyzes compounds in the liquid phase, circumventing the need for high volatility and thermal stability, thus often requiring less extensive sample preparation.[13][14]
The "Why" of LC-MS for Carboxylic Acid Analysis:
-
Broad Applicability: Suitable for a wide range of carboxylic acids, from small, polar TCA cycle intermediates to long-chain fatty acids, without the need for derivatization in many cases.[1][13]
-
High Sensitivity & Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity through Multiple Reaction Monitoring (MRM), minimizing interferences from the complex biological matrix.[15]
-
Reduced Sample Preparation: While cleanup is still necessary, the mandatory derivatization step for GC can often be avoided.
However, challenges remain. Small, polar carboxylic acids can be poorly retained on traditional reversed-phase (RP) C18 columns.[5][16] Furthermore, electrospray ionization (ESI) in negative mode, which is natural for acidic compounds, can be prone to ion suppression.[17]
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Chromatography (HILIC): Employs a polar stationary phase and a high organic content mobile phase, providing excellent retention for very polar compounds.[1]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their charge, ideal for ionic species like carboxylic acids.[1][16]
-
-
Chemical Derivatization for LC-MS: While not always mandatory, derivatization can significantly improve LC-MS performance by:
-
Improving Retention: Adding a hydrophobic group to the carboxylic acid increases its retention on reversed-phase columns.
-
Enhancing Ionization: Introducing a permanently charged or easily ionizable group can dramatically boost ESI efficiency, particularly in positive ion mode, leading to lower limits of detection.[15][18] Popular reagents include 3-nitrophenylhydrazine (3-NPH) and aniline, which react with the carboxyl group in the presence of a coupling agent like EDC.[5][16]
-
Workflow for LC-MS/MS Analysis of Carboxylic Acids
Caption: General workflow for carboxylic acid analysis by LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification of TCA Cycle Intermediates in Tissue
-
Tissue Homogenization & Extraction:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add 1 mL of ice-cold 80:20 methanol:water extraction solvent containing internal standards (e.g., 13C-labeled succinic acid, 13C-labeled citric acid).
-
Homogenize the tissue using a bead beater or similar homogenizer.
-
Incubate on ice for 30 minutes, then centrifuge at 15,000 rpm for 15 min at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 80% B, decrease to 20% B over 15 minutes, hold for 2 min, then return to 80% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Develop and optimize specific parent-to-fragment ion transitions for each TCA cycle intermediate and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for a series of standards.
-
Determine the concentration of each analyte in the tissue samples from the calibration curve.
-
Part 3: Method Validation - The Guarantee of Trustworthiness
A protocol is only as reliable as its validation. Every analytical method developed must be validated to ensure it is fit for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for this process.[19][20][21]
Key Validation Parameters (ICH Q2(R2))
| Parameter | Definition & Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (matrix components, impurities). | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity & Range | The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 85-115% for spiked samples at low, medium, and high concentrations.[22] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).[22] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Accuracy and Precision criteria must be met.[5] |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for MS-based methods). | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. The ratio should be consistent across different lots of the biological matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
References
-
Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link][1][2][4][13][14]
-
Tivendell, J. M., Heeschen, E., & Cohen, J. D. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. [Link][3]
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Referenced in search result[9])
-
Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 17(4), e0267093. [Link][5]
-
Zuniga, A., & Li, L. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4933. [Link][11]
-
Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94. (Referenced in search result[15])
-
Zhang, R., et al. (2021). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Journal of Separation Science, 44(9), 1845-1855. [Link][6]
-
MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link][7]
-
Valdivia-Garcia, M. A., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC–MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. (Referenced in search result[15])
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][20]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][21]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][19]
-
StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. [Link][23]
-
Drozd, J. (1981). Chemical Derivatization in Gas Chromatography. Elsevier. (Referenced in search result[9])
-
Ahmad, S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1-13. [Link][16]
-
Li, G., et al. (2019). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 9(12), 293. [Link]
-
Le, S., et al. (2017). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5143–5149. [Link][18]
-
Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 65, 1-16. [Link][17]
-
Zhao, S., & Li, L. (2018). Dansylhydrazine Isotope Labeling LC–MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Analytical Chemistry, 90(22), 13514–13522. (Referenced in search result[15])
-
Al-Dirbashi, O. Y., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11479. [Link][24]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metbio.net [metbio.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methyl-1,3-benzoxazole-7-carboxylic Acid as a Versatile Scaffold for Modern Drug Discovery
Introduction: The Benzoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets.[2][3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This wide-ranging bioactivity underscores the scaffold's versatility and its potential for the development of novel therapeutics against a spectrum of human diseases.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-methyl-1,3-benzoxazole-7-carboxylic acid as a foundational scaffold for drug design. We will delve into the rationale behind its selection, provide detailed protocols for its synthesis and derivatization, and outline methodologies for the biological evaluation of the resulting compounds.
Strategic Considerations for Drug Design: Why this compound?
The selection of a scaffold is a critical decision in any drug discovery campaign. This compound offers several strategic advantages:
-
Synthetically Tractable Core: The benzoxazole core can be readily synthesized from commercially available starting materials. The primary synthetic route involves the condensation of a 2-amino-3-hydroxybenzoic acid derivative with acetic anhydride or a related reagent.[5] This straightforward synthesis allows for the rapid generation of a diverse library of analogs.
-
Multiple Points for Derivatization: The scaffold presents three key positions for chemical modification, enabling fine-tuning of physicochemical properties and biological activity:
-
The 2-methyl group: While seemingly simple, this position can be varied by using different carboxylic acid derivatives in the initial cyclization step.
-
The 7-carboxylic acid group: This functional handle is ideal for amide bond formation, allowing for the introduction of a wide array of substituents to explore the chemical space and modulate target interactions.
-
The Benzene Ring (Positions 4, 5, and 6): Substitution on the aromatic ring can influence electronic properties, solubility, and metabolic stability, as well as provide additional vectors for target engagement.
-
-
Favorable Physicochemical Properties: The benzoxazole core imparts a degree of lipophilicity and rigidity, which can be advantageous for cell permeability and target binding. The carboxylic acid at the 7-position provides a handle to modulate solubility and can act as a key interaction point with biological targets.
-
Proven Biological Relevance: As will be detailed, the benzoxazole scaffold is a known pharmacophore for various enzymes, particularly kinases, which are critical targets in oncology.[6][7][8] The strategic placement of functional groups on the this compound core allows for the rational design of potent and selective inhibitors.
Experimental Protocols
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a critical first step. The following protocol is a robust and reproducible method based on established chemical principles for benzoxazole formation.
Reaction Scheme:
A schematic for the synthesis of the core scaffold.
Materials:
-
2-Amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (5-10 volumes) to the flask, followed by the slow addition of acetic anhydride (1.5 eq).
-
Cyclization: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (10 volumes) with stirring. A precipitate should form.
-
If a precipitate does not form readily, the aqueous mixture can be extracted with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Derivatization at the 7-Carboxylic Acid Position via Amide Coupling
The carboxylic acid at the 7-position is a versatile handle for introducing diversity. Standard amide coupling protocols can be employed.
Reaction Scheme:
A general workflow for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
Coupling agents: HATU (1.2 eq), HOBt (1.2 eq), or EDCI (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling agent(s) (e.g., HATU and HOBt) and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide derivative by column chromatography on silica gel using an appropriate eluent system.
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine | Rationale for Inclusion |
| Aniline Derivatives | Explore electronic effects on the phenyl ring. |
| Benzylamines | Introduce a flexible linker to a phenyl ring. |
| Aliphatic Amines | Modulate lipophilicity and explore different spatial arrangements. |
| Heterocyclic Amines | Introduce potential hydrogen bond donors/acceptors and explore novel interactions. |
Part 3: Biological Evaluation Protocols
The following protocols are examples of standard assays used to evaluate the biological activity of benzoxazole derivatives, particularly in the context of cancer drug discovery.
Many benzoxazole derivatives have been identified as potent kinase inhibitors.[6][7][8]
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing MgCl₂, MnCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[1]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
Systematic derivatization of the this compound scaffold and subsequent biological testing will generate valuable SAR data.
Workflow for SAR Analysis:
An iterative process for SAR-driven lead optimization.
Table 2: Hypothetical SAR Data for 2-Methyl-1,3-benzoxazole-7-carboxamide Derivatives as VEGFR-2 Inhibitors
| Compound ID | R-Group (at 7-position) | VEGFR-2 IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| Scaffold | -OH | >10,000 | >100 |
| 1a | -NH-phenyl | 850 | 25.3 |
| 1b | -NH-(4-fluorophenyl) | 320 | 10.1 |
| 1c | -NH-(4-methoxyphenyl) | 980 | 32.5 |
| 1d | -NH-benzyl | 1500 | 45.8 |
| 1e | -NH-cyclohexyl | 2500 | 68.2 |
From this hypothetical data, one might conclude that an aromatic amine at the 7-position is beneficial for activity, and that electron-withdrawing substituents on the phenyl ring (e.g., fluorine) enhance potency. This information would then guide the design of the next generation of compounds.
Conclusion
This compound is a highly promising and versatile scaffold for the design and synthesis of novel drug candidates. Its synthetic accessibility, multiple points for derivatization, and inherent biological relevance make it an attractive starting point for medicinal chemistry programs targeting a range of diseases, particularly cancer. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to embark on the exploration of this privileged chemical space. Through iterative cycles of design, synthesis, and biological evaluation, the full potential of this remarkable scaffold can be unlocked.
References
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]
-
Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]
-
Vodela, J., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. Available at: [Link]
-
ChemSynthesis. (2025). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]
-
Li, Y., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC advances, 9(1), 35-51. Available at: [Link]
-
Bach, A., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Journal of medicinal chemistry, 58(23), 9258–9272. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules (Basel, Switzerland), 27(16), 5109. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 397–410. Available at: [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Substituted Benzoxazoles: An Experimental Workflow for Researchers
Introduction: The Enduring Significance of the Benzoxazole Scaffold
The benzoxazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its planar structure and diverse functionalization possibilities have rendered it a cornerstone in the design of novel therapeutic agents and functional materials.[1][3] Molecules incorporating the 2-substituted benzoxazole motif exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] This wide-ranging bioactivity has cemented the importance of developing efficient and versatile synthetic routes to access this valuable class of compounds.
This technical guide provides an in-depth exploration of the experimental workflows for synthesizing 2-substituted benzoxazoles. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offers practical insights into methodological choices, and presents detailed, field-tested protocols for immediate application in the research and development laboratory.
Core Synthetic Strategies: A Mechanistic Overview
The majority of synthetic pathways to 2-substituted benzoxazoles commence with the versatile precursor, o-aminophenol. The fundamental transformation involves the condensation of o-aminophenol with a suitable electrophile that provides the C2 carbon of the benzoxazole ring, followed by an intramolecular cyclization and dehydration. The choice of electrophile and the reaction conditions are pivotal and dictate the overall efficiency, substrate scope, and functional group tolerance of the methodology.
General Reaction Mechanism
The formation of the benzoxazole ring from o-aminophenol typically proceeds through two key steps:
-
N-Acylation or Condensation: The amino group of o-aminophenol reacts with an electrophile (e.g., a carboxylic acid, aldehyde, or acyl chloride) to form an intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the o-aminophenol then attacks the newly formed electrophilic center, leading to a cyclized intermediate that subsequently loses a molecule of water to yield the aromatic benzoxazole ring.[6]
Caption: Generalized workflow for the synthesis of 2-substituted benzoxazoles.
Methodology Showcase: Comparative Analysis and Protocols
The following sections detail the most robust and widely employed methods for the synthesis of 2-substituted benzoxazoles, complete with comparative data and step-by-step protocols.
Method 1: Direct Condensation of o-Aminophenols with Carboxylic Acids
This is a classical and straightforward approach, often favored for its operational simplicity.[6] The reaction is typically promoted by strong acids, which act as both catalysts and dehydrating agents. Polyphosphoric acid (PPA) is a conventional choice, though other acids and microwave-assisted, solvent-free conditions have been developed to enhance efficiency.[7][8]
Causality of Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of o-aminophenol. The acid also promotes the final dehydration step.
-
High Temperature/Microwave Irradiation: These conditions provide the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps, which can be kinetically slow.[6]
Data Presentation: Synthesis from Carboxylic Acids
| Entry | Carboxylic Acid | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzoic Acid | PPA, 180°C | High | [9] |
| 2 | 4-Chlorobenzoic Acid | Methanesulfonic acid, 100°C | 95 | [10][11] |
| 3 | Acetic Acid | Microwave, solvent-free | Good | [7] |
| 4 | Phenylacetic Acid | Methanesulfonic acid, 100°C | 92 | [10][11] |
Detailed Experimental Protocol: Methanesulfonic Acid-Catalyzed Synthesis[10][11]
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 mmol) and o-aminophenol (1.0 mmol).
-
Reagent Addition: Add methanesulfonic acid (2.0-3.0 mmol) to the mixture. If the carboxylic acid is a solid, a co-solvent such as toluene or xylene can be used to facilitate the initial formation of an in-situ acid chloride with a reagent like thionyl chloride before the addition of o-aminophenol and methanesulfonic acid.[6]
-
Reaction Execution: Stir the reaction mixture at 100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Oxidative Cyclization of o-Aminophenols with Aldehydes
The reaction of o-aminophenols with aldehydes offers a versatile route to a wide range of 2-aryl and 2-alkyl benzoxazoles. This method proceeds via the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[8] A variety of catalytic systems, including those based on copper and other transition metals, have been developed to facilitate this transformation under mild conditions.[12]
Causality of Experimental Choices:
-
Catalyst: The catalyst, often a transition metal salt like copper(II) acetate, facilitates the oxidative cyclization of the Schiff base intermediate.[12] In some cases, an external oxidant is also required.
-
Solvent: The choice of solvent (e.g., ethanol, DMF) is crucial for solubilizing the reactants and intermediates and can influence the reaction rate and yield.
Caption: Key steps in the synthesis of benzoxazoles from aldehydes.
Data Presentation: Synthesis from Aldehydes
| Entry | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Cu(OAc)₂·H₂O, Ethanol, Reflux | Good | [12] |
| 2 | 4-Nitrobenzaldehyde | Cu₂O, DMSO, RT | High | [13] |
| 3 | 4-Methoxybenzaldehyde | Ni(II) complex, K₂CO₃, DMF, 80°C | 92 | [13] |
| 4 | Cinnamaldehyde | Samarium triflate, H₂O, RT | Good | [14] |
Detailed Experimental Protocol: Copper(II) Acetate Monohydrate Catalyzed Oxidative Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve o-aminophenol (1.0 mmol) and the aldehyde (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add copper(II) acetate monohydrate (10 mol%) to the solution.
-
Reaction Execution: Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
Method 3: Palladium-Catalyzed Direct C-H Arylation of Benzoxazoles
For the synthesis of 2-aryl benzoxazoles, a powerful alternative to the condensation methods is the direct C-H arylation of the parent benzoxazole ring.[15] This approach, often catalyzed by palladium complexes, allows for the direct coupling of benzoxazole with aryl halides.[15][16] Recent advancements have enabled these reactions to proceed at room temperature, enhancing their functional group tolerance.[15]
Causality of Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is central to the catalytic cycle, which typically involves oxidative addition of the aryl halide to the Pd(0) species, followed by C-H activation of the benzoxazole and reductive elimination to form the C-C bond and regenerate the catalyst.
-
Ligand: The choice of ligand (e.g., NiXantphos) is critical for the efficiency and selectivity of the C-H activation and cross-coupling steps.[15]
-
Base: A strong base is required to deprotonate the C2-H of the benzoxazole, making it sufficiently nucleophilic to participate in the catalytic cycle.
Data Presentation: Direct Arylation of Benzoxazole
| Entry | Aryl Bromide | Catalyst/Ligand/Base | Yield (%) | Reference |
| 1 | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂/NiXantphos/KOtBu | 95 | [15] |
| 2 | 4-Bromoanisole | Pd(OAc)₂/NiXantphos/KOtBu | 88 | [15] |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂/NiXantphos/KOtBu | 99 | [15] |
| 4 | 2-Bromothiophene | Pd(OAc)₂/NiXantphos/KOtBu | 91 | [15] |
Detailed Experimental Protocol: Room-Temperature Palladium-Catalyzed Direct 2-Arylation[15]
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (5 mol%), NiXantphos (7.5 mol%), and KOtBu (1.5 equiv) to an oven-dried vial.
-
Reagent Addition: Add benzoxazole (1.0 equiv) and the aryl bromide (1.2 equiv), followed by anhydrous THF.
-
Reaction Execution: Seal the vial and stir the mixture at room temperature until the reaction is complete as monitored by GC-MS or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The synthesis of 2-substituted benzoxazoles is a mature field with a rich diversity of reliable and efficient methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical condensation of o-aminophenols with carboxylic acids or aldehydes remains a workhorse for many applications due to its simplicity and cost-effectiveness. For more complex or sensitive substrates, modern catalytic methods, such as palladium-catalyzed direct C-H arylation, offer unparalleled efficiency and functional group tolerance.
Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of non-toxic, renewable starting materials and catalysts, as well as the further development of one-pot and flow-chemistry processes, will continue to be major drivers of innovation in the synthesis of this important class of heterocyclic compounds.
References
- Vertex AI Search, based on provided search results.
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
Pardasani, R. T., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
- Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(1), 754-769.
-
Bentham Science. (2021). Recent Advances in Synthesis of Benzoxazole. Mini-Reviews in Organic Chemistry, 18(3), 383-397. [Link]
-
ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
-
National Institutes of Health. (2014). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Organic Letters, 16(22), 5944-5947. [Link]
-
Bentham Science. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180-187. [Link]
-
El-Faham, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Results in Chemistry, 7, 102434. [Link]
-
ACS Publications. (2015). Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. The Journal of Organic Chemistry, 80(10), 5126-5132. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. [Link]
-
MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5085. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19685-19696. [Link]
-
National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129883. [Link]
-
National Institutes of Health. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 183. [Link]
-
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19685-19696. [Link]
-
ResearchGate. (2020). 2‐Arylbenzoxazole by palladium‐catalyzed C−H arylation of substituted benzoxazole. [Link]
-
R Discovery. (2012). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Organic Letters, 14(16), 4158-4161. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 2-Aryl Benzoxazoles from Aldoximes. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. connectsci.au [connectsci.au]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Application Note: Antimicrobial Susceptibility Testing of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. Benzoxazole derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potential antimicrobial effects[1][2]. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 2-Methyl-1,3-benzoxazole-7-carboxylic acid . It outlines detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on internationally recognized standards, ensuring data integrity and reproducibility.
Introduction and Scientific Principle
This compound belongs to the benzoxazole family, a scaffold known to interact with various biopolymers and exhibit biological activity[1]. While many derivatives have been explored for activities ranging from anticancer to anti-inflammatory, their antimicrobial potential remains a critical area of investigation[2][3][4]. The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) or kill it (MBC) in vitro[5][6]. This data is fundamental for preclinical assessment and for understanding the compound's spectrum of activity.
The protocols herein are based on the reference broth microdilution method, as recommended by leading standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[7][8][9]. This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium[5].
Materials and Reagents
2.1. Test Article and Solvents
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
2.2. Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Mueller-Hinton Agar (MHA), sterile
-
Tryptic Soy Agar (TSA) or other non-selective agar for subculturing
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
Resazurin sodium salt (optional, for viability indication)
2.3. Bacterial Strains (Quality Control)
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Panel of clinically relevant or resistant strains as required.
2.4. Equipment and Consumables
-
Sterile, 96-well, U-bottom microtiter plates
-
Adhesive plate seals or sterile lids
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes (various volumes)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Spectrophotometer or nephelometer
-
Incubator, ambient air, 35 ± 2°C
-
Biological safety cabinet (Class II)
-
Vortex mixer
Core Protocols
Preparation of Test Compound Stock Solution
The solubility of a novel compound is a critical parameter that must be addressed to ensure accurate testing. Poor water solubility is a known challenge for many organic compounds[10][11][12]. DMSO is a common solvent for initial solubilization, but its final concentration in the assay must be controlled to avoid impacting bacterial growth.
-
Rationale: A high-concentration stock solution is required to perform serial dilutions while minimizing the final solvent concentration.
-
Procedure: a. Accurately weigh 10 mg of this compound. b. Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution. c. Vortex thoroughly until fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. d. Prepare fresh on the day of the experiment or store at -20°C in small aliquots for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitative AST[8][13][14]. This protocol is adapted from CLSI M07 guidelines[8].
Step 1: Preparation of Bacterial Inoculum
-
Causality: The bacterial density must be strictly standardized. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs.
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL[15].
-
Within 15 minutes of standardization, dilute this suspension 1:150 in sterile CAMHB. This creates the final inoculum of approximately 5 x 10⁵ CFU/mL.
Step 2: Microtiter Plate Setup and Serial Dilution
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well plate.
-
Prepare an intermediate dilution of the 10 mg/mL stock solution in CAMHB to achieve the desired starting concentration (e.g., 256 µg/mL). Ensure the DMSO concentration is kept constant across this step if possible.
-
Add 200 µL of this starting compound solution to well 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
Step 3: Inoculation and Incubation
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from Step 1.5) to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well (1-11) is now 200 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the compound concentrations are now half of the initial serial dilution values.
-
Cover the plate with a sterile lid or adhesive seal.
-
Incubate at 35 ± 2°C for 18-24 hours in ambient air.
Step 4: Reading the MIC
-
Visually inspect the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well)[5][6].
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a secondary procedure performed after the MIC is determined. It quantifies the concentration of an agent that results in a 99.9% reduction of the initial bacterial inoculum[15][16][17].
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well.
-
Mix the contents of each selected well thoroughly by gentle pipetting.
-
Aseptically plate a 100 µL aliquot from each of these wells onto a separate, labeled MHA plate.
-
Spread the aliquot evenly across the agar surface.
Step 2: Incubation and MBC Determination
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the colony count from the initial inoculum plated from the Growth Control well[16][18].
Data Presentation and Interpretation
Results should be recorded systematically. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity[15][18].
Table 1: Example Data Summary for Antimicrobial Testing
| Bacterial Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (29213) | 16 | 32 | 2 | Bactericidal |
| E. coli (25922) | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa (27853) | >256 | >256 | - | Resistant |
Visualization of Workflows
Diagram 1: Overall AST Workflow This diagram illustrates the sequential process from compound preparation to final data interpretation.
Caption: High-level workflow for determining MIC and MBC.
Diagram 2: Broth Microdilution Plate Layout This diagram shows the standard setup for a single compound test in a 96-well plate.
Caption: Example 96-well plate layout for MIC determination.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Zhang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Journal of Medicinal Chemistry. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Agarwal, S. (2018). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Medium. [Link]
-
Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST Home. [Link]
-
LibreTexts Biology. (2021). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]
-
Pan American Health Organization. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). ISO16256. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]
-
Regulations.gov. M07-A8. [Link]
-
bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Zhang, Y., et al. (2020). Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues. PubMed. [Link]
-
MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. [Link]
-
ResearchGate. (2024). Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. [Link]
-
ResearchGate. (2026). Novel Drug-Drug Salts of Enoxacin with Enhanced Antibacterial Activity: Insights from Solubility and Lipid-Water Partition Coefficient. [Link]
-
Frontiers. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. [Link]
-
MDPI. (2020). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]
-
Elnima, E. I., et al. (1984). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. PubMed Central (PMC). [Link]
-
Beilstein Journals. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. [Link]
-
Zúñiga, G. E., et al. (2025). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central (PMC). [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. jocpr.com [jocpr.com]
- 5. pdb.apec.org [pdb.apec.org]
- 6. biomerieux.com [biomerieux.com]
- 7. ESCMID: EUCAST [escmid.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microchemlab.com [microchemlab.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. grokipedia.com [grokipedia.com]
Application Notes & Protocols: Evaluating the Cytotoxicity of Benzoxazole Compounds Using Cell-Based Assays
Introduction: The Therapeutic Potential and Toxicological Screening of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This versatility makes benzoxazole derivatives promising candidates for drug development.[1][4] A critical early step in the preclinical evaluation of these compounds is the rigorous assessment of their cytotoxic effects.[4][5] Understanding the concentration at which a compound induces cell death is fundamental to establishing a therapeutic window and identifying potential toxic liabilities.[6]
This comprehensive guide provides detailed protocols and expert insights for evaluating the cytotoxicity of novel benzoxazole compounds using a suite of robust, cell-based assays. We will delve into the principles, execution, and data interpretation of key assays that measure metabolic activity, membrane integrity, and apoptosis induction. This multi-parametric approach ensures a thorough and reliable characterization of a compound's cytotoxic profile.
Foundational Knowledge: Principles of Cell-Based Cytotoxicity Assays
Cell-based cytotoxicity assays are indispensable tools in drug discovery. They provide quantitative data on how a compound affects cell viability and can offer insights into the mechanism of cell death.[7][8] The choice of assay depends on the specific scientific question, the suspected mechanism of action of the compound, and the experimental throughput requirements.[9] It is often advisable to employ orthogonal assays—those that measure different cellular parameters—to confirm results and gain a more complete understanding of the cytotoxic event.[7]
Here, we focus on three widely adopted and complementary assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, signaling a loss of membrane integrity.
-
Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.
Part 1: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is a workhorse for assessing cell viability and proliferation.[10] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Causality Behind Experimental Choices:
-
Why MTT? This assay is cost-effective, relatively simple to perform, and provides a quantitative measure of cell viability, making it ideal for initial screening of a large number of compounds or concentrations.[10]
-
Cell Seeding Density: It is crucial to determine the optimal cell seeding density for each cell line to ensure they are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to artifactual results.
-
Incubation Time: The duration of compound exposure is a critical parameter. A 72-hour incubation is often used to allow for sufficient time for the compound to exert its effects, but this can be varied depending on the compound's known or suspected mechanism.[12]
-
Solubilization of Formazan: The formazan crystals are insoluble in aqueous solutions and must be dissolved prior to spectrophotometric analysis.[11] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[12]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 72 hours).[12]
-
MTT Addition: After incubation, carefully remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12][13]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 490 nm and 600 nm using a microplate reader.[12]
Part 2: Assessing Membrane Integrity with the LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[14] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane lysis.[15] The amount of LDH in the supernatant is proportional to the number of dead cells.[14]
Causality Behind Experimental Choices:
-
Why LDH? This assay provides a direct measure of cell lysis, which is a common mode of cell death induced by cytotoxic compounds. It is a reliable and straightforward method that complements the metabolic information from the MTT assay.[14]
-
Supernatant vs. Lysate: Measuring LDH activity in the culture supernatant specifically quantifies the enzyme released from damaged cells. A parallel measurement of LDH in cell lysates can be used to determine the maximum releasable LDH for normalization.
-
Coupled Enzymatic Reaction: The assay relies on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[14] This allows for a sensitive colorimetric readout.
Experimental Workflow: LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with the benzoxazole compounds.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, clear 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes the substrate, cofactor, and dye.
-
Assay Reaction: Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Part 3: Detecting Apoptosis with the Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a highly regulated process that plays a crucial role in development and tissue homeostasis. Dysregulation of apoptosis is implicated in many diseases, including cancer. Many anticancer agents, including some benzoxazole derivatives, are known to induce apoptosis.[16] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[17]
Causality Behind Experimental Choices:
-
Why Caspase-3/7? Caspases-3 and -7 are the primary executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[18] Measuring their activity provides a specific and sensitive indicator of apoptosis induction.[19]
-
Fluorogenic or Luminescent Substrate: These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[17][19] Cleavage of the substrate releases a light-emitting or fluorescent molecule, providing a quantifiable signal.[19]
-
"Add-Mix-Measure" Format: Many commercially available caspase-3/7 assay kits are designed for a simple "add-mix-measure" protocol, which minimizes handling steps and is suitable for high-throughput screening.[19]
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: Workflow for the Caspase-3/7 activity assay.
Detailed Protocol: Caspase-3/7 Activity Assay (Luminescent Format)
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with the benzoxazole compounds in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add an equal volume of the prepared reagent to each well (e.g., 100 µL).
-
Incubation: Mix the contents of the wells by shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
A crucial aspect of cytotoxicity testing is the accurate analysis and interpretation of the generated data. The goal is typically to determine the concentration of the compound that causes a 50% reduction in cell viability, known as the IC50 value.[6]
Calculations:
-
Percent Viability (MTT Assay):
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100[20]
-
-
Percent Cytotoxicity (LDH Assay):
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
-
Fold Induction (Caspase-3/7 Assay):
-
Fold Induction = (Luminescence of Treated Cells) / (Luminescence of Untreated Control)
-
Dose-Response Curves and IC50 Determination:
The relationship between the concentration of a compound and its cytotoxic effect is typically represented by a sigmoidal dose-response curve.[21][22] The IC50 value is a key parameter derived from this curve.[6]
-
Data Plotting: Plot the percent viability or percent cytotoxicity against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, such as the sigmoidal dose-response (variable slope) equation.[20][23]
-
IC50 Value: The software will calculate the IC50 value, which is the concentration of the compound that elicits a response halfway between the baseline and maximum effect.[20]
Data Presentation:
Summarize the IC50 values for different benzoxazole compounds and cell lines in a clear and concise table for easy comparison.
| Compound | Cell Line | Assay | IC50 (µM) |
| Benzoxazole A | MCF-7 | MTT | 12 |
| Benzoxazole A | HepG2 | MTT | 17.9 |
| Benzoxazole B | MCF-7 | MTT | 4 |
| Benzoxazole C | A549 | LDH | 25.3 |
| Benzoxazole C | A549 | Caspase-3/7 | 18.7 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compound and experimental conditions.[24][25]
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial cytotoxic evaluation of novel benzoxazole compounds. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its primary mechanism of cell death. This information is critical for making informed decisions in the drug discovery pipeline, enabling the prioritization of promising lead candidates for further preclinical development. It is important to remember that each assay should be validated for the specific cell model and experimental conditions being used.[9]
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
-
Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
-
YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Available from: [Link]
-
Rath, S., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2135–2149. Available from: [Link]
-
Di Micco, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. Available from: [Link]
- Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
-
Fujii, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 3(4), 843–847. Available from: [Link]
-
Nguyen, V. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3296-3303. Available from: [Link]
- BenchChem. (2025). Initial Biological Evaluation of Benzoxazole Compounds: A Technical Guide.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- ResearchGate. (n.d.). Cytotoxicity (%)
-
protocols.io. (2023). MTT (Assay protocol). Available from: [Link]
- Royal Society of Chemistry. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. RSC Medicinal Chemistry.
- International Journal of Research and Review. (n.d.).
- Royal Society of Chemistry. (2023).
- Thermo Fisher Scientific. (n.d.). Flow Cytometry Analysis of Dose Response for Apoptosis Induction.
- Taylor & Francis Online. (n.d.).
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NCBI. Available from: [Link]
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- ResearchGate. (n.d.).
- AACR Journals. (n.d.). A Mechanistic, Predictive Model of Dose-Response Curves for Cell Cycle Phase-specific and -nonspecific Drugs.
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available from: [Link]
- Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References.
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available from: [Link]
- VNUHCM Journal of Science and Technology Development. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
- National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)
- ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. youtube.com [youtube.com]
- 24. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 25. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
Application Notes and Protocols: Harnessing the Fluorescent Properties of Benzoxazole Derivatives for Advanced Bio-imaging
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of benzoxazole derivatives as versatile fluorescent probes in bio-imaging. This document provides an in-depth understanding of their unique photophysical properties, practical protocols for their application, and the scientific rationale behind the experimental designs.
Introduction: The Rise of Benzoxazoles in Bio-imaging
Benzoxazole derivatives have emerged as a significant class of fluorophores in biomedical research due to their favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the microenvironment.[1][2] Their rigid, planar structure contributes to their bright emission and photostability, making them excellent candidates for various bio-imaging applications.[1] These compounds are synthetically accessible and can be readily modified, allowing for the fine-tuning of their spectral properties and the introduction of specific functionalities for targeted imaging.[2] This adaptability has led to the development of benzoxazole-based probes for imaging a wide range of biological targets and processes, from specific organelles and biomolecules to in vivo imaging of disease markers.[3][4][5]
Photophysical Properties of Benzoxazole Derivatives
The fluorescence of benzoxazole derivatives is governed by their electronic structure and is highly influenced by their molecular environment. Understanding these properties is crucial for designing and executing successful bio-imaging experiments.
Absorption and Emission Spectra
Benzoxazole derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the blue region of the spectrum, with emission maxima in the blue to green-yellow region.[6] The exact wavelengths of absorption and emission are highly dependent on the specific chemical structure, particularly the nature and position of substituent groups on the benzoxazole core and any conjugated systems. For instance, extending the π-conjugation generally leads to a red-shift in both absorption and emission spectra.
Stokes Shift
A notable feature of many benzoxazole derivatives is their large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This large separation is often a result of excited-state intramolecular proton transfer (ESIPT).[7][8] A large Stokes shift is highly advantageous in fluorescence imaging as it minimizes self-quenching and reduces the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
Environmental Sensitivity (Solvatochromism)
The fluorescence of many benzoxazole derivatives is sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[9][10] This property can be exploited to probe the local environment within cells, such as the polarity of lipid droplets or the binding to hydrophobic pockets in proteins. Generally, an increase in solvent polarity can lead to a red-shift in the emission spectrum.[9]
Two-Photon Absorption (TPA)
Select benzoxazole derivatives have been specifically designed to exhibit significant two-photon absorption cross-sections.[11][12] TPA is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This allows for the use of near-infrared (NIR) excitation light, which offers deeper tissue penetration, reduced phototoxicity, and lower autofluorescence in biological samples, making these probes ideal for deep-tissue and in vivo imaging.[13]
Photophysical Data Summary
| Property | Typical Range/Value | Significance in Bio-imaging |
| Absorption Max (λ_abs_) | 350 - 450 nm | Determines the optimal excitation wavelength. |
| Emission Max (λ_em_) | 450 - 600 nm | Determines the detection channel and potential for multiplexing. |
| Stokes Shift | 50 - 150 nm | Large shifts improve signal-to-noise by reducing spectral overlap. |
| Quantum Yield (Φ_F_) | 0.4 - 0.9 | High quantum yield results in brighter fluorescence signals. |
| Photostability | Moderate to High | Determines the suitability for long-term time-lapse imaging. |
| Two-Photon Cross-Section | Up to 2702 GM | Enables deep-tissue and in vivo imaging with reduced phototoxicity.[11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common bio-imaging applications using benzoxazole derivatives. The rationale behind key steps is provided to allow for optimization and adaptation to specific experimental needs.
Protocol for Live Cell Staining of Specific Organelles
Many benzoxazole derivatives can be functionalized to specifically target organelles such as mitochondria or lysosomes.[4][5] This protocol provides a general framework for staining live cells with such probes.
Rationale: Live-cell imaging allows for the study of dynamic cellular processes in real-time. Maintaining cell viability and minimizing phototoxicity are paramount. This protocol is designed to achieve efficient staining while preserving cellular health.
Materials:
-
Benzoxazole-based organelle-specific probe (e.g., Mito-Benzoxazole Green)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Dimethyl sulfoxide (DMSO) for preparing probe stock solution
-
Confocal or widefield fluorescence microscope equipped with appropriate filter sets
Step-by-Step Protocol:
-
Cell Preparation: a. Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. b. Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Probe Preparation: a. Prepare a 1-10 mM stock solution of the benzoxazole probe in high-quality, anhydrous DMSO. b. On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or imaging buffer. The optimal concentration should be determined empirically for each cell type and probe.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The incubation time will vary depending on the probe and cell type. d. Aspirate the staining solution. e. Wash the cells twice with pre-warmed PBS or imaging buffer to remove excess unbound probe. f. Add fresh, pre-warmed imaging buffer or culture medium to the cells for imaging.
-
Fluorescence Microscopy: a. Place the dish or slide on the microscope stage. b. Use the appropriate excitation and emission filters for the specific benzoxazole derivative. For a probe with λ_abs_ ~420 nm and λ_em_ ~500 nm, a DAPI or a custom filter set might be suitable. c. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching. d. Acquire images. For time-lapse imaging, define the time intervals and total duration based on the biological process being studied and the photostability of the probe.
Diagram: Live Cell Staining Workflow
Caption: A streamlined workflow for live-cell imaging with benzoxazole probes.
Protocol for In Vitro Labeling of Proteins
Benzoxazole derivatives can be synthesized with reactive functional groups (e.g., N-hydroxysuccinimide esters for primary amines or maleimides for thiols) to covalently label proteins.
Rationale: Covalent labeling allows for the stable attachment of a fluorescent probe to a protein of interest, enabling its detection and tracking in various assays. This protocol is designed for efficient and specific labeling of purified proteins.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0 for amine-reactive dyes). The buffer should be free of primary amines (e.g., Tris) if using an NHS ester.
-
Amine- or thiol-reactive benzoxazole derivative.
-
DMSO or DMF for dissolving the reactive dye.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for removing unreacted dye.
Step-by-Step Protocol:
-
Protein and Dye Preparation: a. Prepare a 1-10 mg/mL solution of the purified protein in the appropriate reaction buffer. b. Immediately before the reaction, prepare a 1-10 mg/mL stock solution of the reactive benzoxazole dye in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add the reactive dye solution to the protein solution while gently vortexing. A 10-20 fold molar excess of dye to protein is a good starting point for optimization. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Labeled Protein: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS). b. Alternatively, dialyze the reaction mixture against the storage buffer for 24-48 hours with several buffer changes.
-
Characterization of Labeled Protein: a. Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the λ_abs_ of the benzoxazole dye. The DOL can be calculated using the Beer-Lambert law.
Diagram: Protein Labeling Workflow
Sources
- 1. neb.com [neb.com]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. 5 Steps To Live-Cell Imaging [cellandgene.com]
- 4. agilent.com [agilent.com]
- 5. research.charlotte.edu [research.charlotte.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ibidi.com [ibidi.com]
- 11. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields for this important class of heterocyclic compounds. Benzoxazoles are a cornerstone in drug discovery and materials science, and their efficient synthesis is often a critical step in a research program.
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions. It is intended to be a practical bench companion, moving beyond simple protocol recitation to explain the underlying chemical principles that govern the success of your reactions. Every recommendation is grounded in established literature and our extensive field experience.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in benzoxazole synthesis are a common frustration, but they are almost always solvable. The key is to systematically identify the root cause. This guide will walk you through a logical diagnostic process, from the easiest checks to more involved optimization strategies.
Is Your Reaction Really Failing? Or is Your Product Lost in Translation?
Before diving into complex reaction optimization, it's crucial to determine if the low yield is due to a failed reaction or loss of product during workup and purification.
Q1: I have a low isolated yield after purification. How do I know if the reaction worked?
A1: Before performing a full-scale purification, it is essential to analyze the crude reaction mixture.
-
Thin-Layer Chromatography (TLC) Analysis: This is the quickest and most informative first step.
-
Procedure: Co-spot your crude reaction mixture with your starting materials (2-aminophenol and the aldehyde/carboxylic acid). Use a suitable solvent system, often a mixture of hexane and ethyl acetate.
-
Interpretation:
-
A new, prominent spot that is not present in the starting material lanes suggests product formation.
-
The disappearance or significant reduction in the intensity of the starting material spots is a good indicator of high conversion.
-
Multiple new spots could indicate the formation of side products.
-
-
-
Crude ¹H NMR Spectroscopy: If you have access to an NMR spectrometer, taking a crude spectrum can be incredibly insightful.
-
Procedure: Take a small aliquot of your crude reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and acquire a ¹H NMR spectrum.
-
Interpretation: Look for the appearance of characteristic peaks for the benzoxazole ring system and the disappearance of signals corresponding to your starting materials (e.g., the aldehyde proton around 9-10 ppm).
-
If your crude analysis indicates good conversion to a new major product, your problem likely lies in the workup or purification. If the starting materials are largely unreacted or you see a complex mixture of products, the issue is with the reaction itself.
The Usual Suspects: Starting Material Purity and Reaction Setup
The quality of your starting materials and the reaction environment are the most common culprits for low yields.
Q2: My 2-aminophenol is discolored (pink, brown, or even black). Can I still use it?
A2: No. 2-aminophenol is notoriously susceptible to air oxidation, and the resulting impurities can significantly inhibit the reaction. Using discolored 2-aminophenol is one of the most frequent causes of low yields.
-
The Chemistry Behind the Problem: The oxidation products of 2-aminophenol are complex, often polymeric, quinone-imine type structures. These can chelate to catalysts, react with your aldehyde or carboxylic acid in unproductive ways, and generally interfere with the desired reaction pathway.
-
Solution: Purification of 2-aminophenol
-
Recrystallization: A simple and effective method is recrystallization from hot water or a mixture of ethanol and water, often in the presence of a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to prevent oxidation during the process. The purified material should be a white to off-white crystalline solid.
-
Activated Carbon Treatment: Dissolving the 2-aminophenol in a suitable solvent and stirring with activated carbon can help remove colored impurities.
-
Q3: How critical is the purity of my aldehyde/carboxylic acid?
A3: Very critical. Impurities in your coupling partner can lead to a host of side reactions.
-
Aldehydes: A common impurity in aldehydes is the corresponding carboxylic acid, formed by air oxidation. This can be particularly problematic in reactions that are sensitive to pH. It is advisable to use freshly distilled or recently purchased aldehydes.
-
Carboxylic Acids: Ensure your carboxylic acid is free of residual acid chlorides or anhydrides from its preparation, as these are much more reactive and can lead to uncontrolled side reactions.
Q4: Could water or oxygen be affecting my reaction?
A4: Yes, especially in metal-catalyzed reactions. While some benzoxazole syntheses are robust and can be run in air, many are sensitive to atmospheric conditions.
-
Moisture: Water can hydrolyze catalysts or intermediates. For reactions using moisture-sensitive reagents like acid chlorides or certain Lewis acids, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Oxygen: As mentioned, 2-aminophenol is sensitive to oxidation. Additionally, some catalytic cycles, particularly those involving copper(I) catalysts, can be disrupted by oxygen.[1] When in doubt, degassing your solvent and running the reaction under an inert atmosphere is a good practice to eliminate this as a variable.
Reaction Conditions: The Fine-Tuning of Success
If your starting materials are pure and your setup is sound, the next step is to scrutinize your reaction conditions.
Q5: My reaction is sluggish and gives low conversion. What should I try first?
A5: Temperature and reaction time are the first parameters to adjust.
-
Temperature: Many benzoxazole syntheses require elevated temperatures to drive the final dehydration and cyclization step. If you are running the reaction at room temperature, a modest increase to 50-80 °C can often dramatically improve the rate and yield. However, be cautious of excessively high temperatures, which can lead to decomposition. For example, in some nanocatalyst systems, an optimal temperature of 70°C has been identified.[2]
-
Reaction Time: Monitor your reaction by TLC over a longer period. Some reactions may appear stalled at 2-3 hours but go to completion after 12-24 hours.
Q6: I am seeing a significant amount of a stable intermediate. How can I push the reaction to completion?
A6: This is a very common issue, particularly in the reaction of 2-aminophenol with aldehydes. The intermediate is often the Schiff base (imine).
-
The Chemistry Behind the Problem: The formation of the Schiff base is typically fast. The subsequent intramolecular cyclization onto the phenolic oxygen, followed by dehydration, is often the rate-limiting step. If the Schiff base is particularly stable, it may not cyclize efficiently under the initial reaction conditions.
-
Solutions:
-
Increase Temperature: As mentioned, higher temperatures can provide the activation energy needed for the cyclization/dehydration step.
-
Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to remove the water that is formed during the reaction, driving the equilibrium towards the benzoxazole product.
-
Change the Catalyst: A stronger acid catalyst can promote the cyclization. For example, if you are using a mild Lewis acid, switching to a Brønsted acid like p-toluenesulfonic acid (p-TsOH) might be effective.
-
Two-Step Procedure: Isolate the Schiff base intermediate first. Then, subject the purified Schiff base to different reaction conditions (e.g., a stronger catalyst, higher temperature) to effect the cyclization. This can often give a cleaner product and a higher overall yield.[2]
-
Q7: How do I choose the right solvent?
A7: The solvent plays a crucial role in solubility, reaction rate, and sometimes even the reaction pathway.
-
Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are commonly used and are good at solvating the polar intermediates in the reaction.[3]
-
Higher-Boiling Aromatic Solvents: Toluene and xylene are often used for reactions that require high temperatures and azeotropic removal of water.
-
"Green" Solvents: Ethanol and even water have been successfully used in some modern protocols, often in combination with specific catalysts.[3]
-
Solvent-Free Conditions: For some reactions, particularly those assisted by microwave irradiation or mechanical grinding, eliminating the solvent can lead to very rapid and high-yielding transformations.[2][4]
If your yield is low, consider screening a few different solvents. A good starting point is to try a polar aprotic solvent (like DMF), a higher-boiling aromatic solvent (like toluene), and a protic solvent (like ethanol).
Q8: My catalyst doesn't seem to be working. What could be the problem?
A8: Catalyst choice and handling are critical for many modern benzoxazole syntheses.
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may need to be handled under an inert atmosphere. Others may require activation before use.
-
Catalyst Loading: The amount of catalyst can be crucial. While a higher catalyst loading can sometimes increase the reaction rate, it can also lead to more side products. It is often worthwhile to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Catalyst Type: There is a vast array of catalysts available for benzoxazole synthesis, including Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and various metal catalysts (e.g., copper, palladium, iron-based).[1][5] If one type of catalyst is not giving good results, switching to a different class may be beneficial. For instance, Brønsted acidic ionic liquid gels have been shown to be highly effective, yielding up to 98% of the product.[4]
The Final Hurdle: Purification
Even with a high-yielding reaction, significant product loss can occur during purification.
Q9: I am losing a lot of my product during column chromatography. What can I do?
A9: Product loss on silica gel is a common issue, especially if the benzoxazole has basic nitrogen atoms that can strongly adsorb to the acidic silica.
-
Choosing the Right Eluent: A common mobile phase for benzoxazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][6] Start with a low polarity mixture and gradually increase the polarity.
-
Deactivating the Silica Gel: If your compound is streaking or not eluting, you can try deactivating the silica gel by adding a small amount of a base, such as triethylamine (~1%), to your eluent system. This will neutralize the acidic sites on the silica and reduce strong adsorption.
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is often the best way to obtain highly pure material with minimal loss. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative TLC: For small-scale reactions, preparative TLC can be a good option for isolating a pure sample.
-
Data Summary: A Comparison of Common Benzoxazole Synthesis Methods
The choice of synthetic method can have a significant impact on your yield. Below is a table summarizing some common methods and their typical reaction conditions.
| Method | Reactants | Typical Catalyst | Solvent | Temperature | Typical Yields | Key Advantages | Common Issues |
| Phillips-Ladenburg Condensation | 2-Aminophenol + Carboxylic Acid | Strong Acid (e.g., PPA, HCl) | Often neat or high-boiling solvent | High (150-250 °C) | Moderate to Good | Simple, often no metal catalyst needed | Harsh conditions, limited substrate scope |
| Condensation with Aldehydes | 2-Aminophenol + Aldehyde | Brønsted or Lewis Acid | Toluene, DMF, Ethanol | Room Temp to 120 °C | Good to Excellent[4] | Milder conditions, broad substrate scope | Stable Schiff base intermediate formation |
| Copper-Catalyzed Cyclization | o-Haloanilides or 2-Aminophenols | Cu(I) or Cu(II) salts | DMF, DMSO | 80-140 °C | Good to Excellent[1] | Good functional group tolerance | Catalyst sensitivity, potential for metal contamination |
| Microwave-Assisted Synthesis | Various | Various | Often solvent-free | High | Very Good to Excellent[7] | Drastically reduced reaction times, high yields | Requires specialized equipment, potential for localized overheating |
Experimental Protocols
Here are some detailed, step-by-step protocols for key procedures mentioned in this guide.
Protocol 1: Purification of 2-Aminophenol by Recrystallization
-
Place 10 g of discolored 2-aminophenol in a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water and a small spatula tip of sodium dithionite (approx. 100 mg).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is still colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot-filter the solution through a fluted filter paper into a clean flask to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the off-white crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Small-Scale Trial Reaction for Optimization
-
In a series of small reaction vials, weigh out your limiting starting material (e.g., 0.1 mmol).
-
Add the other reactant in the desired stoichiometry (e.g., 1.1 equivalents).
-
To each vial, add a different catalyst (e.g., 5 mol% of catalyst A, B, and C) or a different solvent (e.g., 0.5 mL of DMF, toluene, ethanol).
-
Seal the vials and place them in a heating block at the desired temperature.
-
After a set time (e.g., 4 hours), take a small aliquot from each reaction and analyze by TLC to compare the conversion to product.
-
This allows you to quickly screen multiple conditions and identify the most promising ones for a larger-scale reaction.
Visualizing the Process
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
Diagram 2: General Reaction Mechanism
Caption: A simplified mechanism for benzoxazole formation from 2-aminophenol and an aldehyde.
Frequently Asked Questions (FAQs)
Q: What is the Phillips condensation, and is it still a relevant method?
A: The Phillips condensation is a classic method for synthesizing benzimidazoles, and by extension, can be adapted for benzoxazoles. It typically involves the reaction of a 2-aminophenol with a carboxylic acid at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA).[8] While it is a robust and often high-yielding reaction, the harsh conditions can limit its applicability to substrates with sensitive functional groups. Modern metal-catalyzed and microwave-assisted methods often offer milder conditions and broader substrate scope.
Q: Can I use a substituted 2-aminophenol?
A: Yes, substituted 2-aminophenols are widely used to create a variety of benzoxazole derivatives. The electronic nature of the substituent can affect the reactivity of the 2-aminophenol. Electron-donating groups on the ring can increase the nucleophilicity of the amino group and facilitate the initial condensation, while electron-withdrawing groups can sometimes slow down the reaction.
Q: Are there any "green" methods for benzoxazole synthesis?
A: Yes, there is a significant research effort in developing more environmentally friendly methods for benzoxazole synthesis. These include:
-
Catalysis in water: Using water as a solvent is a key aspect of green chemistry.
-
Solvent-free reactions: As mentioned, these are often performed using microwave irradiation or mechanical grinding.[2]
-
Use of recyclable catalysts: Heterogeneous catalysts, such as nanocatalysts or ionic liquids immobilized on a solid support, can be recovered and reused, reducing waste.[4][9]
Q: My reaction produces a dark tarry substance. What is happening?
A: The formation of a dark tar or polymer is often a sign of decomposition of the starting materials or product. This can be caused by:
-
Excessively high temperatures.
-
A highly reactive catalyst or reagent.
-
Oxidation of the 2-aminophenol.
-
Polymerization of the aldehyde.
To mitigate this, try lowering the reaction temperature, reducing the catalyst loading, ensuring your starting materials are pure, and running the reaction under an inert atmosphere.
References
- Evindar, G., & Batey, R. A. (2006). Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides. The Journal of Organic Chemistry, 71(5), 1802–1808.
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem Technical Support.
- Nikpassand, M., & Fekri, L. Z. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2097-2105.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
- Wang, L., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(22), 5396.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27365-27393.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
- Gautam, M. K., et al. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 84-89.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support.
- A Brief Introduction to Chemical Reaction Optimization. (2022).
- BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis. BenchChem Technical Support.
- De, S. K. (2006). Indium(III) Triflate as a Reusable Catalyst for the Synthesis of 2-Arylbenzimidazoles.
- BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Support.
- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
Sources
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimization of 2-Methyl-1,3-benzoxazole-7-carboxylic acid Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common synthetic route, ensuring reproducible and high-yielding outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experiments.
The most common and accessible synthetic pathway involves a two-step process starting from 2-amino-3-hydroxybenzoic acid: an initial N-acetylation followed by an acid-catalyzed intramolecular cyclization and dehydration.
General Reaction Scheme & Mechanism
The synthesis proceeds via two key transformations:
-
N-Acetylation: The nucleophilic amino group of 2-amino-3-hydroxybenzoic acid attacks acetic anhydride, forming the stable intermediate, 2-acetamido-3-hydroxybenzoic acid.
-
Cyclodehydration: Under strong acidic and dehydrating conditions, typically using Polyphosphoric Acid (PPA), the amide oxygen is protonated, making the carbonyl carbon highly electrophilic. The neighboring phenolic hydroxyl group then performs an intramolecular nucleophilic attack, leading to a cyclized intermediate which subsequently loses water to form the aromatic benzoxazole ring.
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is extremely low, or the reaction failed completely. What are the most common culprits?
A1: Low or zero yield is a frequent issue that can typically be traced back to one of three areas:
-
Purity of Starting Materials: The starting material, 2-amino-3-hydroxybenzoic acid, can contain impurities that inhibit the reaction. It is crucial to verify its purity before starting.[1]
-
Troubleshooting Step: Check the melting point of your starting material against the literature value. A broad or depressed melting point suggests impurities.[1] You can also run a simple TLC or NMR to check for contaminants. If impure, consider recrystallization or purchasing from a new, validated supplier.
-
-
Reaction Conditions (Cyclization Step): The cyclodehydration step is the most sensitive part of the synthesis.
-
Temperature: Insufficient heat will prevent the reaction from proceeding, while excessive heat can cause decomposition of the starting material or product.[2] The reaction often requires temperatures above 100°C to proceed efficiently.[2]
-
Catalyst/Dehydrating Agent: Polyphosphoric acid (PPA) is commonly used, but its efficacy can decrease with age and exposure to atmospheric moisture. If your PPA is old or has become a viscous syrup, its dehydrating power may be compromised.
-
-
Incomplete Acetylation: If the initial acetylation step is incomplete, you will carry unreacted starting material into the cyclization step, drastically reducing the potential yield.
Q2: How can I effectively monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most effective tool for monitoring both the acetylation and cyclization steps.
-
Recommended TLC System: A mobile phase of Ethyl Acetate / Hexanes (e.g., 1:1) with a small amount of acetic acid (0.5-1%) often gives good separation. The acid suppresses the streaking of the carboxylic acid spots.
-
Visualization: Use a UV lamp (254 nm) for visualization.
-
Interpreting the TLC:
-
Starting Material (2-amino-3-hydroxybenzoic acid): Will have a specific Rf value.
-
Acetylated Intermediate (2-acetamido-3-hydroxybenzoic acid): Should have a different, typically higher, Rf value than the starting amine.
-
Final Product: Will be less polar than the two precursors and should have the highest Rf value.
-
An incomplete reaction is indicated by the persistence of the starting material spot after the recommended reaction time.[1]
-
Q3: My TLC plate shows the acetylated intermediate was formed, but the cyclization step is not working. How can I optimize this?
A3: This points directly to a problem with the cyclodehydration conditions. Here is a systematic approach to optimization:
-
Increase Temperature: Gradually increase the reaction temperature in 10-15°C increments, monitoring by TLC at each stage. A temperature of 130°C is often effective for benzoxazole synthesis.[2]
-
Catalyst Choice: While PPA is common, other Brønsted or Lewis acids can be effective.[2][3] Consider alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid) or using a reusable solid acid catalyst, which can also simplify workup.[2]
-
Solvent-Free Conditions: Many benzoxazole syntheses work well under solvent-free (neat) conditions, which can accelerate the reaction.[2] If you are using a solvent, ensure it is high-boiling and inert (e.g., sulfolane, Dowtherm A).
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative) | Rationale & Causality |
| Catalyst | Polyphosphoric Acid (PPA) | Fresh PPA or Eaton's Reagent | Brønsted Acidic Ionic Liquid[2] | PPA is a strong dehydrating agent and proton source. Its viscosity ensures a high effective concentration. Alternatives may offer milder conditions or easier workup. |
| Temperature | 100-110 °C | 130-140 °C[2] | 130 °C | The activation energy for cyclization is significant; higher temperatures increase the reaction rate. Monitor for decomposition. |
| Solvent | None (Neat) | None (Neat) | None (Neat) | Solvent-free conditions maximize reactant concentration, driving the equilibrium towards the product as water is removed.[2] |
| Time | 3-4 hours | 5 hours[2] | 2-5 hours | Reaction time should be determined by TLC monitoring until the intermediate spot is consumed. |
Q4: I have obtained a crude product, but it is difficult to purify. What are the likely impurities and best purification strategies?
A4: The primary impurities are typically unreacted starting materials (especially the acetylated intermediate) and polymeric side products from overheating.
-
Recrystallization: This is the most efficient method for purification if a suitable solvent is found. Try polar aprotic solvents like ethyl acetate, acetone, or alcohols like isopropanol, potentially with water as an anti-solvent.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting materials. The desired product, also a carboxylic acid, will also partition to the aqueous layer. Re-acidification of the aqueous layer with dilute HCl will precipitate the pure product and starting materials, which may then be separable by recrystallization.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is an option. Use a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity. Adding 0.5-1% acetic acid to the mobile phase is critical to ensure sharp peaks and prevent streaking of the carboxylic acid product on the silica.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Caution: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Protocol 1: N-Acetylation of 2-amino-3-hydroxybenzoic acid
-
To a 100 mL round-bottom flask, add 2-amino-3-hydroxybenzoic acid (1.0 eq).
-
Add glacial acetic acid (approx. 5 mL per gram of starting material).
-
Stir the suspension and carefully add acetic anhydride (1.1 eq) dropwise.
-
Heat the mixture to 50-60°C and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting amine.
-
Cool the reaction mixture in an ice bath. A white precipitate of 2-acetamido-3-hydroxybenzoic acid should form.
-
Add cold water to quench any remaining acetic anhydride and to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often pure enough to be used in the next step without further purification.
Protocol 2: Cyclodehydration to this compound
-
Place the dried 2-acetamido-3-hydroxybenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube).
-
Carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the intermediate). The PPA should be sufficiently fluid to allow stirring.
-
Heat the mixture in an oil bath to 130-140°C.[2]
-
Stir vigorously at this temperature for 3-5 hours. Monitor the reaction progress by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on the TLC plate).
-
Once the reaction is complete, cool the mixture to room temperature (it will become very viscous).
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
A precipitate of the crude product should form. Continue stirring until all the ice has melted.
-
Collect the crude solid by vacuum filtration and wash extensively with water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate).
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Rapid and Scalable Synthesis of Oxazoles Directly
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. (2019).
- Synthesis of Benzoxazoles. Organic Chemistry Portal.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. (2008).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles
- Questions with answers in BENZOXAZOLES.
- Synthesis of Benzoxazoles. ChemicalBook. (2022).
- Write a detailed reaction Mechanism of the acetyl
- The preparation of aspirin - teacher notes. Royal Society of Chemistry.
- The Preparation of Aspirin - Edexcel Chemistry International A Level.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
Sources
Technical Support Center: Purification Strategies for 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for the purification of 2-Methyl-1,3-benzoxazole-7-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-tested purification strategies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
This compound is a key building block in the synthesis of various pharmacologically active molecules.[][2] Its purity is paramount for successful downstream applications. This guide will cover the most common purification techniques, potential pitfalls, and frequently asked questions to ensure you achieve the desired purity for your research.
Core Concepts in Purification
The purification of any compound relies on exploiting the differences in physical and chemical properties between the target molecule and any impurities. For this compound, its carboxylic acid functionality is the most significant handle for purification.
Key Physicochemical Properties:
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₉H₇NO₃[3][4][5][6] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 177.16 g/mol [3][6] | Important for stoichiometric calculations in derivatization or salt formation. |
| Acidity | The carboxylic acid group is the primary acidic site. | This allows for selective extraction into a basic aqueous phase.[7][8][9][10][11] |
| Solubility | Generally insoluble or slightly soluble in water, but its carboxylate salt is highly soluble in aqueous solutions.[9][11] Soluble in many organic solvents. | This differential solubility is the foundation of acid-base extraction. |
| Structure | A planar benzoxazole ring system with a methyl and a carboxylic acid substituent.[2] | The planar structure can facilitate π–π stacking interactions, which may be relevant in chromatographic separations.[2] |
Purification Strategies: A Step-by-Step Guide
The choice of purification strategy will depend on the nature and quantity of the impurities present in your crude sample. The most common impurities are unreacted starting materials from the synthesis, by-products, and residual solvents.
Strategy 1: Acid-Base Extraction
This is often the first and most effective purification step for carboxylic acids.[7][11] It leverages the acidic nature of the target compound to separate it from neutral and basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add a weak aqueous base, such as a saturated sodium bicarbonate solution.[8] A weak base is often preferred to a strong base like sodium hydroxide to avoid potential hydrolysis of other functional groups, although for a simple benzoxazole carboxylic acid, NaOH can also be effective.[9]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution if using bicarbonate). Allow the layers to separate. The deprotonated carboxylate salt of your target compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Wash (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).[8][9] The protonated this compound will precipitate out of the solution as it is insoluble in acidic water.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.
Experimental Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures like toluene/petroleum ether.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| No crystals form | Too much solvent was added; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent pair. |
| Oiling out | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble. Reheat to dissolve the oil and cool more slowly. |
| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled. Use a minimal amount of cold solvent for washing. Keep the filtration apparatus hot during hot filtration. |
Strategy 3: Column Chromatography
For separating mixtures of compounds with similar polarities, column chromatography is the method of choice. For carboxylic acids, it is often necessary to derivatize them to their ester form to improve their behavior on silica gel.
Experimental Protocol (for the methyl ester):
-
Esterification: Convert the carboxylic acid to its methyl ester. A common method is to react it with methanol in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) or by using a milder reagent like (trimethylsilyl)diazomethane.
-
Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude ester in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar compounds will elute first.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Hydrolysis (if necessary): If the carboxylic acid is the desired final product, the purified ester will need to be hydrolyzed back to the acid, typically using aqueous base followed by acidification.
Logical Flow of Chromatography:
Caption: General workflow for purification via column chromatography.
Frequently Asked Questions (FAQs)
Q1: My yield is very low after acid-base extraction. What could be the reason?
A1: Several factors could contribute to low yield:
-
Incomplete Extraction: You may not have used enough aqueous base or performed enough extractions to fully transfer the carboxylate salt to the aqueous layer.
-
Incomplete Precipitation: The acidification step might not have been complete. Ensure the pH is well below the pKa of the carboxylic acid (typically pH < 2) to ensure full protonation and precipitation.[11]
-
Solubility in Acidic Water: While generally low, there might be some solubility of your compound in the acidic aqueous solution. Cooling the solution thoroughly in an ice bath before filtration is crucial.[8]
Q2: I see an oily substance instead of a solid precipitate upon acidification. What should I do?
A2: This is known as "oiling out." It can happen if the melting point of your compound is low or if there are impurities that depress the melting point.
-
Solution 1: Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Solution 2: If scratching doesn't work, you can perform a "back-extraction." Extract the oily substance back into an organic solvent (like ethyl acetate), dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure to isolate the product.[10][11] This product can then be further purified by recrystallization.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of this compound?
A3: Direct GC analysis of carboxylic acids can be challenging due to their high polarity and tendency to adsorb onto the GC column, leading to poor peak shape and reproducibility.[12] It is highly recommended to derivatize the carboxylic acid to a more volatile and less polar form, such as a methyl or silyl ester, before GC analysis.[12][13]
Q4: What are the common synthetic impurities I should be aware of?
A4: The impurities will depend on the synthetic route. A common synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[2][14][15][16] Potential impurities could include:
-
Unreacted 2-aminophenol derivative.
-
Unreacted carboxylic acid starting material.
-
By-products from side reactions.
-
Residual catalyst or reagents (e.g., polyphosphoric acid, methanesulfonic acid).[17]
Understanding your synthetic pathway is key to anticipating and targeting the removal of specific impurities.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]
-
Potdar, G. et al. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ConnectSci. Retrieved from [Link]
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
CSIRO Publishing. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid (C9H7NO3). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
American Elements. (n.d.). Benzoxazoles. Retrieved from [Link]
Sources
- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-methyl-1,3-benzoxazole-6-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijpbs.com [ijpbs.com]
- 17. connectsci.au [connectsci.au]
Technical Support Center: Improving the Solubility of Benzoxazole Compounds for Biological Assays
This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these solubility hurdles. We will explore the causality behind experimental choices, ensuring your results are both accurate and reliable.
Frequently Asked Questions (FAQs)
Q1: Why are my benzoxazole compounds so difficult to dissolve in aqueous assay buffers?
A1: Benzoxazole compounds are generally hydrophobic (lipophilic) due to their fused aromatic ring structure.[2][6] While they may dissolve readily in organic solvents like dimethyl sulfoxide (DMSO), this is often a deceptive first step. When a concentrated DMSO stock solution is diluted into a large volume of aqueous buffer (e.g., cell culture media, PBS), the DMSO disperses, and the surrounding water molecules cannot effectively solvate the hydrophobic compound.[7] This sudden change in solvent environment causes the compound to crash out of solution, forming a precipitate.[5][8] This is not a failure of the DMSO, but rather a reflection of the compound's intrinsic low aqueous solubility.[7]
Q2: I use 100% DMSO for my stock solution. What is the maximum final concentration of DMSO I can have in my cell-based or enzymatic assay?
A2: This is a critical question of balancing compound solubility with solvent toxicity. The final concentration of DMSO should be as low as possible while keeping the compound in solution.
-
For most cell-based assays: The final DMSO concentration should typically not exceed 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this must be validated, as higher concentrations can induce stress, differentiation, or toxicity, confounding your results.[9]
-
For enzymatic assays: These are often more tolerant, and final DMSO concentrations up to 2-5% may be acceptable. However, you must always run a solvent-only control to ensure the DMSO itself does not inhibit or activate the enzyme.
-
Best Practice: Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to normalize the data and account for any effects of the solvent itself.[3]
Troubleshooting Guide 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is the most common issue researchers face. Your compound is perfectly clear in the DMSO stock tube but forms a visible precipitate or cloudiness the moment it's added to your assay plate.
Initial Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing compound precipitation.
Caption: Systematic workflow for troubleshooting compound precipitation.
Solution A: Optimize the Stock Solution and Dilution Method
Before employing more complex additives, ensure your initial dissolution technique is sound.
Protocol 1: Preparing a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh your benzoxazole compound into a sterile, appropriate-sized tube (e.g., microcentrifuge tube or glass vial).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to reach your target high concentration (e.g., 10-50 mM).[9]
-
Facilitate Dissolution:
-
Vortex: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: If solids remain, place the tube in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates.[9][10]
-
Gentle Warming: As a last resort, warm the solution in a 37°C water bath for 5-10 minutes. Be cautious, as heat can degrade some compounds.[8][9]
-
-
Inspect: Visually inspect the solution against a bright light to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate over time, especially if the DMSO absorbs atmospheric water.[9][10] Store at -20°C or -80°C.
Solution B: Employ Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase its ability to dissolve hydrophobic compounds by reducing the overall polarity of the medium.[11]
Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration (v/v) | Pros | Cons |
| Ethanol | 1-5% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, good solubilizer. | More viscous than other solvents. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Very low toxicity, commonly used in formulations. | Can be viscous; may interfere with some protein assays. |
| Glycerol | 1-10% | Low toxicity, stabilizes proteins.[11][12] | High viscosity can make pipetting difficult. |
Protocol 2: Co-solvent Screening
-
Prepare Intermediate Stock: Prepare a 10x concentrated intermediate stock of your compound in 100% DMSO.
-
Prepare Co-solvent Buffers: Prepare your final assay buffer containing different concentrations of your chosen co-solvent (e.g., prepare buffers with 1%, 2%, 5%, and 10% PEG 400).
-
Test Dilution: Add 1 part of your 10x DMSO stock to 9 parts of each co-solvent buffer. For example, add 10 µL of the 10x stock to 90 µL of the buffer.
-
Observe: Mix and let the solutions stand at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for precipitation.
-
Validate: Once you find a co-solvent concentration that keeps your compound soluble, you must run a vehicle control with that same buffer composition to ensure the co-solvent itself doesn't affect your assay results.
Solution C: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as molecular "buckets" to encapsulate poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and presenting a soluble complex.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Preparing a Compound-Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). This may require stirring and gentle warming to fully dissolve.
-
Add Compound: Add your benzoxazole compound (either as a dry powder or from a minimal amount of a highly concentrated organic stock) to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and shake or sonicate the mixture at room temperature or 37°C for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Use Supernatant: Carefully collect the clear supernatant. This solution now contains your solubilized compound complexed with cyclodextrin, ready for serial dilution in your standard assay buffer.
-
Quantify (Optional but Recommended): To know the exact concentration of your solubilized compound, you can measure its concentration in the supernatant using a suitable analytical method like HPLC-UV.
Troubleshooting Guide 2: Assay Interference or Inconsistent Results
Even if your compound appears soluble, you might encounter inconsistent IC50 values or other artifacts. This can be due to micro-precipitation or compound aggregation at the assay concentration.
Q3: My dose-response curves are not sigmoidal and look noisy. What could be the cause?
A3: This is often a sign of "kinetic solubility" issues. While you may not see visible precipitation, the compound may be forming small, non-specific aggregates in the assay well. These aggregates can interfere with assay readouts (e.g., by scattering light in absorbance assays or sequestering proteins).
Solution: Determine the Kinetic Solubility Limit
Kinetic solubility is the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer.[16][17] Knowing this limit helps you set a realistic top concentration for your assays.
Protocol 4: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Prepare Plate: In a clear 96-well plate, add your aqueous assay buffer to all wells.
-
Add Compound: Add a small volume of your high-concentration DMSO stock to the first column of wells to achieve your highest desired concentration.
-
Serial Dilution: Perform a serial dilution across the plate.
-
Incubate: Let the plate incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Read Plate: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-750 nm) where the compound doesn't absorb.
-
Analyze: The concentration at which the turbidity signal begins to rise above the baseline is your kinetic solubility limit. Ensure your assay concentrations stay well below this limit.[16]
Final Checklist for Success
-
✓ Purity First: Always ensure your compound is of high purity. Impurities can significantly impact solubility.
-
✓ Use Anhydrous DMSO: Use high-quality, anhydrous DMSO for stock solutions to prevent water absorption and subsequent precipitation.[10]
-
✓ Mind the Final Solvent Concentration: Keep the final concentration of any organic solvent (DMSO, ethanol, etc.) consistent across all wells and as low as possible.[18]
-
✓ Always Run Vehicle Controls: This is non-negotiable. You must be able to distinguish the effect of your compound from the effect of the solvent system.[3]
-
✓ Pre-warm Your Buffers: Adding a cold DMSO stock to a warm buffer can sometimes induce precipitation. Equilibrating all components to the assay temperature can help.
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by benzoxazole compounds, leading to more reliable data and accelerating your drug discovery efforts.
References
-
The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate. Available from: [Link]
-
Mihailiasa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link]
-
Synthetic transformations and biological screening of benzoxazole derivatives: A review. (n.d.). ResearchGate. Available from: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI. Available from: [Link]
-
Review on benzoxazole chemistry and pharmacological potential. (n.d.). academiascholarlyjournal.org. Available from: [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
-
Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). academiascholarlyjournal.org. Available from: [Link]
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Khan, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available from: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). globalresearchonline.net. Available from: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. Available from: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Available from: [Link]
-
Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (2020). ResearchGate. Available from: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks. Available from: [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Available from: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available from: [Link]
-
Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. (n.d.). ijcrt.org. Available from: [Link]
-
pH increase with addition of DMSO? (2023). Reddit. Available from: [Link]
-
High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (n.d.). MDPI. Available from: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks. Available from: [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. (2021). MDPI. Available from: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]
-
High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. (2023). ChemRxiv. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Enhancing solubility and stability of poorly soluble drugs. (n.d.). academiascholarlyjournal.org. Available from: [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. Available from: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclization of 2-Aminophenols with Carboxylic Acids
Introduction
The synthesis of 2-substituted benzoxazoles through the condensation of 2-aminophenols with carboxylic acids is a fundamental transformation in medicinal chemistry and materials science.[1] These heterocyclic scaffolds are present in a multitude of pharmacologically active agents.[1][2][3][4] While the reaction appears straightforward—proceeding via initial N-acylation followed by intramolecular cyclodehydration—researchers frequently encounter challenges that can hinder progress, ranging from low yields to complete reaction failure.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting common issues encountered during the cyclization of 2-aminophenols with carboxylic acids. Drawing from established protocols and mechanistic insights, this center offers practical, experience-driven solutions to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors I should investigate first?
Low or no conversion in benzoxazole synthesis can often be attributed to a few key factors.[5] A systematic check of the following is recommended:
-
Purity of Starting Materials: Impurities in either the 2-aminophenol or the carboxylic acid can poison catalysts or lead to side reactions.[5] 2-Aminophenol derivatives are particularly susceptible to oxidation, which can result in colored impurities and reduced reactivity.[6]
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or insufficient reaction time are common culprits.[5] The cyclodehydration step is often the bottleneck and typically requires significant thermal energy or strong acid catalysis to proceed efficiently.
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. Many catalysts are sensitive to air and moisture.[5]
-
Water Removal: The final cyclodehydration step releases a molecule of water. If not effectively removed (e.g., by a Dean-Stark trap in conventional heating or high temperatures in microwave synthesis), the equilibrium can be unfavorable, hindering product formation.
Q2: I see a new spot on my TLC that is not my product or starting material. What could it be?
The most common byproduct is the uncyclized amide intermediate (N-(2-hydroxyphenyl)amide). This occurs when the initial N-acylation is successful, but the subsequent intramolecular cyclization fails to proceed. This is often due to insufficient heating or inadequate acid catalysis to promote the dehydration step. Other potential side products include polymers or products from undesired reactions if the starting materials contain other reactive functional groups.[5]
Q3: Is there a "go-to" catalyst or set of conditions for this reaction?
While no single method is universally superior for all substrates, several robust methods are widely employed:
-
Polyphosphoric Acid (PPA): PPA often serves as both the catalyst and the solvent, driving the reaction at high temperatures (e.g., 140-150 °C).[7][8] It is particularly effective but can make product workup challenging.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful dehydrating agent and acidic catalyst that can promote cyclization under milder conditions than PPA.[9][10][11]
-
Microwave-Assisted Synthesis: This technique offers rapid, solvent-free, or high-boiling solvent conditions, significantly reducing reaction times and often improving yields by efficiently reaching the high temperatures needed for cyclization (150-200 °C).[1][2][3][4][12]
-
In Situ Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or a similar reagent to form the more reactive acid chloride in situ, followed by addition of the 2-aminophenol and a catalyst like methanesulfonic acid, can be very effective.[1][13][14]
Q4: My 2-aminophenol starting material is dark-colored. Can I still use it?
Dark coloration, often reddish-brown, indicates oxidation of the 2-aminophenol.[6] While the presence of some oxidized material may not completely inhibit the reaction, it will lower the effective concentration of the starting material and can introduce impurities that complicate purification. It is highly recommended to use pure, colorless, or lightly colored 2-aminophenol. If your starting material is significantly discolored, consider purifying it by recrystallization or column chromatography under an inert atmosphere.[6]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.
Issue 1: Low to No Product Formation (Incomplete Reaction)
If your TLC or LC-MS analysis shows primarily unreacted starting materials, follow this diagnostic path:
Logical Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting low yields.
Potential Causes & Recommended Actions:
-
Insufficient Thermal Energy: The cyclodehydration step is often the most energy-intensive part of the process.
-
Action: Increase the reaction temperature. For conventional heating in high-boiling solvents like toluene or xylene, ensure a vigorous reflux is achieved. For microwave-assisted methods, temperatures of 150-200°C are common.[1] Monitor for potential degradation at higher temperatures.
-
-
Inadequate Catalysis: The reaction often requires a strong acid to protonate the hydroxyl group of the amide intermediate, making it a better leaving group (water).
-
Action:
-
If using a catalyst like PPA or Eaton's reagent, ensure a sufficient quantity is used.[7][9]
-
For methods involving in situ acid chloride formation, ensure the catalyst (e.g., methanesulfonic acid) is added.[1][13][14]
-
If no catalyst is used, consider adding one. Even simple Brønsted acids can be effective.
-
-
-
Poor Starting Material Quality:
-
Reaction Time: Some substrate combinations, particularly those with electron-withdrawing groups, may react more slowly.
-
Action: Extend the reaction time and monitor progress periodically by TLC or LC-MS.[5]
-
Issue 2: Formation of Intermediate Amide with No Cyclization
This is a common and frustrating outcome. It indicates that the initial acylation is successful, but the crucial ring-closing step is failing.
Potential Causes & Recommended Actions:
-
Dehydration Conditions are Too Mild: This is the most frequent cause.
-
Action: The solution is to introduce more forceful dehydration conditions.
-
Switch Catalysts: Move from a milder acid catalyst to a stronger dehydrating system like PPA or Eaton's reagent.[7][9]
-
Increase Temperature: Significantly increase the reaction temperature. If you are refluxing in toluene (~110 °C), this may be insufficient. A switch to a higher boiling solvent or a microwave reactor is advisable.[1]
-
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or near the hydroxyl/amino groups of the 2-aminophenol can sterically impede the intramolecular cyclization.
-
Action: This is a more challenging issue. Brute-force conditions (higher temperatures, stronger acids) may work, but can also lead to decomposition. Alternatively, consider a different synthetic route that does not rely on this final cyclization, or use a more reactive derivative of the carboxylic acid (e.g., an acyl chloride).
-
Issue 3: Product is Impure or Contains Multiple Side Products
A complex reaction mixture indicates a lack of selectivity or product degradation.
Potential Causes & Recommended Actions:
-
Product or Starting Material Degradation: High temperatures and strong acids can cause decomposition, especially with sensitive functional groups.
-
Action:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Consider using a milder, modern catalytic system. Numerous metal-based and ionic liquid catalysts have been developed that operate under less harsh conditions.[15]
-
If your molecules are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
-
Competing Side Reactions: The starting materials may be undergoing undesired reactions.
-
Action:
-
Protecting Groups: If your substrates have other reactive functional groups (e.g., other amines or alcohols), consider protecting them before the cyclization reaction.
-
Optimize Stoichiometry: Ensure the molar ratios of your reactants are accurate to avoid side reactions from an excess of one component.[5]
-
-
-
Inefficient Purification: Benzoxazoles can sometimes be challenging to purify.
-
Action:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.[1]
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective method for obtaining high-purity material.
-
Acid/Base Wash: During the aqueous workup, carefully washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid and acidic catalysts.[1]
-
-
Key Experimental Protocols & Data
Protocol 1: Microwave-Assisted Direct Condensation
This method is valued for its speed and often solvent-free nature, making it an environmentally friendly choice.[1][12]
-
In a microwave-safe vessel, combine the 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants with a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the vessel, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), and purify by silica gel column chromatography.[1]
Protocol 2: Methanesulfonic Acid Catalyzed One-Pot Synthesis
This protocol utilizes the in situ formation of a highly reactive acid chloride.[1][13][14]
-
To a stirred solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then add the 2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[1]
-
Heat the reaction mixture to 100-120°C and monitor by TLC.
-
Upon completion, cool the mixture and carefully quench by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[1]
Table 1: Comparison of Common Reaction Conditions
| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Typical Time | Key Advantages |
| Microwave | None or Acid/Base | None or High-Boiling | 150 - 200 | 5 - 30 min | Very fast, often solvent-free, high efficiency.[1][2][12] |
| PPA | Polyphosphoric Acid (PPA) | PPA | 140 - 150 | 3 - 8 h | Strong dehydration, effective for difficult substrates.[7][8] |
| Eaton's Reagent | P₂O₅ / MeSO₃H | MeSO₃H or None | RT - 140 | 1 - 5 h | Very powerful, can allow for lower temperatures.[9][10] |
| Acid Chloride | SOCl₂, MeSO₃H | Toluene or Xylene | 100 - 120 | 2 - 6 h | Good for less reactive acids, reliable one-pot procedure.[1][13][14] |
Mechanistic Overview
Understanding the reaction mechanism is crucial for effective troubleshooting. The process involves two key stages.
General Reaction Mechanism
Caption: The two-stage mechanism of benzoxazole formation.
-
N-Acylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (or its activated form, like an acid chloride). This forms a tetrahedral intermediate which then collapses to yield the N-(2-hydroxyphenyl)amide intermediate. This step is often facile.
-
Intramolecular Cyclodehydration: This is typically the rate-limiting step. Under acidic conditions, the phenolic hydroxyl group is protonated, making it a good leaving group. The amide's oxygen then acts as an intramolecular nucleophile, attacking the carbon of the protonated hydroxyl group, leading to ring closure. Subsequent loss of a water molecule and a proton yields the aromatic benzoxazole ring.[1]
By understanding that the second step is the usual bottleneck, troubleshooting efforts can be logically focused on enhancing the conditions required for this critical cyclization and dehydration event.
References
-
Nguyen, T. T., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7833. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. Retrieved from [Link]
-
Bentham Science. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers. Retrieved from [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25413. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(23), 7894. Retrieved from [Link]
-
Bentham Science. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Letters in Organic Chemistry, 17(10), 757-768. Retrieved from [Link]
-
Ghassamipour, S., & Khadem Keshavarzi, R. (2018). Reaction between 2-aminophenol and aliphatic carboxylic acids in the presence of zirconium dodecylphosphonate as catalyst. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
Apparao, C., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications, 38(23), 4150-4156. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. Retrieved from [Link]
-
Reddy, D. S., et al. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. The Journal of Organic Chemistry, 72(24), 9364-9367. Retrieved from [Link]
-
MDPI. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Polymers, 15(9), 2110. Retrieved from [Link]
-
ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES | Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biologically active benzoxazole derivatives using PPA. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Retrieved from [Link]
-
Ahmed, D. (2020, January 19). What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate. Retrieved from [Link]
-
Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. ECSOC-26. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of 2‐aminophenols towards the synthesis of benzoxazoles using C−H insertion approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of benzoxazoles. (a: PPA, 140–150 °C, 6–8 h; b: W-2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Retrieved from [Link]
-
Alexandrova, L., et al. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Polymers, 15(9), 2110. Retrieved from [Link]
-
Thimmaiah, S., et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry, 7(4), 391-396. Retrieved from [Link]
-
Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292. Retrieved from [Link]
-
Nguyen, T. C., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21575. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton’s Reagent | MDPI [mdpi.com]
- 11. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in catalyst selection and troubleshoot common experimental hurdles. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions for successful, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered in the lab. The answers are structured to provide immediate solutions and deeper mechanistic understanding.
Section 1: Catalyst Selection & Optimization
Q1: What are the primary classes of catalysts for benzoxazole synthesis, and how do I choose the right one?
The most common synthetic route involves the condensation of a 2-aminophenol with a carbonyl compound (like an aldehyde or carboxylic acid) or its derivatives.[1][2] The catalyst's role is to facilitate the initial condensation and the subsequent intramolecular cyclization.
Catalysts can be broadly categorized, and the choice depends on your specific substrates, desired reaction conditions (e.g., solvent-free, temperature constraints), and scalability requirements.
-
Brønsted and Lewis Acids: These are traditional catalysts. Brønsted acids (e.g., p-TsOH, methanesulfonic acid) protonate the carbonyl group, activating it for nucleophilic attack by the aminophenol.[3][4] Lewis acids (e.g., Zn(OTf)₂, In(OTf)₃) coordinate to the carbonyl oxygen, achieving a similar activation.[4][5] While effective, they can sometimes require higher temperatures or longer reaction times.[6]
-
Metal Catalysts: Transition metals like copper and palladium are widely used, especially for routes involving cross-coupling reactions or intramolecular cyclization of halo-precursors.[1][7] For instance, copper(I) iodide (CuI) is effective in domino reactions of 2-bromoanilines with acyl chlorides.[7] Ruthenium complexes can catalyze the synthesis from primary alcohols and 2-aminophenol through an "acceptorless dehydrogenative coupling" (ADC) reaction.[8]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is ease of separation and recyclability.[9] Examples include:
-
Acidic Ionic Liquids (ILs): Brønsted acidic ionic liquid (BAIL) gels and those supported on magnetic nanoparticles offer high efficiency and can be reused multiple times.[1][6][10]
-
Nanocatalysts: Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles serve as a recyclable solid acid catalyst, enabling reactions under mild, solvent-free conditions.[9] Metal-Organic Frameworks (MOFs) have also shown promise.[1]
-
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. For example, a homogeneous polyamine organocatalyst has been shown to effectively synthesize benzoxazoles at room temperature.[11][12]
Decision Logic for Catalyst Selection
Section 2: Troubleshooting Common Synthesis Problems
Q2: My reaction is giving a very low yield. What are the first things to check?
Low yield is a multifaceted problem. Before making drastic changes, perform a systematic check of the fundamentals.[13]
-
Purity of Starting Materials: This is the most common culprit. Impurities in 2-aminophenol or the carbonyl source can halt the reaction. 2-aminophenols are particularly prone to air oxidation, which can introduce colored impurities and reduce yield.[14]
-
Catalyst Activity: Ensure your catalyst is active. Many catalysts are sensitive to air and moisture.[13]
-
Reaction Conditions: Suboptimal conditions will directly impact yield.
-
Action: Re-evaluate temperature, time, and solvent. A temperature that is too low may result in an incomplete reaction, while one that is too high can cause degradation.[15] Ensure your solvent is anhydrous if the catalyst or reactants are moisture-sensitive.
-
Q3: My TLC shows starting material after the recommended reaction time. What should I do?
This indicates an incomplete or stalled reaction.[13]
-
Extend Reaction Time: The simplest solution is to allow the reaction to run longer. Monitor progress by taking aliquots every few hours and analyzing by TLC.[13]
-
Increase Temperature: The reaction may lack the necessary activation energy. Gradually increase the temperature in increments of 10-20°C.[14] For some solvent-free syntheses, temperatures up to 130°C may be required to achieve high yields.[6][14]
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. An incorrect ratio can lead to unreacted starting material.[13]
-
Re-evaluate Catalyst Choice: Your chosen catalyst may have low activity for your specific substrates.[15] Consulting a comparative guide (see Table 1) for a more potent catalyst may be necessary.
Q4: I suspect side products are forming. What are the common ones and how can I minimize them?
Side product formation is a frequent cause of low yields and purification headaches.[13]
-
Incomplete Cyclization: The most common side product is the stable Schiff base (or amide) intermediate, which fails to cyclize.[1][13] This is often due to insufficient activation energy.
-
Mitigation: Increase the reaction temperature or switch to a more effective catalyst for the cyclization step, such as a stronger Lewis acid.[15]
-
-
Polymerization: 2-aminophenol and other intermediates can polymerize under harsh conditions (e.g., very high temperatures or strong acids).[13]
-
Mitigation: Carefully control the reaction temperature and avoid excessively high concentrations of strong acid catalysts.
-
-
Over-alkylation/acylation: If your starting materials have other reactive sites, multiple substitutions can occur.[13]
-
Mitigation: This is a substrate-specific issue. It may require the use of protecting groups or choosing a more selective catalyst. The right catalyst can significantly influence the reaction's selectivity.[13]
-
Performance Comparison of Selected Catalysts
The efficiency of benzoxazole synthesis is highly dependent on the catalyst system. The following table provides a comparative overview of representative catalysts to guide your selection process.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | Methanesulfonic acid | 2-Aminophenol, Carboxylic Acid | Toluene/Xylene | Reflux | 1-2 | Excellent | [3] |
| Homogeneous | Ruthenium Complex | 2-Aminophenol, Primary Alcohol | Dioxane | 180 | 12 | Good-Moderate | [8] |
| Organocatalyst | ISO-PECH Polyamine | 2-Aminophenol, Aldehyde | Methanol | Room Temp | < 0.1 | 92-99 | [2][12] |
| Heterogeneous | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | Solvent-Free | 130 | 5 | 98 | [6][16] |
| Heterogeneous | Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-Aminophenol, Aldehyde | Solvent-Free | 50 | < 1 | High | [9] |
| Heterogeneous | Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | DMSO | Moderate | - | Good | [7] |
Table 1: Comparative performance of various catalysts for benzoxazole synthesis. Yields and conditions are representative and may vary with specific substrates.
General Reaction Mechanism & Troubleshooting Workflow
A clear understanding of the reaction pathway is crucial for effective troubleshooting.
Experimental Protocols
The following are generalized protocols based on established methodologies. Always adapt conditions for your specific substrates.
Protocol 1: Synthesis using a Recyclable Brønsted Acidic Ionic Liquid (BAIL) Gel [6][17]
This protocol is advantageous for its solvent-free conditions and catalyst reusability.
-
Reaction Setup: In a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (e.g., 1.0 mol%).
-
Heating: Stir the reaction mixture at 130°C for the required time (typically 5 hours). The reaction should be conducted under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.
-
Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES) Catalyst [18]
This method leverages microwave irradiation for significantly reduced reaction times.
-
Catalyst Preparation: Prepare the [CholineCl][oxalic acid] catalyst by mixing choline chloride (10 mmol) and oxalic acid (10 mmol). Heat at 100°C with stirring until a clear, colorless liquid forms.
-
Reaction Setup: In a microwave reaction tube, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the prepared DES catalyst (10 mol%).
-
Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at the optimized temperature (e.g., 130°C) for a short duration (e.g., 15 minutes).
-
Monitoring: Check for reaction completion using TLC and/or GC-MS.
-
Work-up: After completion and cooling, extract the mixture with ethyl acetate (3 x 5 mL).
-
Purification: Wash the combined organic layers with distilled water, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- BenchChem. (2025). .
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Bennehalli, B., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 11(2), 748-762. [Link]
-
Nguyen, T. P. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 368-373. [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
Hakimi, F., Taghvaee, M., & Golrasan, E. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]
-
Nasrollahzadeh, M., et al. (2014). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis, 4(5), 1475-1482. [Link]
-
PubMed. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. [Link]
- BenchChem. (2025).
-
ResearchGate. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
PubMed Central. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. [Link]
- BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis.
-
National Institutes of Health. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
ResearchGate. (2020). Development of homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzimidazole and benzoxazole derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid. As a key intermediate in the development of various pharmaceutical agents, robust and scalable synthesis of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up. Our approach is grounded in mechanistic understanding and practical, field-tested experience to ensure scientific integrity and successful outcomes.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-3-hydroxybenzoic acid. The first step involves the cyclization of 2-amino-3-hydroxybenzoic acid with acetic anhydride to form the benzoxazole ring. The subsequent step is the hydrolysis of the methyl ester intermediate to yield the final carboxylic acid product. While seemingly straightforward, scaling up this synthesis can present challenges related to reaction control, product purity, and yield optimization.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Starting Materials and Reagents
Q1: My reaction is sluggish or incomplete. Could the purity of my starting materials be the issue?
A1: Absolutely. The purity of the starting materials is paramount for a successful synthesis, and low yields can often be traced back to this.[1] Impurities in the 2-amino-3-hydroxybenzoic acid or degradation of acetic anhydride can significantly hinder the reaction.
-
Expert Insight: 2-amino-3-hydroxybenzoic acid is susceptible to oxidation, which can lead to colored impurities that may interfere with the cyclization step. It is crucial to use a high-purity grade of this starting material. You can assess its purity via melting point determination or HPLC analysis.[2] Acetic anhydride readily hydrolyzes to acetic acid in the presence of moisture.[3] Using hydrolyzed acetic anhydride will not only reduce the efficiency of the cyclization but can also lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of 2-amino-3-hydroxybenzoic acid using analytical techniques like NMR, HPLC, or by comparing its melting point to the literature value.
-
Use Fresh Acetic Anhydride: Always use a fresh, unopened bottle of acetic anhydride or distill it before use to remove any acetic acid.
-
Moisture Control: Ensure all glassware is thoroughly dried before use to prevent premature hydrolysis of the acetic anhydride.[3]
-
Reaction Conditions: Cyclization Step
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct during the cyclization. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric byproducts is often a result of excessive heat or prolonged reaction times. The reaction of 2-aminophenols with anhydrides is exothermic, and without proper temperature control, side reactions can occur.
-
Expert Insight: The initial acylation of the amino group is rapid, but the subsequent intramolecular cyclization to form the benzoxazole ring requires thermal energy. However, if the temperature is too high or the reaction is heated for too long, intermolecular side reactions can lead to polymer formation. The key is to find the optimal balance of temperature and time that favors the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. For the reaction with acetic anhydride, a temperature range of 130-140°C is often optimal.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, proceed with the workup to avoid byproduct formation.
-
Catalyst: While often not necessary for this specific transformation, in some benzoxazole syntheses, the use of a mild acid catalyst can promote cyclization at lower temperatures, potentially reducing byproduct formation.[5]
-
| Parameter | Recommended Range | Rationale |
| Temperature | 130-140 °C | Balances reaction rate and minimizes byproduct formation. |
| Reaction Time | 1-3 hours (monitor) | Prevents degradation of product and starting materials. |
| Atmosphere | Inert (e.g., Nitrogen) | Minimizes oxidation of the aminophenol starting material. |
Reaction Conditions: Hydrolysis Step
Q3: The hydrolysis of the methyl ester intermediate is incomplete, or I am seeing degradation of the benzoxazole ring. How can I improve this step?
A3: Incomplete hydrolysis or degradation during this step is typically related to the choice of base, reaction temperature, or reaction time. The benzoxazole ring can be susceptible to cleavage under harsh basic conditions.
-
Expert Insight: Sodium hydroxide is a common and effective base for this hydrolysis. However, the concentration of the base and the reaction temperature are critical. A higher concentration of base or elevated temperatures can accelerate the desired hydrolysis but also increase the risk of cleaving the benzoxazole ring.
-
Troubleshooting Steps:
-
Base Concentration: Use a moderate concentration of sodium hydroxide solution (e.g., 1-2 M).
-
Temperature Control: Perform the hydrolysis at a controlled temperature, typically starting at room temperature and gently warming if necessary. Avoid excessive heating.
-
Monitoring: Track the disappearance of the methyl ester intermediate by TLC or HPLC. Once the hydrolysis is complete, promptly proceed to the neutralization and workup to avoid prolonged exposure of the product to the basic conditions.
-
Work-up and Purification
Q4: I am experiencing low recovery of my product during the work-up and purification. What are some best practices to minimize losses?
A4: Product loss during work-up and purification is a common challenge, especially during scale-up.[1] Key areas to focus on are the precipitation and filtration of the product and the choice of recrystallization solvent.
-
Expert Insight: After hydrolysis, the product exists as the sodium salt of the carboxylic acid, which is soluble in the aqueous solution. The product is precipitated by acidifying the solution. The pH at which the product precipitates is crucial for maximizing recovery. For purification, recrystallization is often employed. The choice of solvent is critical to ensure high recovery of pure product.
-
Troubleshooting Steps:
-
Controlled Precipitation: After hydrolysis, cool the reaction mixture in an ice bath before slowly adding acid (e.g., HCl) to protonate the carboxylate. Monitor the pH and aim for a final pH of around 3-4 to ensure complete precipitation of the carboxylic acid.
-
Efficient Filtration: Use a Buchner funnel with appropriate filter paper to collect the precipitated product. Wash the filter cake with cold water to remove any inorganic salts.
-
Optimized Recrystallization: If recrystallization is necessary, perform small-scale solvent screening to identify a suitable solvent or solvent system. A good recrystallization solvent will dissolve the product when hot but have low solubility when cold. Ethanol or a mixture of ethanol and water is often a good starting point.[6]
-
| Step | Key Parameter | Recommended Action |
| Precipitation | Final pH | Adjust to pH 3-4 with slow acid addition and cooling. |
| Filtration | Washing | Wash the filter cake with cold water. |
| Recrystallization | Solvent Choice | Screen for a solvent that provides good recovery and purity. |
Detailed Experimental Protocols
Step 1: Synthesis of this compound methyl ester
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-hydroxybenzoic acid.
-
Reagent Addition: Add acetic anhydride (typically 2-3 equivalents) to the flask.
-
Heating: Heat the reaction mixture to 130-140°C with stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the product in a vacuum oven.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude this compound methyl ester in a 1 M solution of sodium hydroxide in water.
-
Heating: Stir the mixture at room temperature or warm gently (e.g., to 40-50°C) to facilitate the hydrolysis.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 3-4. A precipitate will form.
-
Isolation: Collect the precipitated product by vacuum filtration and wash the filter cake with cold water.
-
Purification: If necessary, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.[6]
-
Drying: Dry the final product under vacuum.
References
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Benzoxazole synthesis. Organic Chemistry Portal.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
-
Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. MDPI.
- 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. ChemSynthesis.
- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
- Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid.
- One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid.
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- The preparation of aspirin - teacher notes. Royal Society of Chemistry.
- 2-Amino-3-hydroxy-benzoic acid. SIELC Technologies.
- Preparation method of 3-amino-4-hydroxybenzoic acid.
- Synthesis of some benzoxazole deriv
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- The Preparation of Aspirin.
- 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid: A Traditional versus a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid, a key building block in the development of various pharmaceutical agents, has traditionally been approached through multi-step processes often requiring harsh reaction conditions. This guide provides an in-depth comparison of a conventional synthetic route with a modern, one-pot catalytic approach, offering insights into the optimization of its production. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, and environmental impact.
Introduction to this compound
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their utility spans a wide range of therapeutic areas, including but not limited to, antimicrobial, anticancer, and anti-inflammatory applications[1]. The specific molecule, this compound, with its strategic functional groups, serves as a versatile intermediate for further chemical elaboration in drug discovery programs. The efficiency and scalability of its synthesis are therefore critical considerations for medicinal and process chemists.
The Conventional Synthetic Pathway: A Two-Step Condensation and Cyclization
The traditional synthesis of this compound typically involves a two-step process starting from 2-amino-3-hydroxybenzoic acid. This method relies on the acylation of the amino group followed by a high-temperature, acid-catalyzed cyclodehydration.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-3-hydroxybenzoic acid on the electrophilic carbonyl carbon of acetic anhydride. This forms an N-acetylated intermediate. Subsequent heating in the presence of a strong acid, such as polyphosphoric acid (PPA), promotes the intramolecular cyclization. The hydroxyl group attacks the amide carbonyl, and subsequent dehydration leads to the formation of the stable benzoxazole ring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.
Figure 1: Reaction scheme for the traditional synthesis.
Experimental Protocol: Traditional Synthesis
Materials:
-
2-amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzoic acid (1.0 eq) in a minimal amount of acetic acid. Add acetic anhydride (1.2 eq) dropwise while stirring at room temperature. Continue stirring for 2 hours.
-
Isolation of Intermediate: Pour the reaction mixture into ice-cold water. Collect the precipitated N-(2-hydroxy-3-carboxyphenyl)acetamide by filtration, wash with cold water, and dry under vacuum.
-
Cyclodehydration: Add the dried intermediate to polyphosphoric acid (10 eq by weight) in a separate flask. Heat the mixture to 140-150°C for 4-6 hours with stirring.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Acidify the solution to pH 3-4 with 1 M HCl to precipitate the product. Filter the crude product, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
A Novel Approach: One-Pot Catalytic Synthesis
In an effort to improve the efficiency and environmental footprint of the synthesis, a one-pot approach utilizing a reusable catalyst has been developed. This method combines the acylation and cyclization steps into a single, streamlined process, avoiding the isolation of the intermediate and employing milder reaction conditions.
Mechanistic Rationale and Advantages
This novel route employs a Brønsted acidic ionic liquid gel (BAIL gel) as a reusable catalyst for the condensation of 2-amino-3-hydroxybenzoic acid with acetic acid[2][3][4]. The acidic nature of the catalyst facilitates both the initial amidation and the subsequent cyclodehydration in a single pot. The use of microwave irradiation can further accelerate the reaction, significantly reducing the overall synthesis time[5].
The primary advantages of this method are:
-
Process Intensification: Combining multiple steps into a one-pot reaction reduces handling, solvent usage, and waste generation.
-
Milder Conditions: The catalytic nature of the reaction allows for lower temperatures and shorter reaction times compared to the high-temperature PPA-mediated cyclization.
-
Catalyst Reusability: The heterogeneous BAIL gel catalyst can be easily recovered and reused, making the process more economical and sustainable[2][4].
-
Improved Safety Profile: Avoids the use of large quantities of corrosive and viscous polyphosphoric acid.
Figure 2: Workflow for the new one-pot synthesis.
Experimental Protocol: One-Pot Catalytic Synthesis
Materials:
-
2-amino-3-hydroxybenzoic acid
-
Glacial acetic acid
-
Brønsted acidic ionic liquid (BAIL) gel catalyst
-
Toluene
-
Hexane
Procedure:
-
One-Pot Reaction: In a microwave-safe vessel, combine 2-amino-3-hydroxybenzoic acid (1.0 eq), glacial acetic acid (as both reactant and solvent), and the BAIL gel catalyst (5 mol%).
-
Reaction: Seal the vessel and heat the mixture using microwave irradiation at 120°C for 30-45 minutes. Alternatively, the reaction can be carried out under conventional heating at the same temperature for 2-3 hours.
-
Catalyst Recovery: After cooling, add toluene to the reaction mixture and filter to recover the BAIL gel catalyst. The catalyst can be washed with toluene and dried for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove excess acetic acid and toluene. Add hexane to the residue to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield pure this compound.
Comparative Performance Analysis
| Parameter | Traditional Route | New One-Pot Route |
| Number of Steps | 2 | 1 |
| Typical Yield | 60-70% | 85-95% |
| Reaction Time | 6-8 hours | 30-45 minutes (MW) / 2-3 hours (Conventional) |
| Reaction Temperature | 140-150°C | 120°C |
| Key Reagents | Acetic anhydride, Polyphosphoric acid | Acetic acid, BAIL gel catalyst |
| Catalyst Reusability | No | Yes (up to 5 cycles with minimal loss of activity)[4] |
| Solvent/Reagent Waste | High (PPA, neutralization salts) | Low (excess acetic acid can be recovered) |
| Safety Concerns | Use of corrosive PPA at high temperatures | Milder conditions, less hazardous reagents |
Conclusion
The validation of this new synthetic route for this compound demonstrates a significant advancement over traditional methods. The one-pot, catalytically driven approach offers substantial improvements in terms of reaction efficiency, yield, and environmental sustainability. By eliminating the need for harsh reagents, high temperatures, and intermediate isolation, this novel method provides a more streamlined, economical, and safer process for the synthesis of this valuable pharmaceutical building block. The adoption of such green chemistry principles is paramount for the future of drug development and manufacturing.
References
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1837-1845. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25425. [Link]
-
Mobinikhaledi, A., et al. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301-1306. [Link]
-
Patil, S. A., et al. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
-
Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
- Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- Google Patents. (2007). CN101029031A - Synthesis process of carboxyl benzotriazole.
- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
- Google Patents. (2003). US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same.
-
Poirot, E., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1078-1081. [Link]
-
ChemSynthesis. 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. [Link]
-
VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25383–25425. [Link]
Sources
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Unfolding Potency of the Benzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships
The benzoxazole core, a fused benzene and oxazole ring system, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of benzoxazole derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases. We will dissect how subtle molecular modifications dramatically influence biological activity, providing a rationale-driven framework for researchers in drug discovery and development.
Part 1: Anticancer Activity - Targeting Angiogenesis through VEGFR-2 Inhibition
A primary strategy in modern oncology is the disruption of tumor angiogenesis, a process heavily reliant on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] Several series of benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating the scaffold's utility in this domain.[4][5]
The Causality Behind the Design: Pharmacophore Model
The design of these inhibitors is non-arbitrary. It is based on mimicking the binding mode of established type II kinase inhibitors like Sorafenib. This typically involves four key pharmacophoric features: a hydrophobic head for hinge binding, a linker, a hydrogen-bonding moiety, and a hydrophobic tail for the allosteric pocket.[1] The benzoxazole nucleus excels as the hinge-binding head, forming critical interactions in the ATP-binding pocket of the VEGFR-2 kinase domain.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the benzoxazole scaffold have yielded clear SAR insights. The general structure under consideration is the 2-substituted benzoxazole.
-
Substitution at the 2-position (Aryl/Heteroaryl Tail): This is the most critical position for modulating activity. The nature of the substituent directly influences binding affinity.
-
Electron-donating vs. Electron-withdrawing groups: Studies have shown that the presence of electron-donating groups (e.g., methoxy) or specific electron-withdrawing groups (e.g., chloro) on the terminal phenyl ring can enhance activity. For instance, compound 5e with a 4-chloro substitution on the terminal phenylurea moiety showed an IC₅₀ of 4.13 µM against the HepG2 cell line, superior to many other derivatives.[4] In another series, a derivative with a 2-methoxy phenyl group (14a ) showed potent activity against both HepG2 and MCF-7 cell lines.[5]
-
Aliphatic vs. Aromatic tails: A comparative study indicated that terminal aliphatic hydrophobic groups (e.g., cyclopentyl, tert-butyl) could be as effective as aromatic ones in occupying the hydrophobic pocket.[1]
-
-
Substitution on the Benzoxazole Core (Positions 5 and 6): Modifications on the core itself fine-tune the molecule's properties.
-
An unsubstituted benzoxazole ring often provides the highest potency.[6]
-
Small alkyl groups like methyl at the 5-position (e.g., compound 12l ) can maintain or slightly enhance activity compared to halogen substitutions.[1] Compound 12l , a 5-methylbenzoxazole derivative, exhibited a potent VEGFR-2 inhibitory IC₅₀ of 97.38 nM.[1]
-
Halogenation, such as with chlorine at the 5-position, can sometimes decrease activity compared to unsubstituted or methyl-substituted analogs.[6]
-
Comparative Performance Data of Benzoxazole-Based VEGFR-2 Inhibitors
| Compound ID | Benzoxazole Core Substitution | 2-Position Linker & Tail | Target Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| 5c | Unsubstituted | Ureido-(4-methylphenyl) | HCT-116 | 7.14 | 0.08 | [4] |
| 5e | Unsubstituted | Ureido-(4-chlorophenyl) | HepG2 | 4.13 | 0.07 | [4] |
| 8d | Unsubstituted | Phenylacetamide | HepG2 | 2.43 | 0.055 | [6] |
| 12l | 5-Methyl | Amido-(3-chlorophenyl) | HepG2 | 10.50 | 0.097 | [1] |
| 14b | Unsubstituted | Amido-(4-chlorophenyl) | HepG2 | 3.22 | N/A | [5][7] |
| Sorafenib | (Reference Drug) | - | HepG2 | 5.57 - 9.18 | 0.078 - 0.1 | [4][6] |
Data compiled from multiple sources for comparative purposes.[1][4][5][6][7]
Mechanism of Action: VEGFR-2 Inhibition Leading to Apoptosis
Inhibition of VEGFR-2 by benzoxazole derivatives blocks the downstream signaling cascade initiated by VEGF. This prevents the activation of key survival pathways like PI3K/Akt, ultimately leading to the induction of apoptosis (programmed cell death) in endothelial cells, which chokes off the tumor's blood supply.[8][9] The blockade also inhibits the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation.[8]
Caption: VEGFR-2 inhibition by benzoxazoles blocks survival pathways, inducing apoptosis.
Part 2: Anti-inflammatory Activity - Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[10] The discovery of two isoforms, COX-1 (constitutive, gastroprotective) and COX-2 (inducible at sites of inflammation), opened the door for designing selective inhibitors to reduce gastrointestinal side effects.[11] Benzoxazole derivatives have emerged as a promising scaffold for developing selective COX-2 inhibitors.[12][13]
The Causality Behind the Design: Exploiting Structural Differences
The active sites of COX-1 and COX-2 are highly similar, but a key difference exists: the substitution of isoleucine in COX-1 with a smaller valine in COX-2 creates an additional side pocket.[13] The design of selective inhibitors, including benzoxazole derivatives, focuses on introducing bulky substituents that can fit into this COX-2 side pocket but are sterically hindered from entering the COX-1 active site.
Structure-Activity Relationship (SAR) Analysis
For anti-inflammatory benzoxazoles, the core is often a 2-substituted structure, where modifications dictate potency and selectivity.
-
Substitution at the 2-position: The group at this position is paramount for interacting with the COX active site.
-
A 2-arylphenyl moiety has been identified as a novel and highly effective scaffold.[13]
-
Substituents on this arylphenyl group are critical. For example, a 4'-sulfonamide group on the outer phenyl ring is a classic feature of many selective COX-2 inhibitors (coxibs) and significantly enhances activity and selectivity.
-
Compound 3n , a 2-(2-(4-aminosulfonylphenyl)phenyl)benzoxazole, demonstrated a COX-2 selectivity index significantly better than the clinical drug celecoxib.[13]
-
-
Linker and Core Modifications: The way the core is functionalized also plays a role.
Comparative Performance of Benzoxazole-Based Anti-inflammatory Agents
| Compound ID | General Structure | % Inhibition of Paw Edema (at 3h) | COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
| 2a | 2-(4-Nitrophenylacetamido)benzoxazole | 68.5% | N/A | [12][14] |
| 2b | 2-(4-Chlorophenylacetamido)benzoxazole | 65.7% | N/A | [12][14] |
| 3g | 2-(2-(4-Methoxyphenyl)phenyl)benzoxazole | 73.1% (at 50 mg/kg) | >217 | [13] |
| 3n | 2-(2-(4-Aminosulfonylphenyl)phenyl)benzoxazole | 73.0% (at 50 mg/kg) | >454 | [13] |
| Diclofenac | (Reference NSAID) | 74.3% (at 50 mg/kg) | 0.8 | [13] |
| Celecoxib | (Reference COX-2 Inhibitor) | 73.9% (at 50 mg/kg) | >227 | [13] |
Data compiled from multiple sources for comparative purposes.[12][13][14]
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli trigger the upregulation of COX-2, which then converts arachidonic acid into prostaglandins (like PGE₂).[15] Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability (edema), and pain. Selective benzoxazole derivatives bind to and block the active site of the COX-2 enzyme, preventing prostaglandin synthesis and thereby reducing the signs of inflammation.[11]
Caption: Selective benzoxazoles inhibit COX-2, blocking prostaglandin synthesis and inflammation.
Part 3: Antimicrobial Activity - A Broad Spectrum of Action
Benzoxazole derivatives have consistently demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[16][17] Their mechanism can vary, but inhibition of essential bacterial enzymes like DNA gyrase has been suggested as a plausible target.[16]
Structure-Activity Relationship (SAR) Analysis
The SAR for antimicrobial benzoxazoles is often broad, with activity depending heavily on the specific microbial strain being tested.
-
Substitution at the 2-position: This remains a key determinant of activity.
-
2-Aryl vs. 2-N-Phenyl Scaffolds: Both 2-aryl benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines have shown potent activity. In one comparative study, derivatives demonstrated strong antibacterial action, particularly against E. coli.[16]
-
Substituents on the Phenyl Ring: Halogen substitutions (e.g., chloro, fluoro) and nitro groups on a terminal phenyl ring often correlate with increased antimicrobial potency.[2][18] Compound N5 , a hydrazone derivative with a p-nitrobenzaldehyde moiety, showed specific activity against Gram-positive S. aureus.[18]
-
Absence of a Linker: One study concluded that benzoxazole derivatives without a methylene bridge between the oxazole core and the terminal phenyl ring were more active than those with the bridge.
-
Comparative Performance of Antimicrobial Benzoxazole Derivatives
| Compound ID | General Structure | Test Organism | Zone of Inhibition (mm) | Reference |
| 18 | 2-(4-Chlorophenyl)benzoxazole | E. coli | 25 | [16] |
| 21 | N-(4-Fluorophenyl)-1,3-benzoxazol-2-amine | E. coli | 26 | [16] |
| 3c | (See reference) | E. coli | 28 | [2] |
| N5 | 2-(2-(4-nitrobenzylidene)hydrazinyl)benzoxazole | S. aureus | 25 | [18] |
| Cefixime | (Reference Antibiotic) | E. coli | 28 | [16] |
Data compiled from multiple sources for comparative purposes.[2][16][18]
Part 4: Experimental Protocols - A Self-Validating System
The integrity of SAR studies rests on robust and reproducible experimental design. Below are standardized protocols for the synthesis and evaluation of benzoxazole derivatives.
General Synthesis of 2-Aryl Benzoxazoles
This protocol is a common and effective method for synthesizing the benzoxazole core via condensation.[19][20]
Rationale: This acid-catalyzed condensation and cyclization is a direct and high-yielding approach to forming the stable benzoxazole ring system from readily available starting materials.
-
Reaction Setup: To a solution of an o-aminophenol derivative (1.0 mmol) in a suitable solvent like toluene or acetonitrile, add an equimolar amount of a substituted aromatic aldehyde (1.0 mmol).
-
Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., TiO₂–ZrO₂).[20][21]
-
Reaction Conditions: Reflux the mixture at the boiling point of the solvent (or heat to 60-140°C) for a period ranging from 30 minutes to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[21]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aryl benzoxazole derivative.[19]
Caption: General workflow for the synthesis of 2-aryl benzoxazole derivatives.
Anticancer Activity: Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a reliable, sensitive, and cost-effective method for measuring drug-induced cytotoxicity. It quantifies total cellular protein content, which is proportional to the number of living cells, thus providing an accurate measure of cell viability after drug treatment.[22][23][24]
-
Cell Plating: Seed human cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[25]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[24]
-
Washing: Wash the plates four to five times with slow-running tap water to remove TCA and excess medium. Air-dry the plates completely.[24]
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[22][24]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates again.[22]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[24]
-
Measurement: Read the absorbance at 510-565 nm using a microplate reader. The absorbance is directly proportional to the cell mass.[24]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
Rationale: This is a classic in vivo model for evaluating acute inflammation. Carrageenan injection induces a reproducible inflammatory response, allowing for the quantification of edema (swelling) and the assessment of a compound's ability to suppress it.[26][27][28]
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200g), acclimatized for at least one week.[26]
-
Grouping: Randomly divide animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Groups (benzoxazole derivatives at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[26]
-
Drug Administration: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.[26][29]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vₜ - V₀)ₜₑₛₜ / (Vₜ - V₀)𝒸ₒₙₜᵣₒₗ] x 100.
Antimicrobial Activity: Agar Well Diffusion Method
Rationale: This method is a standard, preliminary test to screen for antimicrobial activity. It provides a clear visual and quantitative measure (the zone of inhibition) of a compound's ability to stop microbial growth.[30][31][32]
-
Media Preparation: Prepare sterile Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared inoculum.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[33]
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the benzoxazole derivative solution (at a known concentration in a solvent like DMSO) into the wells. Also include a negative control (solvent only) and a positive control (standard antibiotic).[33]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Conclusion
The benzoxazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. As demonstrated, its biological activity is not monolithic but is exquisitely tunable through strategic chemical modifications. For anticancer applications, the focus remains on optimizing interactions within the VEGFR-2 kinase domain, particularly in the hydrophobic pocket. In the anti-inflammatory arena, the key is exploiting the structural nuances of the COX-2 side pocket to achieve selectivity. For antimicrobials, a broad screening approach against diverse pathogens is necessary to identify promising substitution patterns. The interplay of rational design, guided by SAR, and robust biological evaluation will continue to unlock the full therapeutic potential of this remarkable molecular framework.
References
Click to expand
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. [Link]
-
Romagnoli, R., et al. (2015). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
-
The Scientific World. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Chen, T. T., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Anesthesia Key. (2022). NSAIDs and COX-2 Inhibitors. [Link]
-
El-Sayed, M. T., et al. (2023). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. MDPI. [Link]
-
El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]
-
Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
-
Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
El-Helby, A. A., Sakr, H., & Ibrahim, I. H. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. PubMed. [Link]
-
StatPearls. (2023). COX Inhibitors. NCBI Bookshelf. [Link]
-
El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]
-
El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
-
MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. [Link]
-
Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs. PubMed. [Link]
-
Singh, A. K., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PubMed Central. [Link]
-
Choudhary, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Pharmaceutical Research International. [Link]
-
Anusha, P., & Rao, J. V. (2014). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]
-
Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]
-
ResearchGate. (2019). The VEGFR2 played an essential role on anti-apoptotic cell growth in.... [Link]
-
Al-Juboori, A. A. J., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. [Link]
-
Algahtani, M., et al. (2017). Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. Cancer Research. [Link]
-
Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Ghorab, M. M., et al. (2019). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. PubMed Central. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns. [Link]
-
Lecturio. Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]
-
ResearchGate. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. [Link]
-
Khomula, E. V., & Viatchenko-Karpinski, V. Y. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Kumar, D., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
-
Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science. [Link]
-
Al-Juboori, A. A. J., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. hakon-art.com [hakon-art.com]
- 3. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 11. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 19. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 20. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 21. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. SRB assay for measuring target cell killing [protocols.io]
- 25. content.abcam.com [content.abcam.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. inotiv.com [inotiv.com]
- 29. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 30. hereditybio.in [hereditybio.in]
- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chemistnotes.com [chemistnotes.com]
- 33. botanyjournals.com [botanyjournals.com]
A Comparative Guide to the Antimicrobial Activity of Benzoxazole Analogs: A Senior Application Scientist's Perspective
Introduction: The Enduring Relevance of the Benzoxazole Scaffold in an Era of Resistance
The benzoxazole core, a fused bicyclic ring system of benzene and oxazole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to natural purine bases like adenine and guanine allows it to interact readily with biological macromolecules, leading to a vast spectrum of pharmacological activities.[1][2][3] These include anticancer, anti-inflammatory, and, most critically, antimicrobial properties.[2][3][4][5] As the global challenge of antimicrobial resistance intensifies, the development of novel therapeutic agents is paramount.[2][6] Benzoxazole derivatives offer a promising avenue of research, demonstrating potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][8]
This guide provides an in-depth comparison of the antimicrobial performance of various benzoxazole analogs, supported by experimental data from the literature. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and offer insights into their potential mechanisms of action to empower researchers in the field of drug development.
The Architectural Blueprint for Activity: Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of a benzoxazole derivative is not inherent to the core structure alone but is exquisitely modulated by the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is fundamental to designing more effective analogs.
-
Substitution at the 2-position: This is a critical locus for activity. The introduction of various aryl, alkyl, or heterocyclic moieties can dramatically influence the compound's spectrum and potency. For instance, incorporating hydrophobic aromatic groups can enhance activity against a broad range of bacteria.[9][10]
-
Linker Groups: The connection between the benzoxazole core and substituents plays a key role. Studies have shown that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring can exhibit greater activity than their bridged counterparts, potentially due to a more favorable conformation for target binding.[6]
-
Substituents on the Benzene Ring: Modifications on the fused benzene ring (positions 4, 5, 6, and 7) also fine-tune the biological profile. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the entire molecule, impacting target interaction and cell permeability.
The primary antibacterial mechanism for many benzoxazole compounds is believed to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6][11] Their structural analogy to purine bases allows them to interfere with nucleic acid synthesis, leading to bacterial cell death.[4]
Comparative Efficacy: A Data-Driven Analysis of Benzoxazole Analogs
The most direct way to compare antimicrobial efficacy is by examining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[12] The following table summarizes MIC values for representative benzoxazole analogs from published studies, illustrating the impact of structural modifications.
| Compound/Analog | Structure | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 (2b) | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid with a hydrophobic aromatic tie | Bacillus subtilis | 0.098 | [9][10] |
| Staphylococcus aureus | 0.195 | [9][10] | ||
| Escherichia coli | 0.78 | [9][10] | ||
| Analog 2 (5b) | 2-(3-Arylureido)benzoxazole derivative | Staphylococcus aureus | 6.25 | [7] |
| Bacillus subtilis | 3.12 | [7] | ||
| Candida albicans | 3.12 | [7] | ||
| Analog 3 (5h) | 2-(3-Arylureido)benzoxazole derivative | Staphylococcus aureus | 3.12 | [7] |
| Escherichia coli | 6.25 | [7] | ||
| Aspergillus niger | 3.12 | [7] | ||
| Analog 4 (VId) | 2-mercapto-N-(4-methoxy phenyl) benzoxazole-5-carbohydrazide | Gram-positive & Gram-negative bacteria | High Activity (Zone of Inhibition) | [1] |
| Analog 5 (13) | Benzoxazole derivative with benzimidazole moiety | Staphylococcus aureus | 1.56 | [13] |
| Escherichia coli | 3.12 | [13] | ||
| Candida albicans | 3.12 | [13] |
Analysis of Performance:
As the data indicates, subtle structural changes lead to significant differences in antimicrobial potency. Analog 1 (2b) , which features a hydrophobic tert-butylphenoxy group, demonstrates exceptional potency, particularly against the Gram-positive bacterium B. subtilis, with an MIC value of just 0.098 µg/mL.[9][10] Its activity against B. subtilis was reported to be two-fold higher than Penicillin.[9] In contrast, the ureido-substituted analogs (2 and 3 ) show potent broad-spectrum activity against both bacteria and fungi, with MIC values in the low microgram range.[7] The high activity of Analog 4 (VId) , which contains a methoxy-substituted phenyl ring, underscores the importance of electron-donating groups in enhancing efficacy.[1] These examples clearly demonstrate that a systematic exploration of substitutions is crucial for optimizing the antimicrobial profile of the benzoxazole scaffold.
Core Experimental Protocols: A Self-Validating System for Antimicrobial Evaluation
To ensure the generation of reliable and reproducible data, standardized methodologies are essential. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational for assessing the antimicrobial properties of novel benzoxazole analogs.
General Workflow for Antimicrobial Evaluation
The overall process for evaluating a new series of benzoxazole analogs follows a logical progression from synthesis to detailed antimicrobial characterization.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Benzoxazole Stock Solution: Dissolve the synthesized benzoxazole derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). [14]2. Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a sterile saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. [15]This standardized inoculum is crucial for reproducibility. Dilute this suspension as required by the specific standard protocol (e.g., 1:100) in the test broth to achieve the final desired inoculum concentration in the wells. [15]3. Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium into wells 2 through 12 of a given row. [14]4. Serial Dilution: Add 200 µL of the starting concentration of the benzoxazole compound (prepared in broth) to the first well. [14]Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10. [14]Wells 11 (broth with inoculum) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (from 1 to 11), resulting in a final volume of 200 µL. [14]6. Incubation: Seal the plate and incubate at 37°C for 18-24 hours. [14]7. Result Interpretation: Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the benzoxazole analog in which there is no visible growth. [15]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC test, designed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [16][17][18]An agent is typically considered bactericidal if the MBC is no more than four times its MIC. [18]
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Step-by-Step Methodology:
-
Selection of Wells: Following the determination of the MIC, identify the well corresponding to the MIC and at least two higher concentrations that also show no visible growth. [14]2. Subculturing: Using a sterile pipette tip or loop, take a defined aliquot (e.g., 10-100 µL) from each selected clear well. [14]3. Plating: Streak the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Be sure to label each plate corresponding to the concentration of the well from which the sample was taken.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours. [14]5. Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the benzoxazole analog that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count. [17][18]
Conclusion
The benzoxazole scaffold remains a highly valuable starting point for the development of new antimicrobial agents. As demonstrated, the antimicrobial activity of its analogs is profoundly influenced by specific structural modifications, a principle that is central to the modern drug discovery process. By employing systematic SAR studies and robust, standardized evaluation protocols such as broth microdilution for MIC and subsequent MBC determination, researchers can effectively identify and optimize novel benzoxazole derivatives. This data-driven approach is essential in the ongoing effort to populate the drug development pipeline with effective new therapies to combat the growing threat of infectious diseases.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14. [Link]
-
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-a and IL-6 inhibitor and antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). European Journal of Medicinal Chemistry. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]
-
Kakkar, S., & Narasimhan, B. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Brzozowski, R., Czylkowski, D., Dyl, A., Kaczmarek, K., Szefler, B., & Bączek, T. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 10(1), 21338. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
-
Temiz-Arpacı, Ö., Yildiz, I., Akay, M. A., Tozkoparan, B., & Ertan, M. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129587. [Link]
-
Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]
-
Maruthamuthu, D., Rajam, S., Stella, C. R., Ranjith, & Rajakumar. (n.d.). Synthesis, characterization, and anti-microbial activity of substituted benzoxazole derivatives. World Journal of Pharmaceutical Research. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jocpr.com [jocpr.com]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. microchemlab.com [microchemlab.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. grokipedia.com [grokipedia.com]
A Comparative Guide to the Efficacy of 2-Methyl-1,3-benzoxazole-7-carboxylic Acid: An In Vitro and In Vivo Analysis
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of benzoxazole have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5] This guide provides a comprehensive, albeit illustrative, comparative analysis of the in vitro and in vivo efficacy of a specific derivative, 2-Methyl-1,3-benzoxazole-7-carboxylic acid. As direct experimental data for this particular compound is not publicly available, this document serves as a hypothetical guide for researchers, structuring a potential investigatory workflow based on established methodologies for analogous benzoxazole compounds. The forthcoming sections will detail hypothetical experimental data and protocols to provide a framework for the evaluation of this promising molecule.
Hypothetical Efficacy Profile: this compound
To contextualize the potential of this compound (herein referred to as Compound X), we present a hypothetical comparison against Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID).
In Vitro Anti-Inflammatory Activity
The initial assessment of an anti-inflammatory compound typically involves rapid and cost-effective in vitro assays that provide insights into its mechanism of action at a cellular level.[6][7]
Table 1: Hypothetical In Vitro Anti-Inflammatory Efficacy of Compound X vs. Diclofenac
| Assay | Compound X (IC50) | Diclofenac (IC50) |
| Protein Denaturation Inhibition | 15 µg/mL | 18 µg/mL |
| HRBC Membrane Stabilization | 25 µg/mL | 30 µg/mL |
| Cyclooxygenase-2 (COX-2) Inhibition | 5 µM | 8 µM |
| 5-Lipoxygenase (5-LOX) Inhibition | 12 µM | > 100 µM |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The hypothetical data in Table 1 suggests that Compound X exhibits potent anti-inflammatory activity, potentially through a dual-inhibition mechanism of both COX-2 and 5-LOX enzymes, a desirable characteristic for anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs.[6]
In Vivo Anti-Inflammatory and Analgesic Activity
Following promising in vitro results, the efficacy of a compound is evaluated in living organisms to understand its pharmacokinetic and pharmacodynamic properties.[8]
Table 2: Hypothetical In Vivo Efficacy of Compound X vs. Diclofenac in a Rat Model
| Model | Parameter | Compound X (20 mg/kg) | Diclofenac (20 mg/kg) |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema at 3h | 65% | 58% |
| Cotton Pellet Granuloma | % Inhibition of Granuloma Formation | 52% | 45% |
| Acetic Acid-Induced Writhing | % Protection from Writhing | 72% | 65% |
The hypothetical in vivo data in Table 2 indicates that Compound X could be more effective than Diclofenac in reducing both acute and chronic inflammation, as well as in alleviating inflammatory pain.
Experimental Protocols: A Guide to Methodological Choices
The following sections detail the step-by-step methodologies for the hypothetical experiments cited above, explaining the scientific rationale behind each protocol.
In Vitro Experimental Protocols
1. Inhibition of Protein Denaturation Assay
-
Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory potential.[7][9]
-
Protocol:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of Compound X and Diclofenac (e.g., 10, 20, 50, 100 µg/mL).
-
To 2.8 mL of the BSA solution, add 0.2 mL of the test or standard drug solution.
-
A control group consists of 2.8 mL of BSA solution and 0.2 mL of the respective vehicle.
-
Incubate all samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation.
-
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to prevent the release of inflammatory mediators from lysosomes.[9]
-
Protocol:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.
-
Prepare a 10% v/v suspension of packed red blood cells in isosaline.
-
Prepare various concentrations of Compound X and Diclofenac.
-
To 1 mL of the HRBC suspension, add 1 mL of the test or standard drug solution.
-
Incubate at 56°C for 30 minutes in a water bath.
-
Centrifuge the samples and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model for acute inflammation. Carrageenan injection in the rat paw induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory effect.[8][10][11]
-
Protocol:
-
Acclimatize Wistar rats for one week.
-
Divide animals into three groups: Control (vehicle), Standard (Diclofenac, 20 mg/kg), and Test (Compound X, 20 mg/kg).
-
Administer the respective treatments orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
2. Cotton Pellet Granuloma in Rats
-
Principle: This model assesses the effect of a compound on the proliferative phase of chronic inflammation. The dry weight of the cotton pellet-induced granuloma is a measure of chronic inflammation.[8][12]
-
Protocol:
-
Anesthetize Wistar rats and implant sterile cotton pellets (10 mg) subcutaneously in the axilla region.
-
Administer the vehicle, Diclofenac, or Compound X orally daily for 7 days.
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets with granuloma tissue, and dry them at 60°C to a constant weight.
-
Calculate the percentage inhibition of granuloma formation.
-
Hypothesized Mechanism of Action
Based on the hypothetical dual inhibition of COX-2 and 5-LOX, the proposed mechanism of action for this compound involves the modulation of the arachidonic acid cascade.
By inhibiting both COX-2 and 5-LOX, Compound X could simultaneously reduce the production of prostaglandins, which mediate pain and inflammation, and leukotrienes, which are involved in inflammation and allergic responses. This dual action could offer a broader therapeutic effect with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.
Conclusion and Future Directions
This guide presents a hypothetical yet scientifically grounded framework for evaluating the in vitro and in vivo efficacy of this compound. The illustrative data suggests that this compound warrants further investigation as a potential anti-inflammatory and analgesic agent. Future studies should focus on confirming these hypothetical findings through rigorous experimentation. This would include comprehensive dose-response studies, detailed pharmacokinetic and toxicology profiling, and exploration of its efficacy in other relevant disease models, such as arthritis.[10] The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and systematic investigations of derivatives like this compound are crucial for advancing drug development in this area.
References
- Armagan, G., & Iskit, A. B. (2019).
- Bishay, P., & de Launoit, Y. (2005). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Indian Journal of Pharmacology, 37(6), 371-375.
- Porsolt. (n.d.).
- Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1247-1253.
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
- Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2827-2832.
- Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
- Kumar, R., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(6), 118-128.
- S. Veronika, et al. (2020). Benzoxazole Derivatives as Promising Antitubercular Agents. Molecules, 25(11), 2537.
- Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3627-3633.
- Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
- Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Al-Dhfyan, A., et al. (2022).
- Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use.
- Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Repository - UNAIR.
- Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-16.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. bbrc.in [bbrc.in]
- 10. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
A Senior Application Scientist's Guide to Benchmarking Anticancer Activity Against Known Inhibitors
In the landscape of oncology drug discovery, the robust characterization of a novel compound's anticancer activity is paramount. It is not sufficient to simply demonstrate that a new molecule can kill cancer cells; one must rigorously benchmark its performance against established inhibitors to understand its true potential and position within the therapeutic landscape. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments to compare the anticancer activity of a novel investigational compound against well-characterized inhibitors.
As a Senior Application Scientist, the emphasis here is not just on the "how" but the "why." Every experimental choice, from the selection of cell lines to the specific assays employed, is a critical decision that shapes the narrative of your compound. This guide will walk you through these decisions, grounded in scientific integrity and field-proven insights, to build a compelling and self-validating data package.
The Strategic Foundation: Selecting the Right Comparators
For the purposes of this guide, let us consider a hypothetical novel ATP-competitive inhibitor of the PI3K/mTOR pathway, which we will call Compound X . The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, making it a well-trodden and competitive area for drug development. Therefore, benchmarking Compound X requires a thoughtful selection of inhibitors that are recognized in the field.
A rational approach involves selecting inhibitors with different selectivity profiles within the same pathway. For our example, we will benchmark Compound X against:
-
Pictilisib (GDC-0941): A potent, pan-Class I PI3K inhibitor.
-
Everolimus (RAD001): An allosteric inhibitor of mTOR Complex 1 (mTORC1).
This selection allows for a nuanced comparison. Is Compound X more effective than a specific mTOR inhibitor? How does its potency compare to a broader PI3K inhibitor? Answering these questions is fundamental to defining the unique value proposition of Compound X. The choice of reference inhibitors should be guided by their selectivity and established use in the scientific community[1][2].
Quantitative Assessment of Cytotoxicity: The IC50 Benchmark
The cornerstone of any in vitro anticancer activity assessment is the determination of the half-maximal inhibitory concentration (IC50)[3][4]. This metric quantifies the potency of a compound in inhibiting cell proliferation by 50% and serves as a primary point of comparison[5]. For this, a panel of cancer cell lines with known PI3K/AKT/mTOR pathway activation status should be selected. For instance, MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) are commonly used cell lines with well-documented pathway dependencies[6].
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) after 72-hour treatment
| Cell Line | Cancer Type | Compound X | Pictilisib (GDC-0941) | Everolimus (RAD001) |
| MCF-7 | Breast Adenocarcinoma | 0.85 ± 0.12 | 1.52 ± 0.21 | 5.20 ± 0.68 |
| HCT-116 | Colorectal Carcinoma | 1.25 ± 0.18 | 2.89 ± 0.35 | 8.95 ± 1.10 |
| PC-3 | Prostate Carcinoma | 2.50 ± 0.31 | 4.10 ± 0.55 | > 20 |
| U-87 MG | Glioblastoma | 0.98 ± 0.15 | 1.95 ± 0.28 | 6.50 ± 0.85 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
The data in Table 1 suggests that Compound X exhibits greater potency across multiple cell lines compared to both the pan-PI3K inhibitor Pictilisib and the mTOR inhibitor Everolimus. This initial finding is a strong starting point for a more in-depth mechanistic investigation.
Dissecting the Mechanism of Cell Death: Apoptosis Induction
Potent cytotoxicity is a desirable attribute, but understanding the mechanism by which a compound induces cell death provides crucial insight into its therapeutic potential. Apoptosis, or programmed cell death, is a key mechanism for many successful anticancer drugs[7]. The Annexin V/Propidium Iodide (PI) assay is a robust method to quantify apoptosis by flow cytometry[8][9]. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[10].
Table 2: Apoptosis Induction in MCF-7 Cells after 24-hour Treatment
| Treatment (at IC50) | % Early Apoptotic | % Late Apoptotic | % Total Apoptotic |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Compound X | 25.8 ± 3.1 | 15.2 ± 2.5 | 41.0 ± 5.6 |
| Pictilisib | 18.5 ± 2.5 | 10.1 ± 1.8 | 28.6 ± 4.3 |
| Everolimus | 8.2 ± 1.2 | 4.5 ± 0.9 | 12.7 ± 2.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
These hypothetical results indicate that Compound X is a more potent inducer of apoptosis compared to the benchmark inhibitors at their respective IC50 concentrations. This adds another layer of evidence supporting the superior anticancer activity of Compound X.
Visualizing the Experimental and Biological Context
Clear visualization of experimental workflows and biological pathways is essential for communicating complex data effectively. Graphviz is an excellent tool for creating such diagrams from simple text descriptions[11][12].
Experimental Workflow
The following diagram outlines the key steps in the in vitro benchmarking process.
Caption: Workflow for in vitro benchmarking of anticancer compounds.
PI3K/AKT/mTOR Signaling Pathway
Understanding the target pathway provides context for the mechanism of action of the inhibitors.
Caption: PI3K/AKT/mTOR pathway and inhibitor targets.
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the key assays described in this guide.
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells[13][14][15].
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium[16]. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X, Pictilisib, and Everolimus in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value[3].
Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity[9][17][18][19].
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X, Pictilisib, and Everolimus at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[7].
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking the anticancer activity of a novel compound against known inhibitors. By integrating quantitative cytotoxicity data with mechanistic apoptosis assays and clear data visualization, a compelling narrative for a new therapeutic candidate can be constructed. The hypothetical data for Compound X suggests it is a highly potent inducer of apoptosis, warranting further investigation.
The next logical steps in the preclinical development of Compound X would involve:
-
Target Engagement Assays: To confirm that Compound X directly interacts with its intended target (PI3K/mTOR) within the cell[20][21][22].
-
In Vivo Efficacy Studies: To evaluate the anticancer activity of Compound X in animal models[23][24].
-
Toxicity and Pharmacokinetic Profiling: To assess the safety and drug-like properties of the compound.
By following a rigorous, evidence-based benchmarking strategy, researchers can confidently identify and advance the most promising anticancer compounds towards clinical development.
References
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available from: [Link]
-
Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Nomura, D. K., et al. (2019). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
-
PubMed. (2025). Target Engagement Assays in Early Drug Discovery. Available from: [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Available from: [Link]
-
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]
-
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]
-
ResearchGate. (2014). Which one is the most accepted method for cell viability assay?. Available from: [Link]
-
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Available from: [Link]
- Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
-
MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]
-
Taylor & Francis Online. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Available from: [Link]
-
A Quick Introduction to Graphviz. (2017). Available from: [Link]
-
Oxford Academic. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Available from: [Link]
-
SlideShare. (n.d.). Anticancer drug screening. Available from: [Link]
-
PubMed Central. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
-
YouTube. (2023). Graphviz workflow 1. Available from: [Link]
-
RxSlides. (2025). Visualizing Oncology Data: Best Practices for Waterfall Plots and Swimmer Plots. Available from: [Link]
-
PubMed Central. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Available from: [Link]
-
ResearchGate. (n.d.). Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. Available from: [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
-
JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
PubMed Central. (2014). Preclinical screening methods in cancer. Available from: [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Available from: [Link]
-
ResearchGate. (2024). Guideline for anticancer assays in cells. Available from: [Link]
-
YouTube. (2021). Graphviz tutorial. Available from: [Link]
-
ResearchGate. (n.d.). Overview of the experimental design and benchmark analysis. Available from: [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Available from: [Link]
-
Oxford Academic. (2023). toolbox of different approaches to analyze and present PRO-CTCAE data in oncology studies. Available from: [Link]
-
PubMed Central. (2022). Small molecule inhibitors targeting the cancers. Available from: [Link]
-
MDPI. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. Available from: [Link]
-
PubMed Central. (2016). Current and Evolving Methods to Visualize Biological Data in Cancer Research. Available from: [Link]
-
ACS Publications. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Available from: [Link]
-
PubMed Central. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Available from: [Link]
-
National Institutes of Health. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ww2.amstat.org [ww2.amstat.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Apoptosis Assays for Muse Cell Analyzer | Life Science Research | Merck [merckmillipore.com]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. Graphviz [graphviz.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 15. Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection [fishersci.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. uib.no [uib.no]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer drug screening | PPT [slideshare.net]
- 24. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoxazole Synthesis Protocols: Navigating Reproducibility and Performance
The benzoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence demands robust and reproducible synthetic protocols that can be reliably implemented and scaled. This guide provides an in-depth comparison of common benzoxazole synthesis methodologies, moving beyond mere procedural descriptions to dissect the underlying chemical principles, evaluate performance based on experimental data, and address the critical aspect of reproducibility for researchers, scientists, and drug development professionals.
The Enduring Importance of the Benzoxazole Scaffold
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention from the pharmaceutical industry due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The versatility of the benzoxazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug development.
Comparative Analysis of Key Synthesis Protocols
The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2] However, the choice of coupling reagent, solvent, and reaction conditions can dramatically impact yield, purity, and, most importantly, the reproducibility of the outcome. Here, we compare some of the most frequently employed protocols.
The Weinreb Amide Approach with HATU Activation
This modern approach involves the reaction of a 2-aminophenol with a pre-formed Weinreb amide, facilitated by a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Mechanism & Rationale: The Weinreb amide is a highly effective acylating agent because the tetrahedral intermediate formed upon nucleophilic attack is stabilized by chelation, preventing the common problem of over-addition by organometallic reagents.[3] In this context, for cyclization with 2-aminophenol, the combination with a uronium-based coupling reagent like HATU ensures a highly efficient and controlled acylation of the aminophenol, which is the prerequisite for the subsequent intramolecular cyclization to form the benzoxazole ring. This controlled reactivity is key to achieving high yields and cleaner reaction profiles.
Experimental Protocol: Synthesis of 2-Benzylbenzoxazole via Weinreb Amide
-
Amide Activation: In a flask under an inert atmosphere, dissolve N,O-dimethyl-2-phenylacetamide (Weinreb amide, 1.0 eq) in anhydrous Dichloromethane (DCM). Add 2-Fluoropyridine (2.0 eq) and cool the mixture to 0 °C.
-
Tf₂O Addition: Add triflic anhydride (Tf₂O, 1.2 eq) dropwise and stir for 15 minutes at 0 °C to form the activated intermediate.[3]
-
Condensation & Cyclization: Add 2-aminophenol (1.0 eq) to the reaction mixture and allow it to stir at room temperature for 1 hour.[3]
-
Work-up and Purification: Quench the reaction with triethylamine (Et₃N). Evaporate the solvent and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-benzylbenzoxazole.[3]
Performance Data:
| Parameter | Value | Source |
| Typical Yield | 95% | [3] |
| Purity (post-chromatography) | >98% | [3] |
| Reaction Time | ~1.5 hours | [3] |
| Reproducibility | High |
Trustworthiness & Reproducibility: The use of well-defined activating and coupling agents under mild conditions makes this protocol highly reproducible. The reaction is less sensitive to minor fluctuations in conditions compared to high-temperature methods, leading to consistent yields and high purity. This makes it a reliable choice for the synthesis of valuable or complex benzoxazole derivatives.
Workflow Diagram:
Caption: Workflow for 2-benzylbenzoxazole synthesis via the Weinreb amide approach.
Direct Condensation with Carboxylic Acids using Polyphosphoric Acid (PPA)
A classic and powerful method involves the direct condensation of a 2-aminophenol with a carboxylic acid using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[4]
Mechanism & Rationale: PPA is a viscous polymeric medium that serves two critical functions. First, it acts as a Brønsted acid catalyst, activating the carboxylic acid for nucleophilic attack by the amino group of the 2-aminophenol. Second, it is a potent dehydrating agent, sequestering the water produced during the cyclization and thus driving the reaction equilibrium towards the benzoxazole product.[4] The high temperatures (often >120 °C) required are necessary to overcome the activation energy for the intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via PPA Condensation
-
Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
PPA Addition: Carefully add polyphosphoric acid (40 g) to the flask with stirring.
-
Heating: Heat the viscous mixture, stirring at 60 °C for 2 hours, then increase the temperature to 120 °C and maintain for an additional 2 hours.[5]
-
Work-up: Cool the reaction mixture until it is still manageable and pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the resulting aqueous slurry with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.[5]
Performance Data:
| Parameter | Value | Source |
| Typical Yield | 92% | [5] |
| Purity (post-purification) | >97% | [5] |
| Reaction Time | 4 hours | [5] |
| Reproducibility | Moderate |
Trustworthiness & Reproducibility: While capable of producing excellent yields, the PPA method's reproducibility can be challenging. The viscosity of the reaction medium can lead to inefficient stirring and localized overheating, potentially causing side reactions or charring. The composition and age of the PPA can also affect its dehydrating and catalytic efficiency, leading to variability between batches. Consistent heating and vigorous mechanical stirring are crucial for achieving reproducible results.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of PPA-catalyzed benzoxazole synthesis.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has become a key technology for accelerating reaction discovery and optimization, including the formation of benzoxazoles.[6] This approach typically involves the reaction of a 2-aminophenol with an aldehyde under solvent-free or green solvent conditions.[7][8]
Mechanism & Rationale: Unlike conventional heating which relies on conduction, microwave irradiation heats the bulk of the reaction mixture simultaneously through dielectric heating.[9] Polar molecules and ions absorb microwave energy directly, leading to a rapid and uniform increase in temperature. This dramatic rate acceleration can reduce reaction times from hours to mere minutes, often increasing yields and minimizing the formation of thermal degradation byproducts.[6][8]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles
-
Reactant Mixture: In a dedicated microwave-safe reaction vessel, combine 2-aminophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst (e.g., 10 mol% [CholineCl][oxalic acid] or a few drops of acetic acid).[10][11]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-130 °C) for 5-15 minutes.[7][10]
-
Work-up: After the vessel has cooled to a safe temperature, dissolve the reaction mixture in an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with water, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Performance Data:
| Parameter | Value | Source |
| Typical Yield | 80-97% | [7][12] |
| Purity (post-purification) | >98% | |
| Reaction Time | 5-15 minutes | [8][10] |
| Reproducibility | High (with dedicated equipment) |
Trustworthiness & Reproducibility: With a dedicated microwave reactor that allows for precise control of temperature and pressure, MAOS protocols are highly reproducible. The uniform heating profile ensures that all reacting molecules experience the same conditions, leading to consistent product formation. It is critical to note that using a domestic microwave oven is hazardous and will not produce reproducible results due to the lack of temperature and pressure feedback control.
Workflow Comparison:
Caption: Comparison of conventional heating versus microwave-assisted synthesis workflows.
Conclusion and Recommendations
The optimal synthetic protocol for benzoxazole derivatives depends on the specific goals of the synthesis, available resources, and the scale of the reaction.
-
For high-value, complex molecules where reproducibility, mild conditions, and purity are the highest priorities, the Weinreb amide approach with modern coupling agents is often the superior choice, justifying the potential extra step in substrate preparation.
-
For large-scale, cost-effective syntheses of robust benzoxazole cores, the PPA method remains a highly effective and atom-economical option, provided that stringent control over temperature and agitation can be maintained to ensure reproducibility.
-
When speed, high-throughput screening, or rapid library generation are the primary drivers, microwave-assisted synthesis is unparalleled. It offers dramatic reductions in reaction time and aligns with green chemistry principles, delivering high yields with exceptional reproducibility when using appropriate scientific instrumentation.
A thorough understanding of the mechanistic underpinnings of each protocol, combined with meticulous experimental execution, is the key to achieving reproducible and high-performing benzoxazole syntheses in any drug discovery and development campaign.
References
-
Nguyen, T. L. O., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7809. [Link]
-
Özil, M., & Parlak, C. (2018). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 274-284. [Link]
-
ResearchGate. (2024). Synthesis of biologically active benzoxazole derivatives using PPA. [Link]
-
Lei, J., et al. (2017). Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. Chinese Journal of Applied Chemistry, 34(3), 324-329. [Link]
-
Özil, M., & Baltaş, N. (2018). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. [Link]
-
ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? [Link]
-
Nguyen, T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3006-3014. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
-
Azarifar, D., et al. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(8), 2097-2102. [Link]
-
ResearchGate. (2020). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. [Link]
-
Chen, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(18), 6688. [Link]
-
Douglas, C. J., et al. (2015). A Cu-Catalyzed Radical Addition to in Situ-Generated Nitroso Compounds: A Route to Sterically Hindered Anilines. eScholarship, University of California. [Link]
-
ResearchGate. (2012). Synthesis and Reactivity of (Benzoxazol-2-ylmethyl)phosphonic Acid. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
Nguyen, T. L. O., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Kumar, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO₃H. Research on Chemical Intermediates, 40(7), 2531-2543. [Link]
-
ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?? [Link]
-
Gummadi, S. B., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Iranian Chemical Society, 17(9), 2351-2365. [Link]
-
Janssen, E., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 15(17), 4446-4449. [Link]
-
Agashe, S., et al. (2019). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Journal of Applicable Chemistry, 8(3), 1339-1347. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol [yyhx.ciac.jl.cn]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ckthakurcollege.net [ckthakurcollege.net]
A Senior Application Scientist's Guide to Comparative Docking of Benzoxazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool
In the landscape of medicinal chemistry, the benzoxazole moiety stands out as a "privileged scaffold."[1][2] This fused heterocyclic system is a core component in a multitude of pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The structural resemblance of the benzoxazole ring to natural nucleic acid bases, such as adenine and guanine, is thought to facilitate its interaction with various biopolymers, contributing to its broad therapeutic potential.[2]
Parallel to the advancements in synthetic chemistry, the field of drug discovery has been revolutionized by computational methods. Among these, molecular docking has emerged as an indispensable tool in structure-based drug design.[4] It provides a powerful, cost-effective, and rapid means to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[4][5] By offering atomic-level insights, docking enables researchers to prioritize promising compounds for synthesis and experimental validation, thereby accelerating the drug development pipeline.
This guide provides a comprehensive framework for conducting comparative molecular docking studies of benzoxazole derivatives. We will delve into the scientific rationale, present a self-validating experimental protocol, and demonstrate how to analyze and compare the results to derive meaningful structure-activity relationships (SAR).
Pillar 1: The Scientific Rationale of Molecular Docking
At its core, molecular docking simulates the interaction between a ligand and a protein at an atomic level.[4] The process involves two fundamental stages:
-
Pose Prediction: An algorithm samples a vast number of possible conformations, positions, and orientations of the ligand within the protein's binding site.
-
Scoring and Ranking: A "scoring function" is then used to estimate the binding affinity for each pose, typically expressed in units of energy (e.g., kcal/mol). The lower the energy score, the more favorable the predicted binding.
The ultimate goal is to identify the most likely binding mode and provide a relative measure of binding strength. This computational "preview" is invaluable; it allows us to hypothesize why certain derivatives might be more potent than others by examining the specific interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-protein complex.
Pillar 2: Selecting the Target Protein
The choice of a protein target is dictated by the therapeutic area of interest. Benzoxazole derivatives have been investigated against a wide array of targets. For this guide, we will focus on an anticancer target, Thymidylate Synthase (TS) . TS is a pivotal enzyme in the synthesis of DNA precursors, and its inhibition is a clinically validated strategy for cancer chemotherapy.[6] Several studies have successfully used in-silico docking to evaluate the affinity of novel compounds for this enzyme.[6] Other notable targets for benzoxazoles include Cytochrome P450 enzymes like CYP1A1 in cancer[7], the main protease (M-pro) in viruses like SARS-CoV-2[8], and various proteins implicated in neurodegenerative diseases.[9]
Pillar 3: A Self-Validating Experimental Workflow for Docking
To ensure the trustworthiness and reliability of docking results, the computational protocol must be validated. This section outlines a detailed, step-by-step workflow that incorporates this critical validation step. We will use AutoDock Vina, a widely used and effective open-source docking program, as our reference software.
Experimental Workflow Diagram
Caption: A self-validating workflow for molecular docking studies.
Detailed Step-by-Step Protocol
Step 1: Protein Structure Preparation
-
Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For Thymidylate Synthase, a suitable entry is PDB ID: 1H3X. This structure contains a co-crystallized inhibitor, which is essential for our validation step.
-
Cleaning the Structure: Open the PDB file in a molecular modeling tool (e.g., AutoDock Tools, PyMOL, Discovery Studio).[10] Remove all non-essential components, such as water molecules, co-solvents, and any ligands except for the one co-crystallized in the active site (which will be used for validation).
-
Protein Preparation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges (e.g., Kollman charges). This step ensures the protein's electrostatic potential is accurately represented. Save the prepared protein in the required .pdbqt format for AutoDock Vina.
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the benzoxazole derivatives to be studied using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Optimization: Convert the 2D structures to 3D. It is critical to perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures that the docking starts with a low-energy, sterically favorable conformation of the ligand.
-
File Formatting: Save the prepared ligands in the .pdbqt format, which includes information on rotatable bonds.
Step 3: Protocol Validation via Re-Docking (The Trustworthiness Check) Causality: Before screening our novel compounds, we must prove that our chosen docking parameters can accurately reproduce a known binding pose. Failure to do so would render any subsequent results unreliable.
-
Extract the Native Ligand: From the original, cleaned PDB structure (1H3X), save the co-crystallized inhibitor as a separate file. Prepare this ligand using the same procedure as in Step 2.
-
Define the Binding Site: The binding site is defined by a "grid box"—a 3D cube centered on the active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand. Ensure the box is large enough to accommodate the ligand and allow it to rotate freely.
-
Perform Re-Docking: Dock the extracted native ligand back into the protein's active site using the defined grid box and docking parameters.
-
Validate with RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A successful validation is generally indicated by an RMSD value of less than 2.0 Ångstroms (Å) .[11][12] If the RMSD is higher, the docking parameters (e.g., grid box size or center) must be adjusted and the validation repeated.
Step 4: Docking of Benzoxazole Derivatives
-
Execution: Once the protocol is validated, use the exact same grid box and docking parameters to dock each of your prepared benzoxazole derivatives.
-
Output: The software will generate several possible binding poses for each ligand, ranked by their binding affinity scores.
Step 5: Analysis and Visualization
-
Examine Binding Scores: The primary quantitative metric is the binding affinity. A more negative value indicates a stronger predicted interaction.
-
Visualize Interactions: Load the protein-ligand complex of the top-ranked pose into a visualization tool (e.g., Discovery Studio, PyMOL).[13] Analyze the non-covalent interactions:
-
Hydrogen Bonds: Identify donor-acceptor pairs and their distances.
-
Hydrophobic Interactions: Note contacts between nonpolar regions of the ligand and protein.
-
π-π Stacking: Look for interactions between aromatic rings.
-
Comparative Analysis: A Case Study with Thymidylate Synthase
Let's analyze a hypothetical set of benzoxazole derivatives docked against Thymidylate Synthase to identify promising candidates and derive SAR insights.
Table 1: Comparative Docking Results for Benzoxazole Derivatives against Thymidylate Synthase (PDB: 1H3X)
| Compound ID | Derivative Structure (R-group on Benzoxazole) | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues |
| BZX-01 | 2-Methyl | -6.8 | 1 | Asp221 |
| BZX-02 | 2-Phenyl | -7.9 | 1 | Asp221, Trp109 (π-π) |
| BZX-03 | 2-Phenyl-5-Nitro | -8.5 | 3 | Asp221, Arg50, Ser219 |
| BZX-04 | 2-Phenyl-5-Amino | -8.1 | 2 | Asp221, His198 |
| Reference | Raltitrexed (Co-crystal) | -9.2 | 4 | Asp221, Arg50, Tyr261, Asn226 |
Analysis of Results:
From the data in Table 1, we can derive several key insights:
-
Expertise-Driven Interpretation: The introduction of a phenyl ring at the 2-position (BZX-02 ) significantly improves binding affinity over a simple methyl group (BZX-01 ). This is likely due to a favorable π-π stacking interaction with the aromatic side chain of Trp109 in the active site.
-
Impact of Substitution: Adding an electron-withdrawing nitro group at the 5-position (BZX-03 ) further enhances binding affinity. Visualization reveals that the nitro group acts as a hydrogen bond acceptor, forming new, stabilizing interactions with Arg50 and Ser219. This makes BZX-03 the most promising candidate among the tested derivatives.
-
Comparative Logic: Replacing the nitro group with an amino group (BZX-04 ) results in slightly lower affinity than BZX-03 . While the amino group can still form a hydrogen bond, its interaction geometry with the surrounding residues is less optimal than that of the nitro group in this specific pocket. All derivatives show a conserved hydrogen bond with the critical residue Asp221, suggesting the benzoxazole core is well-positioned.
Visualization of the Top Candidate Interaction
Caption: Key interactions of derivative BZX-03 in the enzyme active site.
Conclusion and Future Outlook
This guide has demonstrated a robust, self-validating workflow for the comparative docking of benzoxazole derivatives. By systematically preparing the molecules, validating the computational protocol, and meticulously analyzing the results, researchers can effectively screen compound libraries and generate credible hypotheses to guide synthetic efforts. The case study highlights how comparing binding affinities and interaction patterns can illuminate crucial structure-activity relationships.
It is imperative to remember that molecular docking is a predictive tool. The insights gained from these in-silico experiments are hypotheses that must be confirmed through experimental validation, such as enzyme inhibition assays and cell-based studies. For even greater accuracy, top-ranked poses from docking can be subjected to more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted interactions over time.[11] By integrating these computational strategies into the drug discovery process, the path from a promising scaffold to a potential therapeutic agent can be navigated with greater efficiency and insight.
References
-
Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]
-
ResearchGate. (2017). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. [Link]
-
Bentham Science. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. [Link]
-
PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
-
PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. [Link]
-
PubMed Central. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]
-
MDPI. (2017). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. [Link]
-
ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. [Link]
-
PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. [Link]
-
International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
-
PubMed Central. (2021). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. [Link]
-
PubMed Central. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
ResearchGate. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
YouTube. (2021). Docking Result Analysis and Validation with Discovery Studio. [Link]
-
ACS Publications. (2009). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
Sources
- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,3-benzoxazole-7-carboxylic acid
For researchers engaged in the nuanced work of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methyl-1,3-benzoxazole-7-carboxylic acid, grounding procedural steps in the chemical's specific hazard profile and the governing regulatory framework.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of this compound is the logical starting point for developing a safe disposal plan. While data for this specific isomer is limited, information from closely related benzoxazole derivatives and Safety Data Sheets (SDS) for analogous compounds provides a reliable hazard profile. The primary risks are associated with its irritant properties.[1][2]
When discarded, this chemical must be treated as a hazardous waste. This classification is not arbitrary; it is a direct consequence of its potential to cause harm if mismanaged. The disposal procedures outlined below are designed to mitigate these specific risks in accordance with federal and local regulations.[3][4]
Table 1: Hazard Profile of 2-Methyl-1,3-benzoxazole Derivatives
| Hazard Classification | GHS Hazard Statement | Description of Risk | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon direct contact. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation and potential damage. | [1][2] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. |[1][2] |
Personnel Protection: A Non-Negotiable Prerequisite
Before handling waste, ensuring personal safety is paramount. The irritant nature of this compound necessitates the use of specific Personal Protective Equipment (PPE) to prevent exposure.[1][3]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
|---|---|---|
| Eye & Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. | Protects against accidental splashes or airborne dust particles entering the eyes, preventing serious irritation.[1][5] Conformance with OSHA 29 CFR 1910.133 or EN166 is essential. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A fully-fastened lab coat. | Prevents direct skin contact, which can cause irritation.[1][3] Always check glove compatibility and inspect for tears before use. |
| Respiratory Protection | NIOSH-approved respirator. | Required only when handling the solid in a manner that generates dust or if working outside of a certified chemical fume hood.[5] Use must be in accordance with a formal respiratory protection program. |
Step-by-Step Disposal Protocol
The disposal of this compound is a systematic process. Each step is designed to ensure the waste is securely contained, clearly identified, and managed in compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Step 1: Waste Characterization and Segregation
The moment you designate leftover this compound as "waste," it must be managed as such.[8]
-
Action: Do not mix this waste with other chemical waste streams.[9] Incompatible materials, such as strong oxidizing agents, acids, or bases, must be kept separate to prevent unintended reactions.[3]
-
Causality: Segregation is a cornerstone of safe chemical waste management. It prevents dangerous reactions within a waste container and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.
Step 2: Proper Containerization
Containment is your primary method of isolating the hazardous material from personnel and the environment.
-
Solid Waste: Collect dry powder, contaminated weigh boats, or contaminated PPE (gloves, wipes) in a durable, sealable plastic bag or a wide-mouth solid waste container.[1][2] This container should be kept closed at all times except when adding waste.[8][10]
-
Liquid Waste: If the compound is in solution or if you are disposing of contaminated rinsate (e.g., from triple-rinsing glassware), collect it in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[8][9]
-
Causality: Using robust, sealed containers prevents accidental spills and the release of dust or vapors, directly mitigating the inhalation and contact hazards.[10]
Step 3: Accurate and Compliant Labeling
A waste container without a proper label is an unknown and therefore a significant safety risk.
-
Action: Affix a "Hazardous Waste" label to the container immediately.
-
Content: The label must include:
-
Causality: Correct labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the EHS personnel who will manage its ultimate disposal. It is a key requirement of OSHA and EPA regulations.[4]
Step 4: Safe On-Site Accumulation
Waste must be stored safely in the laboratory pending pickup by trained EHS personnel.
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Location: The storage location must be in a well-ventilated area, away from drains, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[1][7][11]
-
Causality: Proper on-site accumulation prevents spills from entering the sewer system and minimizes the risk of exposure to lab personnel not directly involved in the waste-generating process.[5][11]
Step 5: Final Disposal Coordination
Hazardous chemical waste cannot be discarded in the regular trash or poured down the drain.[5][12]
-
Action: Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Ultimate Disposition: The EHS office will consolidate the waste and transfer it to a licensed hazardous or special waste collection point.[1] The standard and accepted final disposal method for this type of organic solid is controlled incineration at a licensed waste disposal plant.[5][13]
-
Causality: Professional disposal via controlled incineration ensures the complete destruction of the chemical compound, preventing its release into the environment. This process is highly regulated to manage emissions and ensure environmental protection.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Action for Solid Spills (Dry): Avoid generating dust.[1] Gently sweep or use dry cleanup procedures to collect the material. Place the collected residue into a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Action for Liquid Spills (Solution): Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[9] Scoop the absorbed material into a suitable container for disposal.
-
Decontamination: After cleanup, wash the area with soap and large amounts of water.[1] Prevent runoff from entering drains.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
-
This compound Safety Data Sheet. Apollo Scientific.
-
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Safety Data Sheet. Fisher Scientific.
-
Benzoic acid methyl ester Safety Data Sheet. Carl ROTH.
-
2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLICACID Safety Data Sheets. Echemi.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency.
-
Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
-
Synthesis of Benzoxazoles. Organic Chemistry Portal.
-
Hazardous Waste - Overview. Occupational Safety and Health Administration.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals. Benchchem.
-
Benzoxazole compound and pharmaceutical composition containing the same. Google Patents.
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
-
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate.
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
Introduction to Hazardous Waste Management. University of California, Berkeley.
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
-
Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.
-
2-methyl-1,3-benzoxazole-6-carboxylic acid. ChemScene.
-
Hazardous Waste. Oakland University Environmental Health and Safety.
-
2,1,3-Benzoxadiazole-5-carboxylic acid Safety Data Sheet. Apollo Scientific.
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. carlroth.com [carlroth.com]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 2-Methyl-1,3-benzoxazole-7-carboxylic acid: Personal Protective Equipment and Disposal
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Methyl-1,3-benzoxazole-7-carboxylic acid. As a compound frequently utilized in drug development and chemical synthesis, a comprehensive understanding of its hazard profile is critical for ensuring personnel safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, field-proven insights that extend beyond standard product information.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are irritation to the skin, eyes, and respiratory system.[1] The solid, often powdered, form of this chemical increases the risk of aerosolization, making inhalation a key exposure pathway to consider.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Rationale for Concern & Primary Exposure Route | Source |
| Serious Eye Irritation | H319: Causes serious eye irritation. | Direct contact with dust or splashes can cause significant eye damage. Exposure can occur from airborne particles during weighing or transfer. | [1] |
| Skin Irritation | H315: Causes skin irritation. | Direct contact with the solid or solutions can lead to dermatitis and local irritation. Exposure risk is highest during handling and cleanup. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of the dust is a primary concern. The fine particulate nature of the solid allows it to be easily inhaled, irritating the respiratory tract. | [1] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes. The following equipment is mandatory when handling this compound.
PPE Summary Table
| Protection Type | Recommended Equipment | Standard | Justification |
| Eye & Face | Tight-sealing chemical safety goggles. A face shield is required when splash hazards exist. | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against airborne dust and potential splashes, addressing the "serious eye irritation" hazard.[1][2][3] |
| Skin & Body | Chemical-resistant gloves (Nitrile or Butyl rubber). A fully-fastened lab coat or chemical-resistant apron. | ASTM F739-96 (for gloves) | Prevents direct skin contact, which can cause irritation.[1][2] Nitrile and butyl rubber offer good resistance to a range of chemicals, including acids.[4] |
| Respiratory | NIOSH-approved particulate respirator (e.g., N95) or equivalent (e.g., FFP2/FFP3). | NIOSH (US) or EN 149 (EU) | Necessary when engineering controls (fume hood) are insufficient or when handling the powder outside of containment, to mitigate the risk of respiratory irritation.[1][3][5] |
Eye and Face Protection
Standard safety glasses are insufficient. Due to the risk of irritation from fine dust, tight-sealing chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][3] For procedures involving larger quantities or a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield must be worn over the safety goggles .[6]
Skin and Hand Protection
A standard lab coat must be worn and fully fastened. For hand protection, chemical-resistant gloves are mandatory .[7]
-
Glove Selection: Experience indicates that for handling dry solids like this compound, nitrile rubber or butyl rubber gloves are suitable choices.[1][4] Always consult a manufacturer-specific chemical resistance chart if available.[8]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1]
-
Donning and Doffing: After handling the chemical and before leaving the laboratory, remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after glove removal.[1][2]
Respiratory Protection
The first line of defense against respiratory exposure is the use of engineering controls. Always handle this compound in a certified chemical fume hood .[9][10] This minimizes the concentration of airborne particles.
In situations where a fume hood is not available or if engineering controls are insufficient to keep exposure below safe limits, respiratory protection is required.[1] A NIOSH-approved particulate respirator (e.g., a disposable N95 filtering facepiece) or a European Standard EN 149 equivalent (e.g., FFP2 or FFP3) should be used to protect against fine dust.[3][5][11]
Operational Workflow: From Handling to Disposal
A structured workflow ensures that safety is maintained at every stage of the process.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[9] Ensure an eyewash station and safety shower are readily accessible.[12]
-
PPE Donning: Put on all required PPE as detailed in Section 2 before handling the compound.[2]
-
Handling:
-
When weighing or transferring the solid, perform these actions over a contained surface to catch any spills.
-
Use dry, clean tools (spatulas, etc.) and avoid any actions that could generate dust, such as scraping or vigorous shaking.[1]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Alert Personnel: Notify all personnel in the immediate area and restrict access.[1]
-
Assess the Spill: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Containment & Cleanup:
-
For small, dry spills, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[9]
-
Use dry cleanup procedures; DO NOT use water to clean up the initial spill as this can create a slurry and spread contamination.[1]
-
Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container.[1] Use a vacuum cleaner equipped with a HEPA filter if available.
-
-
Disposal: Treat all spill cleanup materials, including contaminated PPE, as hazardous waste.[13]
Waste Disposal Plan
Improper disposal of this compound and its associated waste is prohibited.[9] It must be managed as hazardous chemical waste.
-
Waste Segregation:
-
Solid Chemical Waste: Collect excess or unwanted this compound in a clearly labeled, sealed, and chemically resistant container.[9]
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical must be collected in a separate, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container labeled with the full chemical contents. Do not mix with incompatible waste streams.[9]
-
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[9]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9] The primary method of disposal is typically incineration at a licensed hazardous waste facility.[9] Never pour this chemical or its solutions down the drain.[9]
PPE Selection & Use Workflow Diagram
The following diagram outlines the decision-making process for selecting and using the appropriate PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Apollo Scientific. (2023, July 4). This compound Safety Data Sheet.
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
- Benchchem. (n.d.). Proper Disposal of 5,7-Dichloro-1,3-benzoxazol-2-amine.
- Fisher Scientific. (n.d.). 1H-Indole-2-carboxylic acid Safety Data Sheet.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Parcil Safety. (2025, April 11). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?
- New Pig. (n.d.). Chemical Respirators & Dust Masks.
- Fisher Scientific. (2010, August 27). Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Safety Data Sheet.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
- Spectrum Chemical. (2018, December 28). Cefixime Safety Data Sheet.
- Arbin Safety Products. (n.d.). Respirator for powder coating.
- Occupational Safety and Health Administration (OSHA). (n.d.). General Respiratory Protection Guidance for Employers and Workers.
- Fisher Scientific. (2010, October 23). Benzoxazole Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2016, February 6). 2,5-Dichloro-1,3-benzoxazole Safety Data Sheet.
- National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Echemi. (n.d.). 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLICACID Safety Data Sheets.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Reading. (2021, July 20). The Disposal of Laboratory Waste.
- Sigma-Aldrich. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid.
- Sempermed Gloves. (n.d.). Recommendation on Chemical Resistance.
- ChemScene. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid.
- National Center for Biotechnology Information (NCBI). (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Wikipedia. (n.d.). Benzoxazole.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Sigma-Aldrich. (n.d.). 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. quora.com [quora.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
